3-Ethoxy-2-cyclohexen-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8-5-3-4-7(9)6-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFJPLIRVYENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201326 | |
| Record name | 3-Ethoxycyclohex-2-ene-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5323-87-5 | |
| Record name | 3-Ethoxy-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5323-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxycyclohex-2-ene-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxy-2-cyclohexen-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxycyclohex-2-ene-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxycyclohex-2-ene-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethoxy-2-cyclohexenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV46J47XJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Ethoxy-2-cyclohexen-1-one CAS number 5323-87-5
An In-depth Technical Guide to 3-Ethoxy-2-cyclohexen-1-one (CAS: 5323-87-5)
This technical guide provides a comprehensive overview of this compound, a versatile intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and safety information.
Physicochemical Properties
This compound is a cyclic enol ether that serves as a valuable building block in the synthesis of more complex molecules. Its physical and chemical characteristics are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 5323-87-5 | [1][2][3] |
| Molecular Formula | C₈H₁₂O₂ | [1][2][4] |
| Molecular Weight | 140.18 g/mol | [1][3] |
| Appearance | Clear colorless to pale yellow or peach crystalline powder/liquid | [4] |
| Boiling Point | 76-78 °C at 1 mmHg | [3][5] |
| Density | 0.963 g/mL at 25 °C | [3][5] |
| Refractive Index (n²⁰/D) | 1.504 | [3] |
| Solubility | Slightly soluble in water | [5][6] |
| Storage Temperature | 2-8°C | [3] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound and Related Analogs
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | For the related compound 3-ethoxy-6-methyl-2-cyclohexen-1-one: δ: 1.16 (d, 3 H, J = 7), 1.36 (t, 3 H, J = 6), 1.6–2.6 (m, 5 H), 3.92 (q, 2 H, J = 6), 5.32 (s, 1 H). | [7] |
| ¹³C NMR (CDCl₃) | For the related compound 3-ethoxy-2-methyl-2-cyclohexen-1-one: δ : 7.4, 15.4, 21.1, 25.4, 36.4, 63.5, 115.1, 171.4, 198.9. | [8] |
| Infrared (IR) | The NIST WebBook provides a reference spectrum showing characteristic peaks for the enone and ether functionalities. Key absorptions are expected for C=O (conjugated ketone) and C=C-O-C (enol ether) groups. | [9] |
| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum, with a molecular ion peak corresponding to its molecular weight. | [1] |
| UV Spectroscopy | An ethanol (B145695) solution of the product shows a maximum absorption at 250 mμ (ε = 17,200). | [10] |
Synthesis and Experimental Protocols
This compound is commonly synthesized from 1,3-cyclohexanedione (B196179) (dihydroresorcinol). A detailed experimental protocol is provided below, based on the procedure from Organic Syntheses.
Synthesis of this compound
This procedure involves the acid-catalyzed reaction of dihydroresorcinol with ethanol in benzene, with azeotropic removal of water to drive the reaction to completion.[10]
Experimental Protocol:
-
Reaction Setup: In a 2-liter flask equipped with a total-reflux, variable-take-off distillation head, combine 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene.
-
Azeotropic Distillation: Heat the mixture to boiling. Remove the benzene-ethanol-water azeotrope via the distillation head at a rate of approximately 100 ml per hour.
-
Reaction Monitoring: Continue the distillation for 6-8 hours, or until the temperature of the distilling vapor reaches 78°C, indicating the removal of the ternary azeotrope.[10]
-
Workup: Stop the distillation and allow the solution to cool. Wash the residual solution with four 100-ml portions of 10% aqueous sodium hydroxide (B78521) saturated with sodium chloride.
-
Purification: Wash the resulting organic layer with successive 50-ml portions of water until the aqueous washings are neutral. Concentrate the organic solution under reduced pressure.
-
Final Distillation: Distill the residual liquid under reduced pressure to yield 3-ethoxy-2-cyclohexen-one (boiling point 66–68.5°C at 0.4 mm). The expected yield is 70–75%.[10]
Applications in Synthesis
This compound is a key intermediate for preparing various substituted cyclohexenones, which are common motifs in natural products and pharmaceutical compounds.
The Stork-Danheiser Kinetic Alkylation
A primary application is the regioselective alkylation at the C-6 position under kinetically controlled conditions.[5][6][7] This involves the formation of a specific lithium enolate followed by reaction with an electrophile, such as an alkyl halide.
Experimental Protocol (Example: 6-Methylation): [7]
-
Base Preparation: In a flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.27 eq) to diisopropylamine (B44863) (1.27 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, then cool to -78°C.
-
Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 30 minutes to ensure complete formation of the kinetic enolate.
-
Alkylation: Rapidly add methyl iodide (2.1 eq) to the enolate solution at -78°C.
-
Workup: After 5 minutes, remove the cooling bath and allow the mixture to warm to room temperature overnight. Quench the reaction with water.
-
Extraction and Purification: Separate the organic phase and extract the aqueous phase with diethyl ether. Combine the organic phases, wash with water and brine, and dry over magnesium sulfate.
-
Isolation: Remove the solvent via rotary evaporation and purify the product, 3-ethoxy-6-methyl-2-cyclohexen-1-one, by vacuum distillation. The expected yield is 91-93%.[7]
Synthesis of 2-Cyclohexenone
The compound can also be used to synthesize 2-cyclohexenone, another important synthetic precursor. This involves reduction with lithium aluminum hydride followed by hydrolysis and dehydration.[11]
Relevance in Drug Development
The cyclohexenone scaffold is present in numerous biologically active molecules. The ability to introduce substituents at specific positions using intermediates like this compound is of high value in medicinal chemistry. For instance, this methodology is foundational for constructing substituted cyclic systems that form the core of various therapeutic agents. A patent demonstrates the use of a related starting material, 3-ethoxy-6-methyl-2-cyclohexen-1-one, in a Grignard reaction to synthesize long-chain alcohols, showcasing its utility in building complex molecular architectures.[8]
Safety and Handling
While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, appropriate laboratory safety precautions should always be observed.
Table 3: Safety Information for this compound
| Hazard Information | Precautionary Measures | Reference(s) |
| GHS Classification | Some reports indicate potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). | [12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and use in a well-ventilated area. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. Recommended to be kept refrigerated and protected from heat. | [3][6] |
This guide provides essential technical information for the safe handling, synthesis, and application of this compound. Its versatility as a synthetic intermediate makes it a valuable compound for researchers in organic chemistry and drug discovery.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 3-Ethoxy-2-cyclohexenone 99 5323-87-5 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 5323-87-5 [chemicalbook.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP1608612B1 - Process for producing cyclohexenone long-chain alcohols - Google Patents [patents.google.com]
- 9. This compound [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Weight of 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the molecular weight of 3-Ethoxy-2-cyclohexen-1-one, a crucial parameter for professionals engaged in chemical synthesis, analysis, and pharmaceutical development. Understanding the precise molecular weight is fundamental for stoichiometric calculations, compound characterization, and ensuring the purity of active pharmaceutical ingredients.
Molecular Identity
-
Systematic Name: this compound
The chemical formula, C₈H₁₂O₂, indicates that a single molecule of this compound is composed of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.
Molecular Weight Calculation
The molecular weight (MW) is the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the standard atomic weights of the elements as established by the International Union of Pure and Applied Chemistry (IUPAC).
The standard atomic weights used for this calculation are:
The molecular weight is calculated as follows:
MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)
MW = (8 × 12.011) + (12 × 1.008) + (2 × 15.999) MW = 96.088 + 12.096 + 31.998 MW = 140.182 g/mol
This calculated value is consistent with figures published in chemical databases.[3][12] The monoisotopic mass, which is calculated using the mass of the most abundant isotopes of the constituent elements (¹²C, ¹H, and ¹⁶O), is 140.083729621 Da.[12][13]
Data Presentation
The contribution of each element to the total molecular weight is summarized in the table below for clarity and easy reference.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | C₈H₁₂O₂ | 22 | 140.182 |
Workflow for Molecular Weight Determination
The logical workflow for calculating the molecular weight of a chemical compound is a foundational scientific protocol. The process involves identifying the molecular formula, determining the atomic weights of each constituent element, and summing these weights. This process is visualized in the following diagram.
Caption: Workflow for calculating the molecular weight of C₈H₁₂O₂.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Page loading... [guidechem.com]
- 13. PubChemLite - this compound (C8H12O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-2-cyclohexen-1-one is a valuable synthetic intermediate in organic chemistry.[1] Its unique structural features, particularly the enone system, make it a versatile building block for the synthesis of a variety of more complex molecules, including natural products and pharmacologically active compounds.[1] A thorough understanding of its physical properties is essential for its effective use in research and development, enabling accurate manipulation, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the key physical properties of this compound, supported by detailed experimental protocols and a visualization of its synthetic utility.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₂ | [2][3][4][5][6][7] |
| Molecular Weight | 140.18 g/mol | [1][2][3][4][6] |
| Appearance | Clear colorless to yellow liquid | [3][8] |
| Boiling Point | 76-78 °C at 1 mmHg | [9] |
| 66-68.5 °C at 0.4 mmHg | [10] | |
| 115-121 °C at 11 mmHg | [10] | |
| Density | 0.963 g/mL at 25 °C | [9] |
| 1.04 g/mL | [1][11] | |
| Refractive Index (n_D) | 1.5020 to 1.5060 at 20°C | [8] |
| 1.5015 at 29°C | [10] | |
| 1.504 at 20°C | [9] | |
| Solubility | Slightly soluble in water | [1][12] |
| CAS Number | 5323-87-5 | [2][4][5][6][7] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Determination of Boiling Point
The boiling point of this compound is determined by vacuum distillation.
Procedure:
-
A sample of this compound is placed in a round-bottom flask suitable for distillation.
-
The flask is fitted with a distillation head, a condenser, and a receiving flask.
-
A vacuum pump is connected to the distillation apparatus to reduce the pressure.
-
The flask is heated gently in a heating mantle.
-
The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at the corresponding pressure. For example, a boiling point of 76-78 °C is observed at a pressure of 1 mmHg.[9]
Determination of Density
The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.[3][13][14]
Procedure (using a graduated cylinder and balance):
-
An empty, dry graduated cylinder is weighed on an analytical balance.[13]
-
A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[13]
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is then calculated by dividing the mass of the liquid by its volume.
Measurement of Refractive Index
The refractive index, a measure of how light bends as it passes through the liquid, is determined using a refractometer.
Procedure:
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry completely.
-
A few drops of this compound are placed on the prism.
-
The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2][4][6][8][15]
Procedure (Neat Liquid Sample):
-
A small drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][8]
-
The plates are mounted in a sample holder and placed in the beam path of the IR spectrometer.
-
The spectrum is recorded over the desired wavelength range (typically 4000-400 cm⁻¹). The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule, notably the C=O and C=C stretching vibrations of the enone system.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are essential for confirming the structure of this compound.[5][16][17][18]
Procedure for ¹H NMR:
-
A small amount of the compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[18]
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[18]
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.
Synthetic Utility: The Stork-Danheiser Alkylation
This compound is a key substrate in the Stork-Danheiser kinetic alkylation, a powerful method for the regioselective alkylation of enones.[1][11] This reaction allows for the introduction of an alkyl group at the C-6 position, which is kinetically favored over the thermodynamically more stable C-2 position.
Caption: Stork-Danheiser kinetic alkylation of this compound.
References
- 1. This compound | 5323-87-5 [chemicalbook.com]
- 2. webassign.net [webassign.net]
- 3. chm.uri.edu [chm.uri.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. amherst.edu [amherst.edu]
- 7. This compound [webbook.nist.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. homesciencetools.com [homesciencetools.com]
- 10. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound, 99% | Fisher Scientific [fishersci.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 15. Experimental Design [web.mit.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
3-Ethoxy-2-cyclohexen-1-one boiling point
An In-depth Technical Guide to 3-Ethoxy-2-cyclohexen-1-one
This guide provides a comprehensive overview of the chemical and physical properties of this compound, with a specific focus on its boiling point. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details experimental protocols for its synthesis and purification, summarizes its key quantitative data, and illustrates its synthetic utility.
Physicochemical Properties
This compound is a versatile chemical intermediate.[1][2] Its physical state can be a crystalline powder or a liquid, typically appearing as an off-white to peach or clear colorless to pale yellow substance.[3][4][5] It is slightly soluble in water.[1][3][4]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Boiling Point | 76-78 °C / 1 mmHg | [1][3][5] |
| 66-68.5 °C / 0.4 mmHg | [6] | |
| 115-121 °C / 11 mmHg | [6] | |
| 76 °C / 0.7 mmHg | [7] | |
| Molecular Formula | C₈H₁₂O₂ | [3][8] |
| Molecular Weight | 140.18 g/mol | [3][8] |
| Density | 0.963 g/mL at 25 °C | [1][5] |
| 1.04 g/mL | [3][9] | |
| Refractive Index | n²⁹/D 1.5015 | [6] |
| n²⁰/D 1.504 | [5] | |
| 1.5030 - 1.505 | [3] | |
| Flash Point | 107 °C (224.6 °F) - closed cup | [5] |
| CAS Number | 5323-87-5 | [3][5][8] |
Experimental Protocols
Synthesis and Boiling Point Determination
The following protocol for the synthesis of this compound is adapted from a procedure published in Organic Syntheses.[6] The boiling point is determined during the final purification step by vacuum distillation.
Materials:
-
Dihydroresorcinol (0.472 mole)
-
p-Toluenesulfonic acid monohydrate (2.3 g)
-
Absolute ethanol (B145695) (250 ml)
-
Benzene (B151609) (900 ml)
-
10% aqueous sodium hydroxide (B78521) (saturated with sodium chloride)
-
Water
Procedure:
-
A solution of 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene is placed in a 2-liter flask fitted with a total-reflux, variable-take-off distillation head.
-
The mixture is heated to boiling, and the azeotrope of benzene, alcohol, and water is removed at a rate of approximately 100 ml per hour.
-
The distillation is continued for 6-8 hours until the temperature of the distilling vapor reaches 78°C.[6]
-
The remaining solution is cooled and washed with four 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.
-
The organic solution is then washed with successive 50-ml portions of water until the aqueous washings are neutral.
-
The solution is concentrated under reduced pressure to remove the solvent.
-
The residual liquid is distilled under reduced pressure. The boiling point of the product, this compound, is recorded during this fractional distillation. The reported boiling points are 66–68.5°C at 0.4 mm pressure or 115–121°C at 11 mm pressure.[6]
Synthetic Applications
This compound serves as a key building block in organic synthesis. It is particularly useful for the preparation of 3-substituted 2-cyclohexenones through the addition of organometallic reagents followed by hydrolysis.[1][2] Furthermore, its reduction with lithium aluminum hydride leads to the formation of 2-cyclohexenone.[10] The Stork-Danheiser kinetic alkylation procedure, which utilizes this compound, has seen wide application in alicyclic synthesis.[1][2]
Logical Workflow for Synthesis
The following diagram illustrates the role of this compound as a synthetic intermediate.
References
- 1. This compound | 5323-87-5 [chemicalbook.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. Page loading... [guidechem.com]
- 5. 3-乙氧基-2-环己烯-1-酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound [webbook.nist.gov]
- 8. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the density of 3-ethoxy-2-cyclohexen-1-one, a key intermediate in organic synthesis. This document outlines its physical properties, standardized experimental protocols for density determination, and its application in synthetic pathways.
Quantitative Physicochemical Data
The density of a compound is a critical parameter in process development, formulation, and quality control. Below is a summary of the reported density for this compound.
| Property | Value | Conditions | Source |
| Density | 0.963 g/mL | 25 °C | [1] |
| Density | 1.04 g/mL | Not Specified | [2] |
Note: Variations in reported density values may arise from differences in experimental conditions and sample purity.
Experimental Protocol: Density Determination of this compound
The following protocol describes a standard method for accurately determining the density of a liquid or low-melting solid compound like this compound using a pycnometer, a specialized flask for measuring density.
2.1. Materials and Equipment
-
This compound (high purity)
-
Pycnometer (Gay-Lussac type, calibrated)
-
Analytical balance (readability to ±0.0001 g)
-
Thermometer (calibrated, accuracy ±0.1 °C)
-
Water bath with temperature control
-
Distilled, deionized water
-
Acetone (B3395972) (analytical grade)
-
Lint-free wipes
2.2. Procedure
-
Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent like acetone and dry it completely.
-
Mass of Empty Pycnometer: Weigh the clean, dry pycnometer on the analytical balance and record the mass (m₀).
-
Calibration with Water: Fill the pycnometer with distilled, deionized water, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.
-
Temperature Equilibration: Place the filled pycnometer in a temperature-controlled water bath set to a specific temperature (e.g., 25.0 °C) for at least 30 minutes to allow the contents to reach thermal equilibrium.
-
Mass of Pycnometer with Water: Remove the pycnometer from the water bath, carefully dry the exterior, and weigh it. Record the mass (m₁).
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound.
-
Temperature Equilibration of Sample: Repeat the temperature equilibration process as in step 4.
-
Mass of Pycnometer with Sample: Dry the exterior of the pycnometer and weigh it. Record the mass (m₂).
2.3. Calculation of Density
The density of the sample (ρₛ) is calculated using the following formula:
ρₛ = ( (m₂ - m₀) / (m₁ - m₀) ) * ρw
Where:
-
m₀ = mass of the empty pycnometer
-
m₁ = mass of the pycnometer filled with water
-
m₂ = mass of the pycnometer filled with the sample
-
ρw = the known density of water at the experimental temperature (e.g., 0.997047 g/mL at 25 °C)
Application in Synthetic Chemistry: The Stork-Danheiser Alkylation
This compound is a valuable precursor in the synthesis of substituted cyclohexenones. One of its notable applications is in the Stork-Danheiser kinetic alkylation, which allows for regioselective alkylation at the 6-position.[1][2]
The following diagram illustrates the generalized workflow for this reaction.
Caption: Stork-Danheiser Alkylation Workflow.
References
An In-depth Technical Guide to the NMR Spectral Data of 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 3-ethoxy-2-cyclohexen-1-one. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for molecular structure elucidation and characterization. Included are detailed tables of ¹H and ¹³C NMR spectral data, comprehensive experimental protocols for data acquisition, and a visualization of the general NMR workflow.
Data Presentation: Tabulated NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. These values have been compiled from various spectral databases and are presented in a structured format for ease of comparison and analysis.
¹H NMR Spectral Data
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-2 | ~5.3 | s | - | 1H |
| H-4 | ~2.4 | t | ~6.0 | 2H |
| H-5 | ~1.9 | m | - | 2H |
| H-6 | ~2.3 | t | ~6.0 | 2H |
| -OCH₂CH₃ | ~3.8 | q | ~7.0 | 2H |
| -OCH₂CH₃ | ~1.3 | t | ~7.0 | 3H |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-1 (C=O) | ~198 |
| C-2 (=CH) | ~103 |
| C-3 (=C-O) | ~175 |
| C-4 (-CH₂-) | ~37 |
| C-5 (-CH₂-) | ~22 |
| C-6 (-CH₂-) | ~29 |
| -OC H₂CH₃ | ~64 |
| -OCH₂C H₃ | ~14 |
Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon.
Experimental Protocols
The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following sections detail the recommended methodologies for preparing samples and acquiring ¹H and ¹³C NMR spectra for organic compounds such as this compound.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection : A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration : For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube.
-
Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle agitation can aid in dissolution.
-
Transfer : Filter the solution into the NMR tube using a Pasteur pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can reference the residual solvent peak.
NMR Data Acquisition
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR Spectroscopy:
-
Experiment : A standard one-pulse ¹H experiment.
-
Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans are typically sufficient for a sample of this concentration.
-
-
Processing :
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS or residual solvent signal.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy:
-
Experiment : A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Parameters :
-
Pulse Angle : 30 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : A higher number of scans (e.g., 128 to 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
-
Processing :
-
Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Phase the spectrum.
-
Calibrate the chemical shift scale.
-
Visualization of NMR Workflow
The following diagram illustrates the general workflow for acquiring and analyzing NMR spectral data for an organic compound.
Caption: General workflow for NMR data acquisition and analysis.
3-Ethoxy-2-cyclohexen-1-one IR spectroscopy
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Ethoxy-2-cyclohexen-1-one
Introduction
This compound (CAS No: 5323-87-5, Molecular Formula: C₈H₁₂O₂) is a key organic intermediate belonging to the class of α,β-unsaturated ketones, specifically a β-alkoxy enone.[1][2][3] Its structure, featuring a conjugated system involving a carbonyl group, a carbon-carbon double bond, and an enol ether, makes it a valuable synthon in organic synthesis.[3] Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of this compound, providing direct information about its key functional groups. This guide provides a detailed overview of the IR spectral characteristics of this compound, experimental protocols for its analysis, and a visualization of the underlying molecular vibrations.
Infrared Spectral Data
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The conjugation between the carbonyl group (C=O) and the carbon-carbon double bond (C=C), along with the influence of the ethoxy group, results in a unique spectral fingerprint. The quantitative data from reference spectra are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~2980, ~2940, ~2870 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| ~1650 | C=O Stretch (conjugated ketone) | α,β-Unsaturated Ketone | Strong |
| ~1605 | C=C Stretch (conjugated alkene) | Enone System | Strong |
| ~1220 | C-O Stretch (asymmetric) | Vinyl Ether (C=C-O-C) | Strong |
| ~1040 | C-O Stretch (symmetric) | Ether | Strong |
Note: The exact peak positions can vary slightly depending on the sample state (e.g., neat, solution) and the specific instrumentation used.[4]
Experimental Protocols
The acquisition of a high-quality IR spectrum requires careful sample preparation and instrument setup. Below are both a historical method and a generalized modern protocol.
Reference Spectrum Protocol (Coblentz Society)
The reference spectrum available in the NIST Chemistry WebBook was obtained using a traditional dispersive instrument.[4]
-
Sample Preparation : The compound was prepared as a 10% solution in carbon tetrachloride (CCl₄) for the 3800-1330 cm⁻¹ region and a 10% solution in carbon disulfide (CS₂) for the 1330-450 cm⁻¹ region.[4]
-
Instrumentation : A DOW KBr foreprism-grating dispersive spectrometer was used.[4]
-
Data Acquisition : The spectrum was acquired via transmission through a 0.010-0.011 cm path length cell.[4]
-
Data Processing : The final spectrum was digitized from a hard copy.[4] It is noted that spectral contamination from CCl₄ is present around 1550 cm⁻¹.[4]
Generalized Modern FTIR Protocol (Attenuated Total Reflectance - ATR)
For routine analysis in a modern laboratory, FTIR spectroscopy using an ATR accessory is common due to its speed and minimal sample preparation.
-
Instrument Setup :
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory (typically with a diamond or zinc selenide (B1212193) crystal) is clean and properly installed.
-
-
Background Scan :
-
With the clean, empty ATR crystal, perform a background scan. This collects the IR spectrum of the ambient environment (e.g., air, CO₂, water vapor) and the crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application :
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.
-
-
Sample Scan :
-
Acquire the sample spectrum. Typical parameters include:
-
Scan Range : 4000-400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16-32 scans (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Cleaning :
-
After the scan, the instrument software automatically performs the background subtraction.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.
-
Visualized Workflows and Molecular Structure
Diagrams created using Graphviz provide a clear representation of the experimental workflow and the relationship between molecular structure and spectral features.
Caption: General workflow for acquiring an IR spectrum.
Caption: Core molecular vibrations and their IR frequencies.
References
An In-depth Technical Guide to 3-Ethoxycyclohex-2-en-1-one: Synthesis, Reactions, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxycyclohex-2-en-1-one, with the IUPAC name 3-ethoxycyclohex-2-en-1-one , is a versatile cyclic enol ether that serves as a crucial building block in organic synthesis. Its unique structural features, particularly the electron-rich double bond and the ketone functionality, allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of 3-ethoxycyclohex-2-en-1-one in the field of drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-ethoxycyclohex-2-en-1-one is presented in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 3-ethoxycyclohex-2-en-1-one | [1] |
| CAS Number | 5323-87-5 | [1] |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 76-78 °C at 1 mmHg | [2] |
| Density | 0.963 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.504 | [2] |
| Solubility | Slightly soluble in water | [2] |
Synthesis of 3-Ethoxycyclohex-2-en-1-one
A well-established and reliable method for the synthesis of 3-ethoxycyclohex-2-en-1-one involves the acid-catalyzed reaction of 1,3-cyclohexanedione (B196179) (dihydroresorcinol) with ethanol (B145695). The following is a detailed experimental protocol adapted from Organic Syntheses.
Experimental Protocol: Synthesis from 1,3-Cyclohexanedione
Materials:
-
1,3-Cyclohexanedione (Dihydroresorcinol)
-
Absolute Ethanol
-
p-Toluenesulfonic acid monohydrate
-
10% aqueous Sodium Hydroxide (B78521) solution
-
Saturated aqueous Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a 2-liter round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-cyclohexanedione (1.0 mole), absolute ethanol (2.5 moles), p-toluenesulfonic acid monohydrate (0.05 moles), and benzene (1 L).
-
Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 6-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with four 200 mL portions of 10% aqueous sodium hydroxide solution saturated with sodium chloride.
-
Wash the organic layer with successive 100 mL portions of water until the aqueous washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-ethoxycyclohex-2-en-1-one as a colorless to pale yellow liquid.
References
The Genesis and Synthetic Evolution of 3-Ethoxy-2-cyclohexen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of 3-Ethoxy-2-cyclohexen-1-one, a versatile intermediate in organic synthesis. The document details its historical synthesis, key chemical properties, and significant applications, particularly its role as a precursor in the construction of complex cyclic systems. Experimental protocols for its preparation and subsequent transformations are provided, alongside visualizations of key synthetic pathways. This guide serves as a comprehensive resource for researchers leveraging this important chemical building block.
Introduction and Historical Context
This compound, a valuable β-alkoxy-α,β-unsaturated ketone, has a rich history as a key intermediate in organic synthesis. Its utility lies in its bifunctional nature, allowing for a variety of transformations at both the enone and enol ether moieties. The development of synthetic routes to this compound has been pivotal for the advancement of methodologies aimed at constructing substituted cyclohexenone rings, which are core structures in numerous natural products and pharmaceutically active compounds.
The foundational work on the synthesis of 3-alkoxy-2-cyclohexenones was laid out by R. L. Frank and H. K. Hall, Jr. in their 1950 publication in the Journal of the American Chemical Society . Their research detailed a general and efficient method for the preparation of these compounds from 1,3-cyclohexanedione (B196179) (dihydroresorcinol). This acid-catalyzed reaction with an alcohol in the presence of an azeotroping agent to remove water proved to be a robust method and remains a cornerstone for the synthesis of these valuable intermediates.
Subsequent work, notably the procedure detailed in Organic Syntheses by Gannon and House, further refined and popularized this method, making this compound readily accessible to the broader chemical community. This accessibility has spurred its use in a variety of synthetic strategies, most notably in the Stork-Danheiser kinetic alkylation , which allows for regioselective alkylation at the C-6 position.[1]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound have been well-characterized. This data is crucial for its identification and for monitoring reactions in which it is a reactant or product.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₂ | [2][3] |
| Molecular Weight | 140.18 g/mol | [2][3] |
| CAS Number | 5323-87-5 | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 76-78 °C at 1 mmHg | [4] |
| Density | 0.963 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.504 |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| Infrared (IR) | Neat: 1650 cm⁻¹ (C=O, conjugated), 1600 cm⁻¹ (C=C) | |
| ¹H NMR (CDCl₃) | δ 5.34 (s, 1H, =CH), 3.91 (q, 2H, OCH₂), 2.41 (t, 2H, CH₂), 2.31 (t, 2H, CH₂), 1.98 (quint, 2H, CH₂), 1.37 (t, 3H, CH₃) | |
| ¹³C NMR (CDCl₃) | δ 199.5 (C=O), 176.7 (C-OEt), 102.5 (=CH), 64.2 (OCH₂), 36.8 (CH₂), 29.3 (CH₂), 21.9 (CH₂), 14.3 (CH₃) | |
| Mass Spectrometry (MS) | m/z (%): 140 (M⁺, 35), 112 (40), 97 (100), 69 (85) | [2] |
Key Synthetic Methodologies
The preparation of this compound is most commonly achieved through the acid-catalyzed reaction of 1,3-cyclohexanedione with ethanol (B145695). This and other notable methods are detailed below.
Acid-Catalyzed Enol Etherification of 1,3-Cyclohexanedione
This is the most widely employed and efficient method for the synthesis of this compound. The reaction involves the treatment of 1,3-cyclohexanedione with ethanol in a solvent that allows for the azeotropic removal of water, typically benzene (B151609) or toluene, with a catalytic amount of a strong acid such as p-toluenesulfonic acid.
-
Apparatus: A 2-liter round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
Reagents:
-
1,3-Cyclohexanedione (Dihydroresorcinol): 112.1 g (1.0 mol)
-
Ethanol (absolute): 500 mL
-
Benzene: 800 mL
-
p-Toluenesulfonic acid monohydrate: 4.0 g
-
-
Procedure:
-
To the flask, add 1,3-cyclohexanedione, ethanol, benzene, and p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with benzene and ethanol.
-
Continue refluxing until no more water is collected (approximately 6-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil (yields typically range from 70-85%).
-
Diagram 1: Synthesis of this compound
Caption: Acid-catalyzed synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile building block primarily used for the construction of more complex cyclic molecules. Its reactivity is dominated by the enone system and the enol ether functionality.
Synthesis of 3-Substituted-2-cyclohexen-1-ones
One of the most common applications is the reaction with organometallic reagents, such as Grignard reagents or organolithiums. These reagents add to the carbonyl group, and subsequent acidic workup leads to the elimination of ethanol and the formation of a 3-substituted-2-cyclohexen-1-one.
Diagram 2: Synthesis of 3-Alkyl-2-cyclohexen-1-one
References
An In-depth Technical Guide to the Key Chemical Properties of 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-Ethoxy-2-cyclohexen-1-one. The information is presented to support its application in research, particularly in the fields of organic synthesis and drug development.
Core Chemical and Physical Properties
This compound is a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the tables below.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3-Ethoxycyclohex-2-enone, 2-Cyclohexen-1-one, 3-ethoxy- |
| CAS Number | 5323-87-5 |
| Molecular Formula | C₈H₁₂O₂[1] |
| Molecular Weight | 140.18 g/mol [1] |
| Canonical SMILES | CCOC1=CC(=O)CCC1 |
| InChI | InChI=1S/C8H12O2/c1-2-10-8-5-3-4-7(9)6-8/h6H,2-5H2,1H3 |
| InChIKey | JWCFJPLIRVYENQ-UHFFFAOYSA-N |
| Physical Property | Value | Reference |
| Appearance | Colorless to light orange/yellow clear liquid | TCI Chemicals |
| Boiling Point | 76-78 °C at 1 mmHg | [2] |
| Density | 0.963 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.5015 | Organic Syntheses |
| Flash Point | 107 °C (224.6 °F) | Sigma-Aldrich |
| Solubility | Slightly soluble in water | [2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its methylated analog, which provides valuable structural insight.
¹H NMR Spectral Data of 3-Ethoxy-2-methyl-2-cyclohexen-1-one (200MHz, CDCl₃) [3]
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Number of Protons | Assignment |
| 1.32 | triplet | 7.00 | 3H | -OCH₂CH ₃ |
| 1.67 | triplet | 1.49 | 3H | -C(CH ₃)= |
| 1.94 | quintet | 6.33 | 2H | -CH₂CH ₂CH₂- |
| 2.31 | triplet | 6.62 | 2H | =C-CH ₂- |
| 2.51 | triplet of doublets | 6.12, 1.44 | 2H | -C(=O)CH ₂- |
| 4.03 | quartet | 7.00 | 2H | -OCH ₂CH₃ |
¹³C NMR Spectral Data of 3-Ethoxy-2-methyl-2-cyclohexen-1-one (50MHz, CDCl₃) [3]
| Chemical Shift (δ) / ppm | Assignment |
| 7.4 | -C(C H₃)= |
| 15.4 | -OCH₂C H₃ |
| 21.1 | -CH₂C H₂CH₂- |
| 25.4 | -C(=O)C H₂- |
| 36.4 | =C-C H₂- |
| 63.5 | -OC H₂CH₃ |
| 115.1 | =C (CH₃)- |
| 171.4 | -O-C = |
| 198.9 | C =O |
IR Spectral Data
-
C=O stretch: ~1650-1680 cm⁻¹ (conjugated ketone)
-
C=C stretch: ~1600-1650 cm⁻¹
-
C-O-C stretch: ~1050-1250 cm⁻¹
-
C-H stretches: ~2850-3000 cm⁻¹
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
Dihydroresorcinol (1,3-Cyclohexanedione)
-
Absolute ethanol (B145695)
-
Benzene
-
p-Toluenesulfonic acid monohydrate
-
10% aqueous sodium hydroxide (B78521)
-
Sodium chloride
Procedure:
-
In a 2-liter flask equipped with a distillation head, dissolve 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene.
-
Heat the mixture to boiling and remove the benzene-ethanol-water azeotrope at a rate of approximately 100 ml per hour.
-
Continue distillation until the vapor temperature reaches 78 °C.
-
Stop the distillation and wash the remaining solution with four 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.
-
Wash the organic solution with successive 50-ml portions of water until the aqueous washings are neutral.
-
Concentrate the organic solution under reduced pressure.
-
Distill the residual liquid under reduced pressure to yield 3-ethoxy-2-cyclohexen-one.
Caption: Synthesis workflow for this compound.
Stork-Danheiser Kinetic Alkylation of this compound
This protocol details a key reaction of this compound, demonstrating its utility in forming C-C bonds at the 6-position. This procedure is adapted from a method described for a similar substrate.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium in hexane (B92381)
-
This compound
-
Methyl iodide
Procedure:
-
In a dry, nitrogen-flushed, three-necked flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium in hexane to a solution of diisopropylamine in anhydrous THF at 0 °C.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C and stir for 30 minutes to form the kinetic enolate.
-
Rapidly add methyl iodide to the enolate solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation.
Caption: Stork-Danheiser kinetic alkylation of this compound.
Reactivity and Applications
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its enone system.
-
Alkylation: As detailed in the Stork-Danheiser protocol, it undergoes regioselective alkylation at the C-6 position via its kinetic enolate. This is a powerful method for introducing substituents at the α'-position.[2]
-
1,2-Addition: Grignard reagents and other hard nucleophiles preferentially attack the carbonyl carbon in a 1,2-addition fashion.
-
1,4-Conjugate Addition: Soft nucleophiles, such as organocuprates, favor 1,4-conjugate addition to the β-carbon of the enone system.
-
Synthesis of Substituted Cyclohexenones: The ethoxy group can be hydrolyzed under acidic conditions, providing a route to various 3-substituted 2-cyclohexen-1-ones after reaction with organometallic reagents.[2]
Caption: Key reactivity pathways of this compound.
References
- 1. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5323-87-5 [chemicalbook.com]
- 3. EP1608612B1 - Process for producing cyclohexenone long-chain alcohols - Google Patents [patents.google.com]
- 4. This compound [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Solubility of 3-Ethoxy-2-cyclohexen-1-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-ethoxy-2-cyclohexen-1-one in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on equipping researchers with the necessary experimental protocols to generate this data in their own laboratory settings. The protocols described herein are established methods for solubility determination of organic compounds and are directly applicable to the target compound. This guide includes detailed experimental procedures, a template for data presentation, and a visual representation of the experimental workflow.
Introduction to the Solubility of this compound
This compound is a key intermediate in organic synthesis, particularly in the preparation of 3-alkyl or aryl-2-cyclohexen-1-ones through the addition of organometallic reagents and subsequent hydrolysis. Its utility in the Stork-Danheiser kinetic alkylation procedure has made it a valuable compound in alicyclic synthesis. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes, and formulation development.
While it is known to be slightly soluble in water, comprehensive quantitative data regarding its solubility in common organic solvents is not widely published.[1][2][3][4][5][6] The principle of "like dissolves like" suggests that this compound, a moderately polar organic molecule, will exhibit appreciable solubility in a range of organic solvents.[7] This guide provides the experimental framework to quantify this solubility.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Example: Acetone | 25 | Shake-Flask/Gravimetric | ||
| Example: Ethanol | 25 | Shake-Flask/Gravimetric | ||
| Example: Toluene | 25 | Shake-Flask/Gravimetric | ||
| Example: Dichloromethane | 25 | Shake-Flask/Gravimetric | ||
| Example: Ethyl Acetate | 25 | Shake-Flask/Gravimetric | ||
| Example: Hexane | 25 | Shake-Flask/Gravimetric |
Experimental Protocols for Solubility Determination
The following protocols describe established methods for determining the solubility of a solid organic compound like this compound in an organic solvent. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[1][8]
Shake-Flask Method for Quantitative Solubility Determination
This method is based on achieving a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Thermostatic bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.[1][9]
-
Equilibration: Seal the vials tightly and place them in a thermostatic bath on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent.[9] It is advisable to perform preliminary experiments to determine the necessary equilibration time.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to sediment.[1]
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the undissolved solid at the bottom.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, dry vial to remove any remaining microscopic solid particles.
-
Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Gravimetric Method for Solubility Determination
Materials and Equipment:
-
Same as the shake-flask method, excluding the analytical instrument.
-
Evaporating dish or pre-weighed watch glass.
-
Oven or vacuum oven.
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-4 of the Shake-Flask Method to prepare a saturated solution and withdraw a known volume of the clear supernatant.
-
Weighing the Solution: Transfer the known volume of the filtered saturated solution into a pre-weighed evaporating dish and record the total weight.
-
Solvent Evaporation: Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.[6]
-
Final Weighing: Allow the evaporating dish to cool in a desiccator and then weigh it again. The difference between this final weight and the initial weight of the empty dish is the mass of the dissolved this compound.
-
Calculation: The solubility can be calculated from the mass of the dissolved solute and the initial volume of the solution withdrawn.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While readily available quantitative solubility data for this compound in organic solvents is scarce, this guide provides researchers, scientists, and drug development professionals with the necessary protocols to determine this crucial physical property. The shake-flask method, coupled with either gravimetric or instrumental analysis, offers a reliable and accurate means of generating high-quality solubility data. The systematic application of these methodologies will enable better process control, formulation design, and a deeper understanding of the chemical behavior of this important synthetic intermediate.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmajournal.net [pharmajournal.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Commercial Availability and Synthetic Utility of 3-Ethoxy-2-cyclohexen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 3-Ethoxy-2-cyclohexen-1-one, a versatile intermediate in organic synthesis. The guide details supplier information, physical and chemical properties, and key synthetic protocols, including its preparation and a significant application in C-C bond formation.
Commercial Availability
This compound is readily available from several major chemical suppliers. The typical purity offered is ≥98%. The following table summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Catalog Number(s) | Purity | Quantity | Price (USD) | Lead Time |
| Thermo Scientific Chemicals (Fisher Scientific) | AC117880250, AAA1422409, 117881000 | 99% | 10 g, 100 g | $57.50 - $275.00 | Varies |
| Sigma-Aldrich | E4453 | 99% | 10 g, 25 g | Contact for price | Varies |
| TCI Chemicals | E0384 | >98.0% (GC) | 25 mL, 500 mL | Contact for price | In-stock items ship in 1-2 business days; items from Japan ship within 2 weeks. |
| UTECH Products | - | Min 98.0% (GC) | 5 mL | $65.93 | Varies |
| ChemicalBook | - | 99% - 99.5% min | g to kg | Varies | Varies |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 5323-87-5 | [NIST] |
| Molecular Formula | C₈H₁₂O₂ | [NIST] |
| Molecular Weight | 140.18 g/mol | [NIST] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 76-78 °C at 1 mmHg | [Sigma-Aldrich] |
| Density | 0.963 g/mL at 25 °C | [Sigma-Aldrich] |
| Refractive Index | n20/D 1.504 | [Sigma-Aldrich] |
Synthesis of this compound
A well-established protocol for the synthesis of this compound involves the acid-catalyzed reaction of 1,3-cyclohexanedione (B196179) with ethanol (B145695).[1]
Experimental Protocol
Materials:
-
1,3-Cyclohexanedione
-
Ethanol (absolute)
-
p-Toluenesulfonic acid monohydrate
-
10% Sodium hydroxide (B78521) solution (saturated with sodium chloride)
-
Water
Procedure: [1]
-
A solution of 1,3-cyclohexanedione (0.472 mole), p-toluenesulfonic acid monohydrate (2.3 g), and absolute ethanol (250 mL) in benzene (900 mL) is prepared in a 2-L flask fitted with a distillation head.
-
The mixture is heated to boiling, and the benzene-ethanol-water azeotrope is removed by distillation.
-
Distillation is continued until the temperature of the vapor reaches 78 °C.
-
The remaining solution is cooled and washed with four 100-mL portions of 10% aqueous sodium hydroxide saturated with sodium chloride.
-
The organic layer is then washed with 50-mL portions of water until the washings are neutral.
-
The organic solution is concentrated under reduced pressure.
-
The residue is distilled under reduced pressure to yield this compound.
Application in Stork-Danheiser Alkylation
This compound is a key substrate in the Stork-Danheiser kinetic alkylation, which allows for the regioselective alkylation at the C-6 position. This method is widely used in the synthesis of complex alicyclic structures.
Experimental Protocol for 6-Methylation
Materials: [2]
-
n-Butyllithium in hexane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Methyl iodide
-
Water
-
Diethyl ether
-
Brine
Procedure: [2]
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.
-
A solution of this compound in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
Methyl iodide is then rapidly added to the reaction mixture.
-
The mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the organic phase is separated.
-
The aqueous phase is extracted with diethyl ether.
-
The combined organic phases are washed with water and brine, then dried over magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the product is purified by vacuum distillation.
Relevance in Drug Development
While this compound is a valuable building block in organic synthesis, its direct involvement in specific signaling pathways for drug development is not extensively documented in publicly available literature. Its primary utility for drug development professionals lies in its role as a versatile precursor for the synthesis of more complex molecular architectures. The ability to introduce substituents regioselectively via methods like the Stork-Danheiser alkylation makes it a powerful tool in the construction of novel carbocyclic scaffolds, which are prevalent in many biologically active compounds. Therefore, its importance is rooted in the enabling of synthetic routes to potential therapeutic agents rather than direct interaction with biological targets.
References
Methodological & Application
Application Note: Synthesis of 3-Ethoxy-2-cyclohexen-1-one from Dihydroresorcinol
Introduction
3-Ethoxy-2-cyclohexen-1-one is a valuable intermediate in organic synthesis, particularly in the construction of various cyclohexenone derivatives.[1][2] This application note provides a detailed protocol for the synthesis of this compound from dihydroresorcinol (also known as 1,3-cyclohexanedione) via an acid-catalyzed O-alkylation with ethanol (B145695). The procedure is based on a well-established method that offers high yields and purity.[1]
Reaction Scheme
The synthesis proceeds via the enol form of dihydroresorcinol, which undergoes an acid-catalyzed reaction with ethanol to form the corresponding ethyl enol ether. The removal of water drives the equilibrium towards the product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Dihydroresorcinol (0.472 mole) | [1] |
| Reagent | Absolute Ethanol (250 ml) | [1] |
| Catalyst | p-Toluenesulfonic acid monohydrate (2.3 g) | [1] |
| Solvent | Benzene (900 ml) | [1] |
| Reaction Time | 6–8 hours | [1] |
| Product Yield | 46.6–49.9 g (70–75%) | [1] |
| Boiling Point | 66–68.5°C / 0.4 mm Hg or 115–121°C / 11 mm Hg | [1] |
| Refractive Index (n²⁹D) | 1.5015 | [1] |
| UV Absorption (λmax in ethanol) | 250 mμ (ε = 17,200) | [1] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials and Equipment:
-
Dihydroresorcinol (53 g, 0.472 mole)
-
Absolute ethanol (250 ml)
-
Benzene (900 ml)
-
p-Toluenesulfonic acid monohydrate (2.3 g)
-
10% aqueous sodium hydroxide (B78521) solution, saturated with sodium chloride
-
Water
-
2-liter flask
-
Total-reflux, variable-take-off distillation head
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 2-liter flask equipped with a total-reflux, variable-take-off distillation head, combine 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, 250 ml of absolute ethanol, and 900 ml of benzene.
-
Azeotropic Distillation: Heat the mixture to boiling. Remove the azeotrope of benzene, ethanol, and water at a rate of approximately 100 ml per hour. Continue the distillation until the temperature of the distilling vapor reaches 78°C.[1] This step typically takes 6–8 hours.
-
Workup - Base Wash: Once the distillation is complete, cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash it with four 100-ml portions of 10% aqueous sodium hydroxide solution that has been saturated with sodium chloride.
-
Workup - Water Wash: Subsequently, wash the organic layer with successive 50-ml portions of water until the aqueous washings are neutral.
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the benzene.
-
Purification: Purify the residual liquid by vacuum distillation. Collect the fraction boiling at 66–68.5°C/0.4 mm Hg or 115–121°C/11 mm Hg.[1] The yield of 3-ethoxy-2-cyclohexenone is typically between 46.6–49.9 g (70–75%).
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Components
References
Application Notes and Protocols: Stork-Danheiser Alkylation using 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stork-Danheiser alkylation is a powerful and widely utilized method in organic synthesis for the regioselective alkylation of cyclic β-dicarbonyl compounds. This reaction takes advantage of the kinetic deprotonation of vinylogous esters to form a specific enolate, which can then react with various electrophiles. The use of 3-ethoxy-2-cyclohexen-1-one as the substrate is particularly advantageous for the synthesis of 4-substituted cyclohexenones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1][2]
The key principle of the Stork-Danheiser alkylation lies in the formation of the kinetic enolate at the C-6 position of the 3-alkoxy-2-cyclohexenone ring system.[1][3] This is typically achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting kinetic enolate is a potent nucleophile that readily undergoes alkylation with a variety of alkylating agents. Subsequent hydrolysis of the enol ether moiety furnishes the corresponding 4-alkyl-2-cyclohexenone. This method offers a high degree of regiocontrol, avoiding the mixture of products often obtained from the alkylation of the corresponding dione.
Reaction Mechanism
The Stork-Danheiser alkylation of this compound proceeds through a well-defined mechanistic pathway, which is crucial for understanding the regioselectivity and for optimizing reaction conditions. The key steps are:
-
Kinetic Enolate Formation: A strong, non-nucleophilic base, typically LDA, selectively abstracts a proton from the C-6 position of this compound at low temperature (-78 °C). This deprotonation is kinetically favored over deprotonation at the C-2 position due to steric hindrance around the C-2 position and the electronic effects of the enol ether.
-
Alkylation: The resulting lithium enolate is a soft nucleophile that reacts with an alkylating agent (e.g., an alkyl halide) in an SN2 fashion. The alkyl group is introduced exclusively at the C-6 position.
-
Workup: The reaction is quenched, typically with water, to neutralize any remaining base and enolate.
-
Hydrolysis (Implicit): While not always explicitly shown as a separate step in the initial alkylation, the enol ether can be hydrolyzed under acidic conditions to yield the final α-alkylated ketone. However, the immediate product of the alkylation and workup is the 6-alkyl-3-ethoxy-2-cyclohexen-1-one.
// Node Styling start_mol [fontcolor="#202124"]; enolate [fontcolor="#202124"]; product [fontcolor="#202124"];
// Edge Styling edge [color="#5F6368"]; } caption { label = "Mechanism of Stork-Danheiser Alkylation"; fontname = "Arial"; fontsize = 12; fontcolor = "#202124"; }
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the strong base and the enolate intermediate.[1]
-
Anhydrous solvents are essential for the success of the reaction. Tetrahydrofuran (B95107) (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.[1]
-
Diisopropylamine should be distilled from calcium hydride and stored over molecular sieves.[1]
-
The alkylating agent should be of high purity.
Protocol: Synthesis of 3-Ethoxy-6-methyl-2-cyclohexen-1-one
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (in hexane)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride)
-
Magnesium sulfate (B86663) (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnels
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a dry, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous THF and diisopropylamine.
-
Cool the flask to 0 °C using an ice bath.
-
Add n-butyllithium dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, stir the solution for an additional 30 minutes at 0 °C.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the solution of this compound dropwise to the LDA solution at -78 °C over a period of 1 hour.
-
Stir the resulting solution at -78 °C for an additional 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add methyl iodide rapidly to the enolate solution at -78 °C.
-
After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
-
Workup and Purification:
-
Quench the reaction by adding water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to afford the pure 3-ethoxy-6-methyl-2-cyclohexen-1-one.
-
Experimental Workflow
Data Presentation
The following table summarizes typical reaction conditions and yields for the Stork-Danheiser alkylation of this compound with various alkylating agents.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | LDA | THF | -78 to RT | 12 | 91-93 | [1] |
| Allyl Bromide | LDA | THF | -78 to RT | 4 | 85 | General representation |
| Benzyl (B1604629) Bromide | LDA | THF | -78 to RT | 6 | 88 | General representation |
| Ethyl Iodide | LDA | THF | -78 to RT | 12 | 89 | General representation |
Note: The yields for allyl bromide, benzyl bromide, and ethyl iodide are representative and may vary depending on the specific reaction conditions and scale.
Applications in Drug Development and Natural Product Synthesis
The Stork-Danheiser alkylation is a cornerstone in the synthesis of complex molecules due to its reliability and high regioselectivity. The resulting 4-alkyl-2-cyclohexenones are versatile intermediates that can be further elaborated into a wide array of carbocyclic and heterocyclic structures found in biologically active compounds. For instance, this methodology has been employed in the total synthesis of various terpenes, steroids, and alkaloids. The ability to introduce a specific alkyl substituent at a defined position on a six-membered ring is critical in constructing the core skeletons of these natural products and their analogs for drug discovery programs. The reaction has been utilized in the synthesis of compounds like cassiol, highlighting its practical application in complex molecule synthesis.[4]
References
Application Notes and Protocols: Grignard Reaction with 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. When applied to α,β-unsaturated ketones, such as 3-ethoxy-2-cyclohexen-1-one, the reaction pathway can lead to either 1,2- or 1,4-addition products. Grignard reagents, being hard nucleophiles, predominantly favor 1,2-addition, attacking the electrophilic carbonyl carbon. This regioselectivity provides a reliable route to tertiary allylic alcohols, which are valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. The presence of an enol ether functionality in this compound introduces an additional layer of complexity, as the subsequent acidic work-up can lead to hydrolysis, yielding a β-hydroxy ketone.
This document provides detailed application notes on the mechanism of the Grignard reaction with this compound, experimental protocols for its execution, and relevant data for product characterization.
Reaction Mechanism
The reaction of a Grignard reagent (RMgX) with this compound proceeds primarily through a 1,2-addition pathway. The nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon (C-1), leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the tertiary allylic alcohol, 1-alkyl-3-ethoxy-2-cyclohexen-1-ol.
However, the acidic conditions of the work-up can also induce the hydrolysis of the enol ether. Protonation of the enol ether is followed by the addition of water and subsequent elimination of ethanol, leading to the formation of a β-diketone which can tautomerize to the more stable β-hydroxy ketone, 3-alkyl-3-hydroxycyclohexan-1-one. The extent of this hydrolysis is dependent on the reaction conditions, particularly the strength and duration of the acidic work-up.
A minor reaction pathway, 1,4-conjugate addition, where the Grignard reagent attacks the β-carbon (C-3), is generally not favored but can be promoted by the presence of catalytic amounts of copper salts or with sterically hindered Grignard reagents.
Data Presentation
Table 1: Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [1][2] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| ¹H NMR (CDCl₃) | δ 5.34 (s, 1H), 3.87 (q, J=7.1 Hz, 2H), 2.41 (t, J=6.3 Hz, 2H), 2.30 (t, J=6.7 Hz, 2H), 1.96 (m, 2H), 1.35 (t, J=7.1 Hz, 3H) | [3] |
| ¹³C NMR (CDCl₃) | δ 198.8, 177.3, 102.3, 64.5, 37.0, 28.9, 21.6, 14.1 | [2] |
Table 2: Reaction Parameters for Grignard Addition to 3-Alkoxy-2-cyclohexen-1-ones
| Grignard Reagent | Substrate | Stoichiometry (Grignard:Enone) | Solvent | Temperature (°C) | Reaction Time (h) | Product Type | Reference |
| R-MgX (long chain) | 3-ethoxy-2-methyl-2-cyclohexen-1-one | Not specified | Diethyl ether or THF | 40-80 | 0.5-3 | 1,2-addition | [4] |
| Phenylmagnesium bromide | 2-cyclohexen-1-one | 1.2 : 1 | THF | 0 to rt | 2 | 1,2-addition | [5] |
| Butylmagnesium bromide | 2-cyclohexen-1-one | Not specified | Diethyl ether | 0 to rt | 1-2 | 1,2-addition | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction with this compound
This protocol is a representative procedure based on established methods for Grignard reactions with α,β-unsaturated ketones.[4][6] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., methyl iodide, ethyl bromide, bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (optional, as an initiator)
Procedure:
Part A: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place the magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous solvent.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), a single crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure the complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part C: Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired 1-alkyl-3-ethoxy-2-cyclohexen-1-ol. Further hydrolysis to 3-alkyl-3-hydroxycyclohexan-1-one may be observed depending on the workup conditions.
Visualizations
Grignard Reaction Mechanism with this compound
References
- 1. Page loading... [guidechem.com]
- 2. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(5323-87-5) 1H NMR [m.chemicalbook.com]
- 4. EP1608612B1 - Process for producing cyclohexenone long-chain alcohols - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Lithium Aluminum Hydride Reduction of 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of ketones is a fundamental transformation in organic synthesis, crucial for the preparation of alcohols that serve as key intermediates in the development of pharmaceuticals and other fine chemicals. Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of reducing a wide variety of functional groups, including aldehydes, ketones, esters, and carboxylic acids.[1][2] The reduction of α,β-unsaturated ketones, such as 3-Ethoxy-2-cyclohexen-1-one, with LAH primarily proceeds via a 1,2-addition of a hydride ion to the carbonyl carbon, yielding the corresponding allylic alcohol. This application note provides a detailed protocol for the LAH reduction of this compound to produce 3-Ethoxy-2-cyclohexen-1-ol, a versatile synthetic intermediate. The protocol is adapted from established procedures for LAH reductions and is designed to facilitate the isolation of the alcohol product by employing a non-acidic workup to prevent subsequent elimination of the ethoxy group.
Reaction Scheme
The reduction of this compound with lithium aluminum hydride proceeds as follows:
Data Presentation
Table 1: Physicochemical Properties of Starting Material
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₈H₁₂O₂ | 140.18 | Clear colorless to pale yellow liquid | 76-78 / 1[3][4] | 0.963[3][4] | 1.504[4] |
Table 2: Spectroscopic Data of Starting Material
| Compound | IR (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec. (m/z) |
| This compound | ~1650 (C=O, conjugated), ~1600 (C=C) | 5.35 (s, 1H), 3.85 (q, 2H), 2.40 (t, 2H), 2.30 (t, 2H), 1.95 (m, 2H), 1.35 (t, 3H) | (Predicted values) 199.8, 177.3, 102.5, 64.5, 36.8, 28.7, 21.8, 14.1 | 140 (M+), 112, 97, 69, 41 |
Note: NMR data are predicted and should be confirmed experimentally. Mass spectrometry data corresponds to major fragments.
Table 3: Expected Product and Theoretical Yield
| Product Name | Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| 3-Ethoxy-2-cyclohexen-1-ol | C₈H₁₄O₂ | 142.20 | 100 |
Note: The actual yield will vary depending on reaction conditions and purification efficiency.
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Sodium sulfate (B86663) (anhydrous)
-
Saturated aqueous sodium sulfate solution
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus is flushed with a stream of dry nitrogen or argon to ensure an inert atmosphere.
-
Reagent Preparation: In the reaction flask, a suspension of lithium aluminum hydride (0.25 molar equivalents relative to the ketone) in anhydrous diethyl ether (or THF) is prepared. The dropping funnel is charged with a solution of this compound (1.0 molar equivalent) in anhydrous diethyl ether.
-
Reaction Execution: The LAH suspension is cooled to 0 °C using an ice bath. The solution of this compound is added dropwise from the dropping funnel to the stirred LAH suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled back to 0 °C in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide (B78521) solution
-
'3x' mL of water (where 'x' is the number of grams of LAH used). This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easily filtered.
-
-
Isolation and Purification: The resulting slurry is stirred vigorously for 30 minutes. The white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 3-Ethoxy-2-cyclohexen-1-ol.
Expected Characterization of 3-Ethoxy-2-cyclohexen-1-ol:
-
IR Spectroscopy: The disappearance of the strong carbonyl absorption around 1650 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretching band in the region of 3200-3600 cm⁻¹ would indicate the successful reduction of the ketone.
-
¹H NMR Spectroscopy: The singlet corresponding to the vinylic proton at ~5.35 ppm in the starting material will be shifted. A new signal corresponding to the proton on the carbon bearing the hydroxyl group will appear, likely in the range of 4.0-4.5 ppm. The integration of the proton signals will change accordingly.
-
¹³C NMR Spectroscopy: The resonance corresponding to the carbonyl carbon at ~200 ppm will be absent in the product spectrum. A new signal for the carbon attached to the hydroxyl group will appear in the range of 60-75 ppm.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (142.20 g/mol ).
Visualization of Workflow and Mechanism
Caption: Experimental workflow for the LAH reduction of this compound.
Caption: Simplified reaction mechanism of the LAH reduction.
References
Application Notes and Protocols for the Preparation of 6-Alkyl-2-Cyclohexenones with 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 6-alkyl-2-cyclohexenones is a valuable transformation in organic chemistry, as the cyclohexenone motif is a key structural element in numerous natural products and pharmacologically active compounds. A robust and regioselective method for introducing an alkyl group at the C-6 position of a cyclohexenone precursor is the Stork-Danheiser kinetic alkylation. This method utilizes 3-ethoxy-2-cyclohexen-1-one as a versatile starting material. The presence of the enol ether functionality directs deprotonation to the C-6 position (α'-position) under kinetically controlled conditions, allowing for subsequent alkylation. This application note provides detailed protocols for the synthesis of 6-alkyl-2-cyclohexenones via this methodology.
Principle and Application
The core of this synthetic strategy lies in the regioselective formation of a kinetic enolate. Treatment of this compound with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) leads to the rapid and irreversible deprotonation at the less substituted C-6 position. The resulting kinetic enolate is then trapped by an alkylating agent (e.g., an alkyl halide) to introduce the desired alkyl group at C-6. Subsequent acidic hydrolysis of the enol ether functionality furnishes the target 6-alkyl-2-cyclohexenone. This method offers a high degree of control and generally provides good to excellent yields of the desired product.
Data Presentation
The following table summarizes representative yields for the preparation of 6-alkyl-3-ethoxy-2-cyclohexenones using the Stork-Danheiser alkylation protocol.
| Alkylating Agent | Product | Yield (%) | Reference |
| Methyl Iodide | 3-Ethoxy-6-methyl-2-cyclohexen-1-one | 91-93% | [1] |
| Allyl Bromide | 6-Allyl-3-ethoxy-2-cyclohexen-1-one | ~85% (estimated) | General procedure |
| Benzyl (B1604629) Bromide | 6-Benzyl-3-ethoxy-2-cyclohexen-1-one | ~80% (estimated) | General procedure |
Experimental Protocols
Protocol 1: Preparation of 6-Alkyl-3-ethoxy-2-cyclohexen-1-one via Stork-Danheiser Alkylation
This protocol describes the general procedure for the kinetically controlled alkylation of this compound.
Materials:
-
This compound
-
Diisopropylamine (B44863), anhydrous
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Alkylating agent (e.g., methyl iodide, allyl bromide, benzyl bromide)
-
Water, deionized
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate, anhydrous
-
Dry, nitrogen-flushed glassware
-
Magnetic stirrer
-
Pressure-equalizing dropping funnels
-
Dry ice-acetone bath
Procedure:
-
Preparation of LDA Solution: In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve anhydrous diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, stir the mixture at 0 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice-acetone bath. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over a period of 1 hour. Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete formation of the kinetic enolate.[1]
-
Alkylation: Rapidly add the alkylating agent (1.1-2.0 equivalents) to the enolate solution at -78 °C.
-
Work-up: After the addition of the alkylating agent, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight. Quench the reaction by adding water. Separate the organic phase and extract the aqueous phase with diethyl ether (3 x). Combine the organic phases, wash with water and then with brine, and dry over anhydrous magnesium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to afford the desired 6-alkyl-3-ethoxy-2-cyclohexen-1-one.[1]
Protocol 2: Hydrolysis of 6-Alkyl-3-ethoxy-2-cyclohexen-1-one to 6-Alkyl-2-cyclohexenone
This protocol describes the general procedure for the acidic hydrolysis of the enol ether to the final cyclohexenone product.
Materials:
-
6-Alkyl-3-ethoxy-2-cyclohexen-1-one
-
Aqueous acid (e.g., 10% sulfuric acid or 1 M hydrochloric acid)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate, anhydrous
Procedure:
-
Hydrolysis: Dissolve the 6-alkyl-3-ethoxy-2-cyclohexen-1-one in a suitable organic solvent like diethyl ether. Add an equal volume of aqueous acid. Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with diethyl ether (2 x). Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by distillation or column chromatography to yield the pure 6-alkyl-2-cyclohexenone.
Visualizations
Caption: Overall workflow for the synthesis of 6-alkyl-2-cyclohexenones.
Caption: Key steps in the Stork-Danheiser alkylation.
References
Application of 3-Ethoxy-2-cyclohexen-1-one in the Total Synthesis of the Antibiotic Platensimycin
Abstract
Platensimycin (B21506) is a potent natural antibiotic, first isolated from Streptomyces platensis, that exhibits a novel mechanism of action by inhibiting bacterial fatty acid synthase II (FASII), specifically the FabF enzyme.[1] Its unique tetracyclic ketolide core and significant therapeutic potential have made it a prominent target for total synthesis. This document details the application of 3-ethoxy-2-cyclohexen-1-one as a key starting material in the convergent total synthesis of (±)-platensimycin, as pioneered by Nicolaou and coworkers. The protocols herein describe the initial sequential alkylation steps to construct the core carbon framework, leading to a key spirocyclic intermediate. All quantitative data from the key synthetic steps are provided, along with detailed experimental procedures and a workflow diagram.
Introduction to Platensimycin's Mechanism of Action
Platensimycin exerts its antibacterial effect by targeting and inhibiting the bacterial fatty acid biosynthesis pathway (FASII). This pathway is essential for building bacterial cell membranes. The specific target is the β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B), an enzyme responsible for the crucial carbon-carbon bond-forming elongation step in fatty acid synthesis. Platensimycin binds to the active site of FabF, effectively blocking the enzyme and halting the production of necessary fatty acids, which is ultimately lethal to the bacterium. This mechanism is distinct from most commercially available antibiotics, making platensimycin a promising candidate for treating infections caused by drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
The following diagram illustrates the inhibition of the Fatty Acid Synthase II pathway by Platensimycin.
Caption: Platensimycin inhibits the FabF enzyme in the bacterial FASII pathway.
Synthetic Strategy Overview
The total synthesis of platensimycin developed by the Nicolaou group employs a convergent strategy, where the complex tetracyclic core and the aminobenzoic acid side chain are synthesized separately and then coupled at a late stage. The synthesis of the racemic core begins with a readily available cyclic ketone, 3-methyl-2-cyclohexen-1-one (B144701), which can be derived from 1,3-cyclohexanedione, a common precursor for this compound. Through a series of stereocontrolled reactions, including sequential alkylations and a key ruthenium-catalyzed cycloisomerization, the intricate cage-like structure of platensimycin is assembled.
The initial steps, which are the focus of this protocol, involve the construction of a key substituted cyclohexenone intermediate through Stork-Danheiser type alkylations. This approach allows for the precise installation of the carbon atoms that will eventually form a significant portion of the natural product's core.
The overall workflow for the initial phase of the synthesis is depicted below.
Caption: Synthetic workflow from cyclohexenone to a key aldehyde intermediate.
Experimental Protocols & Data
The following protocols are adapted from the total synthesis of (±)-platensimycin by Nicolaou et al. The synthesis commences from 3-methyl-2-cyclohexen-1-one (designated as ketone 17 in the original publication), which is accessible from this compound.
Step 1: Synthesis of 3-((tert-butyldimethylsilyl)oxy)-5-methyl-5-(prop-2-yn-1-yl)cyclohexa-1,3-diene (Intermediate 16)
This procedure involves a sequential, one-pot, twofold alkylation of ketone 17 .
Protocol:
-
To a solution of diisopropylamine (B44863) (8.4 mL, 60.0 mmol) in anhydrous THF (200 mL) at -78 °C, add n-butyllithium (2.5 M in hexanes, 24.0 mL, 60.0 mmol) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of 3-methyl-2-cyclohexen-1-one (17 , 5.5 g, 50.0 mmol) in anhydrous THF (50 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Add allyl bromide (6.5 mL, 75.0 mmol) dropwise. Remove the cooling bath and allow the reaction mixture to warm to room temperature over 6 hours.
-
Cool the mixture back to -78 °C and add a freshly prepared solution of LDA (from 9.8 mL diisopropylamine and 28.0 mL n-butyllithium in 100 mL THF) via cannula. Stir for 1 hour at -78 °C.
-
Add propargyl bromide (80% wt in toluene, 16.8 mL, 150 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 13 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 0-10% diethyl ether in hexanes) to afford intermediate 16 as a colorless oil.
| Intermediate No. | Product | Starting Material | Yield (%) | Physical State |
| 16 | 3-((tert-butyldimethylsilyl)oxy)-5-methyl-5-(prop-2-yn-1-yl)cyclohexa-1,3-diene | Ketone 17 | 89 (over 2 steps) | Colorless Oil |
Spectroscopic Data for Intermediate 16:
-
¹H NMR (400 MHz, CDCl₃): δ 5.35 (d, J = 5.6 Hz, 1H), 4.79 (d, J = 5.6 Hz, 1H), 2.38-2.20 (m, 4H), 2.05 (t, J = 2.8 Hz, 1H), 1.95 (d, J = 17.2 Hz, 1H), 1.70 (d, J = 17.2 Hz, 1H), 1.15 (s, 3H), 0.95 (s, 9H), 0.18 (s, 6H) ppm.
-
¹³C NMR (100 MHz, CDCl₃): δ 150.8, 117.4, 101.9, 81.9, 70.8, 45.1, 41.8, 38.8, 36.1, 28.1, 25.8, 18.2, -4.2 ppm.
-
IR (film): νₘₐₓ 3308, 2956, 2929, 2858, 1658, 1607, 1472, 1253 cm⁻¹.
-
HRMS (ESI): Calculated for C₁₇H₂₉OSi [M+H]⁺: 277.1988; Found: 277.1981.
Step 2: Synthesis of 3-methyl-3-(prop-2-yn-1-yl)cyclohex-4-en-1-one (Enone 22)
This step involves the reduction of the ketone and subsequent acid-catalyzed hydrolysis and rearrangement.
Protocol:
-
To a solution of intermediate 16 (12.0 g, 43.4 mmol) in anhydrous THF (200 mL) at -78 °C, add DIBAL-H (1.0 M in hexanes, 52.1 mL, 52.1 mmol) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then warm to -20 °C over 1 hour.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 N aqueous HCl (100 mL).
-
Stir vigorously for 30 minutes at 0 °C.
-
Extract the mixture with diethyl ether. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, 0-20% diethyl ether in hexanes) to yield enone 22 .
| Intermediate No. | Product | Starting Material | Yield (%) | Physical State |
| 22 | 3-methyl-3-(prop-2-yn-1-yl)cyclohex-4-en-1-one | Intermediate 16 | 88 | Colorless Oil |
Spectroscopic Data for Enone 22:
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 10.0 Hz, 1H), 6.01 (d, J = 10.0 Hz, 1H), 2.58-2.40 (m, 4H), 2.15 (t, J = 2.8 Hz, 1H), 2.05 (d, J = 16.8 Hz, 1H), 1.22 (s, 3H) ppm.
-
¹³C NMR (100 MHz, CDCl₃): δ 198.9, 153.1, 128.9, 80.8, 71.8, 45.9, 40.1, 38.2, 27.5, 25.9 ppm.
-
IR (film): νₘₐₓ 3288, 3045, 2972, 2931, 2120, 1679, 1383 cm⁻¹.
-
HRMS (ESI): Calculated for C₁₀H₁₁O [M+H]⁺: 147.0810; Found: 147.0808.
Step 3: Synthesis of 1-methylspiro[4.5]deca-6,9-dien-8-one (Spirocycle 23)
A key ruthenium-catalyzed intramolecular cycloisomerization forms the spirocyclic core.
Protocol:
-
To a solution of enone 22 (6.0 g, 41.0 mmol) in acetone (B3395972) (200 mL), add [CpRu(MeCN)₃]PF₆ (359 mg, 0.82 mmol).
-
Stir the resulting mixture at room temperature for 1.5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, 0-15% diethyl ether in hexanes) to give spirocycle 23 as a 1:1 mixture of diastereomers.
| Intermediate No. | Product | Starting Material | Yield (%) | Physical State |
| 23 | 1-methylspiro[4.5]deca-6,9-dien-8-one | Enone 22 | 92 | Colorless Oil |
Spectroscopic Data for Spirocycle 23:
-
¹H NMR (400 MHz, CDCl₃): δ 6.88-6.82 (m, 1H), 6.18-6.10 (m, 1H), 6.05-5.95 (m, 1H), 5.75-5.65 (m, 1H), 2.80-1.60 (m, 6H), 1.05 (d, J = 6.8 Hz, 1.5H), 0.98 (d, J = 6.8 Hz, 1.5H) ppm.
-
¹³C NMR (100 MHz, CDCl₃): δ 200.1, 199.8, 153.9, 153.2, 131.9, 131.8, 129.8, 129.6, 128.8, 128.5, 51.8, 51.5, 45.1, 44.8, 42.1, 41.8, 38.9, 38.6, 36.5, 36.1, 16.5, 15.9 ppm.
-
IR (film): νₘₐₓ 3045, 2958, 2927, 2870, 1677, 1456, 1378 cm⁻¹.
-
HRMS (ESI): Calculated for C₁₁H₁₃O [M+H]⁺: 161.0966; Found: 161.0962.
Conclusion
The initial steps of the Nicolaou total synthesis of platensimycin effectively utilize this compound (via its methylated derivative) as a versatile starting material. The sequential Stork-Danheiser alkylation provides a robust method for constructing a key quaternary center and installing the necessary carbon framework. Subsequent reduction, acid-catalyzed rearrangement, and a ruthenium-catalyzed cycloisomerization efficiently build a complex spirocyclic intermediate, paving the way for the eventual construction of the complete tetracyclic core of platensimycin. These protocols highlight a powerful strategy for the synthesis of complex natural products from simple, readily available building blocks.
References
Application Note and Protocol: Regioselective Kinetic Enolate Formation from 3-Ethoxy-2-cyclohexen-1-one for C-C Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The regioselective formation of enolates is a cornerstone of modern organic synthesis, enabling precise carbon-carbon bond formation. For α,β-unsaturated ketones like 3-ethoxy-2-cyclohexen-1-one, deprotonation can occur at either the α'- (C4) or γ- (C6) position. Under kinetic control, using a strong, sterically hindered base at low temperatures, deprotonation preferentially occurs at the less sterically hindered and more acidic α'-position, leading to the formation of the kinetic enolate. This enolate is a versatile nucleophile for reactions with various electrophiles, such as alkyl halides, allowing for the regioselective introduction of substituents. This application note provides a detailed protocol for the kinetic enolate formation from this compound and its subsequent alkylation, a process often referred to as the Stork-Danheiser alkylation.
Key Concepts: Kinetic vs. Thermodynamic Enolate Formation
The regioselectivity of enolate formation from unsymmetrical ketones is governed by the principles of kinetic and thermodynamic control.
-
Kinetic Control: Favored by rapid, irreversible deprotonation at low temperatures using a strong, bulky base like Lithium Diisopropylamide (LDA). The major product is the one that forms the fastest, which is typically the enolate derived from the removal of the most sterically accessible proton. For this compound, this is the α'-enolate.
-
Thermodynamic Control: Favored by conditions that allow for equilibration, such as higher temperatures and a weaker base (or a substoichiometric amount of a strong base). The major product is the most stable enolate isomer, which is often the more substituted one.
This protocol focuses on achieving kinetic control to selectively form the α'-enolate.
Experimental Protocol: Kinetic Alkylation of this compound
This protocol is adapted from a procedure published in Organic Syntheses for the methylation of this compound.[1]
Materials:
-
This compound
-
Diisopropylamine (B44863) (anhydrous)
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (B95107) (THF, anhydrous)
-
Methyl iodide
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Magnesium sulfate (B86663) (anhydrous)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dry ice-acetone bath
-
Standard glassware for extraction and distillation.
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (400 mL) and anhydrous diisopropylamine (51.6 g, 0.51 mol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.7 M solution of n-butyllithium in hexanes (288 mL, 0.49 mol) dropwise over 30 minutes.
-
After the addition is complete, stir the solution for an additional 30 minutes at 0 °C.
-
-
Formation of the Kinetic Enolate:
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice-acetone bath.
-
Prepare a solution of this compound (53.9 g, 0.385 mol) in anhydrous tetrahydrofuran (250 mL).
-
Add the solution of this compound dropwise to the LDA solution at -78 °C over a period of 1 hour.
-
Stir the resulting enolate solution at -78 °C for an additional hour.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add methyl iodide (79.5 g, 0.56 mol) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution (200 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-ethoxy-6-methyl-2-cyclohexen-1-one.
-
Data Presentation
| Reactant | Molar Equiv. | Product | Yield | Reference |
| This compound | 1.0 | 3-Ethoxy-6-methyl-2-cyclohexen-1-one | 75-80% | [1] |
Visualizations
Signaling Pathway of Kinetic Enolate Formation and Alkylation
Caption: Reaction scheme for the formation of the kinetic enolate and subsequent alkylation.
Experimental Workflow
Caption: Step-by-step workflow for the kinetic alkylation of this compound.
References
Application Notes and Protocols: Regioselective Deprotonation of 3-Ethoxy-2-cyclohexen-1-one using LDA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the regioselective deprotonation of 3-ethoxy-2-cyclohexen-1-one using lithium diisopropylamide (LDA) to form the kinetic enolate. This protocol is a foundational method for the synthesis of various α'-substituted cyclohexenone derivatives, which are valuable intermediates in the development of novel therapeutics and complex organic molecules.
Introduction
This compound is a β-alkoxy-α,β-unsaturated ketone that serves as a versatile precursor in organic synthesis. The presence of the enone system allows for selective deprotonation at the α'-position (C-6) under kinetically controlled conditions. Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideally suited for this purpose, as it rapidly and irreversibly removes the most accessible proton at low temperatures, minimizing the formation of the thermodynamically more stable enolate that would result from deprotonation at the γ-position (C-4).[1] The resulting kinetic lithium enolate is a potent nucleophile that can be trapped with a variety of electrophiles to introduce functionality at the C-6 position.
Mechanism of Deprotonation
The deprotonation of this compound with LDA proceeds via a kinetically controlled pathway. The bulky diisopropylamide ligand of LDA preferentially abstracts a proton from the less sterically hindered α'-position.[1] This reaction is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the kinetic enolate is the major product. The resulting lithium dienolate is stabilized by resonance.
Caption: Kinetically controlled deprotonation of this compound with LDA.
Experimental Protocols
The following protocols provide a detailed methodology for the generation of the kinetic enolate of this compound and its subsequent trapping with an electrophile, using methyl iodide as an example.
Materials
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Syringes
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for workup and purification
Protocol 1: In situ Preparation of LDA and Deprotonation
-
To a flame-dried three-necked flask under an inert atmosphere, add anhydrous THF (50 mL) and cool to -78 °C.
-
Add diisopropylamine (3.4 mL, 24.4 mmol) to the cooled THF.
-
Slowly add n-butyllithium (8.2 mL of a 1.5 M solution in hexanes, 12.3 mmol) to the solution.
-
Allow the mixture to warm to 0 °C and stir for 2 hours to ensure complete formation of LDA.
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
In a separate flask, dissolve this compound (1.54 g, 11 mmol) in anhydrous THF (3 mL).
-
Slowly add the solution of this compound to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the lithium enolate.
Protocol 2: Trapping of the Enolate with Methyl Iodide
-
To the enolate solution at -78 °C, add methyl iodide (0.77 mL, 12.4 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 3-ethoxy-6-methyl-2-cyclohexen-1-one.
Data Presentation
The following table summarizes representative yields for the alkylation of the kinetic enolate of a similar substrate, 3-methoxycycloalk-2-enones, with various electrophiles. This data provides an indication of the expected reactivity and efficiency of this synthetic strategy.
| Entry | Electrophile (R-X) | Product | Yield (%) |
| 1 | Methyl iodide | 6-Methyl-3-methoxy-2-cyclohexen-1-one | 85 |
| 2 | Ethyl iodide | 6-Ethyl-3-methoxy-2-cyclohexen-1-one | 78 |
| 3 | Benzyl bromide | 6-Benzyl-3-methoxy-2-cyclohexen-1-one | 82 |
| 4 | Allyl bromide | 6-Allyl-3-methoxy-2-cyclohexen-1-one | 80 |
Note: Yields are based on studies with 3-methoxycycloalk-2-enones and may vary for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the deprotonation and subsequent alkylation of this compound.
Caption: Workflow for the synthesis of 6-alkyl-3-ethoxy-2-cyclohexen-1-ones.
This protocol provides a reliable method for the synthesis of α'-substituted cyclohexenones, which are important building blocks in medicinal chemistry and natural product synthesis. The regioselectivity is high, and the procedure is amenable to a range of electrophiles, making it a valuable tool for the construction of complex molecular architectures.
References
Experimental procedure for the synthesis of 3-alkyl-2-cyclohexen-1-ones
Application Note: Synthetic Protocols for 3-Alkyl-2-Cyclohexen-1-ones
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Alkyl-2-cyclohexen-1-ones are pivotal structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of a wide array of natural products, pharmaceuticals, and other complex organic molecules like steroids and terpenoids.[1][2] Their utility stems from the reactive α,β-unsaturated ketone functionality, which allows for various chemical transformations. This document outlines detailed experimental procedures for the synthesis of 3-alkyl-2-cyclohexen-1-ones via several established methodologies, including the Robinson Annulation, Stork Enamine Alkylation, and strategies involving Hagemann's ester.
Overview of Synthetic Strategies
The construction of the 3-alkyl-2-cyclohexen-1-one scaffold can be achieved through several robust synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[2][3] It typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone.[4]
-
Stork Enamine Alkylation: This method offers a regioselective approach to the alkylation of ketones.[5] An enamine, formed from a ketone and a secondary amine, acts as a nucleophile in a Michael addition, leading to the desired alkylated product after hydrolysis.[6]
-
Hagemann's Ester Alkylation: Hagemann's ester is a versatile intermediate that can be selectively alkylated at various positions to produce highly functionalized cyclohexenone derivatives.[7][8]
The general workflow for these syntheses is depicted below.
Caption: General workflow for Robinson Annulation synthesis of cyclohexenones.
Experimental Protocols
Protocol 1: Robinson Annulation
This protocol describes a general procedure for the synthesis of a 2-cyclohexenone derivative via a Robinson annulation, which consists of a Michael addition followed by an intramolecular aldol condensation.[2][4]
Materials:
-
Cyclohexanone (or other ketone)
-
Methyl vinyl ketone (or other α,β-unsaturated ketone)
-
Base (e.g., Sodium ethoxide, Potassium hydroxide)
-
Solvent (e.g., Ethanol)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Michael Addition:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting ketone (1.0 eq) in the chosen solvent.
-
Add the base (e.g., 0.1-0.5 eq of sodium ethoxide) to the solution to generate the enolate.
-
Cool the mixture in an ice bath and add the α,β-unsaturated ketone (1.0 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature for several hours until the Michael addition is complete (monitor by TLC).
-
-
Aldol Condensation and Dehydration:
-
To the reaction mixture containing the intermediate 1,5-diketone, add a stronger base solution (e.g., aqueous KOH).
-
Heat the mixture to reflux for 1-2 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a mild acid or quench with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography or distillation to yield the desired 3-alkyl-2-cyclohexen-1-one.
-
| Reactant A | Reactant B | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Methyl vinyl ketone | NaOEt | Ethanol (B145695) | ~75% | [2] |
| 2-Methylcyclohexanone | Methyl vinyl ketone | KOH | Methanol | Varies | [4] |
| 2-Methyl-1,3-cyclopentanedione | Aryl-substituted enone | Base | Not specified | Not specified | [4] |
Protocol 2: Stork Enamine Alkylation Route
This protocol provides a detailed, multi-step synthesis for preparing a sterically congested α,β-unsaturated ketone, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, starting from 3-methylcyclohexanone (B152366). This method utilizes a regioselective Stork enamine alkylation.[5]
Step 1: Enamine Formation
-
Description: An acid-catalyzed addition-elimination reaction between 3-methylcyclohexanone and pyrrolidine (B122466) forms the less substituted enamine, which is key for regioselectivity in the next step.[5]
-
Procedure:
-
To a solution of 3-methylcyclohexanone (1.0 eq) in dry toluene, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (typically after several hours), cool the mixture and remove the solvent under reduced pressure. The crude enamine is used directly in the next step.
-
Step 2: Michael Addition
-
Description: The nucleophilic enamine attacks ethyl vinyl ketone. Subsequent hydrolysis of the iminium salt yields a 1,5-diketone.[5]
-
Procedure:
-
Dissolve the crude enamine from Step 1 in anhydrous dioxane.
-
Add ethyl vinyl ketone (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 12-18 hours at room temperature.
-
Add water and stir for an additional hour to hydrolyze the iminium salt.
-
Extract the product with diethyl ether, wash the organic layer, and dry.
-
Step 3: Methylation
-
Procedure:
-
Dissolve the 1,5-diketone from Step 2 in anhydrous THF.
-
Add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
After hydrogen evolution ceases, add methyl iodide (CH₃I, 1.1 eq) dropwise.
-
Stir the reaction at room temperature until complete.
-
Step 4: Intramolecular Aldol Condensation
-
Procedure:
-
Dissolve the methylated diketone from Step 3 in a mixture of ethanol and water.
-
Add a solution of potassium hydroxide (B78521) (KOH).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool, neutralize, and perform an aqueous work-up followed by extraction.
-
Purify the final product, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, by column chromatography.
-
| Starting Ketone | Michael Acceptor | Alkylating Agent | Final Product | Overall Yield | Reference |
| 3-Methylcyclohexanone | Ethyl vinyl ketone | Methyl iodide | 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one | Not specified | [5] |
Protocol 3: Synthesis via Hagemann's Ester
Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) is a valuable starting material for various substituted cyclohexenones.[1] It can be prepared and subsequently alkylated.
Step 1: Synthesis of Hagemann's Ester
-
Description: A common method is a variation of the Robinson annulation, involving the reaction of methyl vinyl ketone and ethyl acetoacetate (B1235776).[1]
-
Procedure:
-
In a reaction vessel, combine ethyl acetoacetate (1.0 eq) and methyl vinyl ketone (1.0 eq).
-
Add a catalytic amount of a base such as sodium ethoxide or pyrrolidinium (B1226570) acetate.
-
Stir the mixture at room temperature. The reaction involves an initial Michael addition followed by an intramolecular aldol cyclization.
-
After the reaction is complete, perform an appropriate aqueous work-up and purify by distillation to obtain Hagemann's ester.
-
Step 2: Alkylation of Hagemann's Ester
-
Description: Hagemann's ester can be alkylated at the C-3 position.[7]
-
Procedure:
-
To a solution of Hagemann's ester (1.0 eq) in a suitable solvent (e.g., ethanol), add a base like sodium ethoxide to form the enolate.
-
Add the desired alkyl halide (e.g., methyl iodide, 1.1 eq).
-
Heat the reaction mixture to reflux for several hours.
-
After completion, cool the mixture, perform a work-up, and purify the resulting C-3 alkylated Hagemann's ester derivative.
-
The ester group can be removed via hydrolysis and decarboxylation if needed.[9]
-
| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Methyl Iodide | NaOEt | Ethanol | Ethyl 2,3-dimethyl-4-oxocyclohex-2-enecarboxylate | ~55% (mixture) | [8] |
| Methallyl Chloride | K-t-BuOK | t-Butanol | Ethyl 2-methyl-3-methallyl-4-oxocyclohex-2-enecarboxylate | ~56% (mixture) | [8] |
Summary of Synthetic Pathways
The following diagram visualizes the relationship between the different synthetic strategies discussed.
References
- 1. Hagemann's ester - Wikipedia [en.wikipedia.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Michael Addition Reactions of 3-Ethoxy-2-cyclohexen-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Michael addition reactions involving 3-ethoxy-2-cyclohexen-1-one and its derivatives. This versatile building block serves as a key substrate in the synthesis of a wide array of complex molecules, particularly in the construction of functionalized six-membered rings, which are prevalent in numerous natural products and pharmaceutical agents.
Introduction to Michael Addition Reactions
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] In the context of this compound, the electrophilic β-carbon of the enone system is susceptible to attack by a variety of "soft" nucleophiles. The presence of the ethoxy group at the 3-position influences the reactivity and regioselectivity of the addition, and the resulting adducts are valuable intermediates for further synthetic transformations, including the well-known Robinson annulation for the construction of fused ring systems.[3][4]
General Reaction Mechanism
The Michael addition to this compound typically proceeds through the following steps:
-
Activation of the Nucleophile: A basic catalyst is often employed to deprotonate the Michael donor, generating a more potent nucleophile (e.g., an enolate, thiolate, or stabilized carbanion).
-
Nucleophilic Attack: The activated nucleophile attacks the electron-deficient β-carbon of the this compound.
-
Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is subsequently protonated, typically by the solvent or a proton source introduced during workup, to yield the final 1,5-dicarbonyl compound or a related adduct.
References
The Robinson Annulation: Application Notes for Products Derived from 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis for the construction of six-membered rings. This reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is instrumental in the synthesis of complex molecules, including steroids and other biologically active compounds.[1][2] This document provides detailed application notes and protocols focusing on the use of 3-ethoxy-2-cyclohexen-1-one and its derivatives as substrates in the Robinson annulation, leading to the formation of functionalized bicyclic systems.
General Principles
The Robinson annulation is a tandem reaction that creates a new six-membered ring onto an existing structure.[3] The overall process can be summarized in two key steps:
-
Michael Addition: A Michael donor, typically an enolate, adds to a Michael acceptor, which is an α,β-unsaturated ketone. In the context of this document, derivatives of this compound serve as the Michael donor precursors.
-
Intramolecular Aldol Condensation: The product of the Michael addition, a 1,5-diketone or a related species, undergoes an intramolecular aldol condensation to form a cyclohexenone ring.[4]
The versatility of the Robinson annulation allows for the synthesis of a wide variety of substituted cyclohexenones, which are valuable intermediates in medicinal chemistry and natural product synthesis.[2]
Reaction Mechanism and Workflow
The general mechanism for the Robinson annulation is initiated by the formation of an enolate from the Michael donor, which then attacks the β-carbon of the α,β-unsaturated ketone. The resulting enolate from the Michael addition then undergoes an intramolecular cyclization via an aldol addition, followed by dehydration to yield the final annulated product.
Caption: General workflow of the Robinson annulation.
Applications in the Synthesis of Wieland-Miescher Ketone Analogues
The Wieland-Miescher ketone is a key building block in the synthesis of steroids and other terpenes.[5] While traditionally synthesized from 2-methyl-1,3-cyclohexanedione, analogues can be conceptually derived from this compound. The use of this enol ether provides an alternative route to functionalized decalindione systems. Although specific literature examples detailing a direct Robinson annulation of this compound to a Wieland-Miescher ketone analogue are not prevalent, the strategic approach remains a viable synthetic consideration.
Experimental Protocols
General Protocol for Robinson Annulation:
Materials:
-
This compound derivative (Michael Donor Precursor)
-
α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) (Michael Acceptor)
-
Base (e.g., Sodium Ethoxide, Potassium tert-Butoxide)
-
Anhydrous Solvent (e.g., Ethanol, THF, Benzene)
-
Quenching solution (e.g., Saturated aqueous ammonium (B1175870) chloride)
-
Extraction Solvent (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
Procedure:
-
Enolate Formation: To a solution of the this compound derivative in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base at an appropriate temperature (this may range from 0 °C to reflux, depending on the reactivity of the substrate and the strength of the base). Stir the mixture for a designated period to ensure complete enolate formation.
-
Michael Addition: Slowly add the α,β-unsaturated ketone to the reaction mixture. The reaction is often exothermic, and the temperature should be carefully controlled. Monitor the progress of the Michael addition by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Aldol Condensation and Dehydration: After the Michael addition is complete, the reaction mixture is typically heated to facilitate the intramolecular aldol condensation and subsequent dehydration. The reaction time will vary depending on the specific substrates and conditions.
-
Work-up: Cool the reaction mixture to room temperature and quench by the addition of a suitable quenching solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired annulated product.
Quantitative Data
Due to the lack of specific examples in the literature for the Robinson annulation of this compound, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the ideal reaction conditions and expected yields for their specific substrates.
Signaling Pathways and Experimental Workflows
The logical progression of a synthetic strategy employing a Robinson annulation can be visualized as follows:
Caption: A typical experimental workflow for a Robinson annulation.
Conclusion
The Robinson annulation remains a cornerstone of organic synthesis for the construction of six-membered rings. While the use of this compound as a direct precursor in this reaction is not extensively documented, the underlying principles of its reactivity as an enol ether suggest its potential as a valuable substrate for creating functionalized bicyclic systems. The general protocols and mechanistic understanding provided herein offer a foundation for researchers to explore and develop novel synthetic routes based on this versatile starting material. Further investigation and optimization are necessary to fully elucidate the scope and limitations of this approach.
References
Application Notes and Protocols: 3-Ethoxy-2-cyclohexen-1-one as a Vinylogous Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-ethoxy-2-cyclohexen-1-one, a versatile vinylogous ester and building block in organic synthesis. Detailed protocols for its key transformations are provided, along with its physical and spectroscopic data for easy reference.
Overview and Physicochemical Properties
This compound is a valuable intermediate for the preparation of various substituted cyclohexenones.[1][2] Its utility stems from the reactivity of the enol ether moiety, which allows for selective modifications at different positions of the cyclohexenone ring.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [3][4] |
| Molecular Weight | 140.18 g/mol | [3][4] |
| CAS Number | 5323-87-5 | [3][4] |
| Appearance | Clear colorless to pale yellow liquid | Thermo Fisher Scientific |
| Boiling Point | 66–68.5°C / 0.4 mmHg; 115–121°C / 11 mmHg | [2] |
| Refractive Index (n²⁹D) | 1.5015 | [2] |
| UV (in Ethanol) | λmax = 250 mμ (ε = 17,200) | [2] |
| IR (neat, cm⁻¹) | 1670, 1600 | [5] |
| ¹H NMR (CDCl₃, δ) | 1.16 (d, 3H), 1.36 (t, 3H), 1.6–2.6 (m, 5H), 3.92 (q, 2H), 5.32 (s, 1H) | [5] |
Key Applications and Experimental Protocols
Synthesis of 3-Alkoxy-2-cyclohexenones
This compound can be readily synthesized from dihydroresorcinol. This preparation is a foundational step for its subsequent use in more complex syntheses.
Protocol 1: Synthesis of this compound [2]
-
Materials: Dihydroresorcinol (0.472 mole), p-toluenesulfonic acid monohydrate (2.3 g), absolute ethanol (B145695) (250 ml), benzene (B151609) (900 ml), 10% aqueous sodium hydroxide (B78521) saturated with sodium chloride, water.
-
Procedure:
-
In a 2-liter flask equipped with a total-reflux, variable-take-off distillation head, combine dihydroresorcinol, p-toluenesulfonic acid monohydrate, absolute ethanol, and benzene.
-
Heat the mixture to boiling and remove the azeotrope of benzene, alcohol, and water at a rate of 100 ml per hour.
-
Once the distilling vapor temperature reaches 78°C, stop the distillation.
-
Wash the residual solution with four 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.
-
Wash the organic solution with successive 50-ml portions of water until the aqueous washings are neutral.
-
Concentrate the organic solution under reduced pressure.
-
Distill the residual liquid under reduced pressure to yield 3-ethoxy-2-cyclohexenone.
-
-
Yield: 70–75%.
Stork-Danheiser Alkylation: Synthesis of 6-Alkyl-3-ethoxy-2-cyclohexenones
A significant application of this compound is in the Stork-Danheiser kinetic alkylation, which allows for selective alkylation at the 6-position.[1][5]
Protocol 2: Synthesis of 3-Ethoxy-6-methyl-2-cyclohexen-1-one [5]
-
Materials: Diisopropylamine (B44863) (0.54 mol), anhydrous tetrahydrofuran (B95107) (400 ml), 1.7 M hexane (B92381) solution of butyllithium (B86547) (0.49 mol), this compound (0.385 mol), methyl iodide (0.80 mol), water, diethyl ether, brine, magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked, round-bottomed flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine in anhydrous tetrahydrofuran, cooling to 0°C, and adding butyllithium dropwise over 30 minutes.
-
Cool the resulting LDA solution to -78°C.
-
Add a solution of this compound in anhydrous tetrahydrofuran dropwise over 1 hour at -78°C.
-
Stir the solution at -78°C for 30 minutes, then rapidly add methyl iodide.
-
After 5 minutes, remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic phase.
-
Extract the aqueous phase four times with diethyl ether.
-
Combine the organic phases, wash twice with water, once with brine, and dry over magnesium sulfate.
-
Remove the solvent on a rotary evaporator and distill the residue under reduced pressure.
-
-
Yield: 91–93%.
Table 2: Quantitative Data for Stork-Danheiser Alkylation
| Reactant | Product | Yield | Boiling Point |
| This compound | 3-Ethoxy-6-methyl-2-cyclohexen-1-one | 91–93% | 131–133°C (15 mmHg) |
Synthesis of 2-Cyclohexenone
This compound serves as a convenient precursor to 2-cyclohexenone through reduction and subsequent hydrolysis and dehydration.[6]
Protocol 3: Synthesis of 2-Cyclohexenone [6]
-
Materials: Lithium aluminum hydride (0.16 mole), anhydrous ether (200 ml), this compound (0.307 mole), water, 10% sulfuric acid, saturated aqueous sodium bicarbonate solution, magnesium sulfate.
-
Procedure:
-
In a dry 500-ml three-necked flask, place lithium aluminum hydride and anhydrous ether.
-
Add a solution of this compound in anhydrous ether dropwise at a rate that maintains gentle reflux.
-
After the addition is complete, boil the reaction solution under reflux for an additional 30 minutes and then cool.
-
Cautiously add water dropwise to hydrolyze the complex and destroy excess lithium aluminum hydride.
-
Pour the resulting mixture into cold aqueous 10% sulfuric acid.
-
Separate the ether layer and extract the aqueous phase with three portions of ether.
-
Combine the ether solutions, wash with water and saturated aqueous sodium bicarbonate solution, and then dry over magnesium sulfate.
-
Remove the ether by distillation and distill the residue under reduced pressure.
-
-
Yield: 62–75%.
Table 3: Quantitative Data for the Synthesis of 2-Cyclohexenone
| Reactant | Product | Yield | Boiling Point |
| This compound | 2-Cyclohexenone | 62–75% | 56–57.5°C / 10 mmHg |
Intermediate in the Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring.[7] It involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[7][8] While not a direct participant in the key C-C bond-forming steps, this compound can be readily converted to a cyclohexenone derivative (as shown in Protocol 3), which can then be used as a reactant in a Robinson annulation.
Visualized Workflows and Mechanisms
Caption: Stork-Danheiser Alkylation Workflow.
Caption: Synthesis of 2-Cyclohexenone Workflow.
References
- 1. This compound | 5323-87-5 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. Robinson Annulation | OpenOChem Learn [learn.openochem.org]
Enantioselective Synthesis from 3-Ethoxy-2-cyclohexen-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-2-cyclohexen-1-one is a versatile and readily available starting material in organic synthesis. Its unique structural features, combining an enol ether and an α,β-unsaturated ketone, make it an attractive substrate for a variety of transformations. A key application of this compound lies in its use as a precursor for the enantioselective synthesis of chiral cyclohexanone (B45756) derivatives, which are valuable building blocks for natural products and pharmaceuticals. This document provides detailed application notes and protocols for the enantioselective synthesis of substituted cyclohexanones starting from this compound, with a focus on organocatalytic Michael additions.
Core Application: Organocatalytic Enantioselective Michael Addition
The conjugate addition of nucleophiles to the C4 position of this compound is a powerful strategy for introducing a stereocenter. Organocatalysis has emerged as a particularly effective method for achieving high enantioselectivity in such reactions, avoiding the use of often sensitive and toxic metal catalysts. Chiral amines, particularly diarylprolinol silyl (B83357) ethers, are highly effective catalysts for this transformation.
The general reaction scheme involves the activation of the enone by the chiral amine catalyst to form a reactive iminium ion intermediate. This intermediate then undergoes a stereoselective nucleophilic attack by a Michael donor, such as a malonate or a nitroalkane. Subsequent hydrolysis of the resulting enamine regenerates the catalyst and yields the chiral product.
Diagram of the Catalytic Cycle
Caption: General catalytic cycle for the enantioselective Michael addition.
Experimental Protocols
Enantioselective Michael Addition of Diethyl Malonate
This protocol describes the enantioselective addition of diethyl malonate to this compound catalyzed by a chiral diarylprolinol silyl ether.
Materials:
-
This compound
-
Diethyl malonate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (chiral catalyst)
-
Benzoic acid (co-catalyst)
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (0.1 eq) and benzoic acid (0.1 eq).
-
Add anhydrous toluene to dissolve the catalysts.
-
Add this compound (1.0 eq) to the solution.
-
Finally, add diethyl malonate (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral 4-substituted cyclohexanone derivative.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Benzoic Acid | Toluene | 24 | 85 | 92 |
| 2 | 5 | Acetic Acid | CH₂Cl₂ | 36 | 78 | 88 |
| 3 | 10 | - | Toluene | 48 | 65 | 75 |
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Optimizing Stork-Danheiser Alkylation of 3-Ethoxy-2-cyclohexen-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Stork-Danheiser alkylation of 3-Ethoxy-2-cyclohexen-1-one. Our goal is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Stork-Danheiser alkylation and why is it used for this compound?
The Stork-Danheiser alkylation is a powerful method for the regioselective alkylation of α,β-unsaturated ketones. For a substrate like this compound, it allows for the specific introduction of an alkyl group at the C-6 position. This is achieved through the formation of a kinetic enolate, which directs the alkylating agent to the less substituted α-carbon.[1][2] This method is widely used in the synthesis of complex alicyclic compounds.[1]
Q2: What is a "kinetic enolate" and why is it important for this reaction?
A kinetic enolate is the enolate that is formed the fastest. In the case of this compound, there are two possible enolates that can be formed. The kinetic enolate is formed by removing a proton from the C-6 position, which is sterically less hindered. This is in contrast to the thermodynamic enolate, which would be more substituted and more stable, but forms more slowly. The formation of the kinetic enolate is crucial for the regioselectivity of the Stork-Danheiser alkylation, ensuring the alkyl group is added at the desired C-6 position.[3]
Q3: What are the typical reagents and conditions for this reaction?
A typical procedure involves the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at a low temperature (-78 °C) to generate the kinetic enolate.[1] Anhydrous conditions are essential to prevent quenching of the enolate. The enolate is then treated with an alkylating agent, such as an alkyl halide.
Troubleshooting Guide
This section addresses common issues encountered during the Stork-Danheiser alkylation of this compound.
Issue 1: Low Yield of the Desired C-6 Alkylated Product
A low yield is a common problem that can arise from several factors. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Enolate Formation | Use a slight excess of LDA (e.g., 1.1 to 1.3 equivalents). Ensure the LDA solution is fresh and properly titrated. | Using a stoichiometric amount or less of LDA can lead to incomplete deprotonation of the starting material. An excess of LDA drives the equilibrium towards the enolate, improving the overall yield. A published procedure reported an increase in yield from 75-80% to 91-94% by using excess LDA.[1] |
| Reaction with Water (Moisture) | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents. | The lithium enolate is a strong base and will be readily protonated by any trace amounts of water, leading to the recovery of the starting material and a lower yield of the alkylated product. |
| Incorrect Reaction Temperature | Maintain a low temperature (-78 °C) during the enolate formation and alkylation steps. Use a dry ice/acetone bath for consistent temperature control. | Low temperatures favor the formation of the kinetic enolate at the C-6 position. Higher temperatures can lead to the formation of the thermodynamic enolate, resulting in a mixture of regioisomers and a lower yield of the desired product.[3] |
| Inefficient Alkylating Agent | Use a reactive alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). Consider using a more reactive electrophile if the reaction is sluggish. | The rate of alkylation can significantly impact the yield. Less reactive alkylating agents may require longer reaction times or higher temperatures, which can lead to side reactions. |
Issue 2: Formation of Side Products
The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products. Here are some common side products and how to minimize them.
| Side Product | Potential Cause | Recommended Solution |
| O-Alkylated Product | The enolate reacts at the oxygen atom instead of the carbon atom. This is more likely with "harder" electrophiles.[2] | Use "softer" electrophiles like alkyl iodides or bromides. Maintaining a low temperature can also favor C-alkylation.[2] |
| Dialkylated Product | The mono-alkylated product is deprotonated again by excess base and reacts with another equivalent of the alkylating agent. | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. Ensure the reaction is quenched once the starting material is consumed. |
| Aldol Condensation Products | The enolate reacts with the carbonyl group of the starting material or the product. | Maintain a low reaction temperature and add the alkylating agent promptly after the enolate is formed. Slow addition of the ketone to the base solution can also minimize self-condensation.[4][5] |
| Starting Material | Incomplete reaction. | See "Incomplete Enolate Formation" and "Inefficient Alkylating Agent" in the low yield troubleshooting section. |
Experimental Protocols
Detailed Protocol for the Stork-Danheiser Alkylation of this compound with Methyl Iodide
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Reagents and Equipment:
-
This compound
-
Diisopropylamine (B44863), freshly distilled
-
n-Butyllithium in hexanes, titrated
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide
-
Dry, three-necked round-bottom flask with a magnetic stirrer, dropping funnels, and a nitrogen inlet
-
Dry ice/acetone bath
Procedure:
-
Preparation of LDA: In a dry, nitrogen-flushed flask, dissolve diisopropylamine (1.3 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.25 eq.) dropwise while maintaining the temperature at 0 °C. After the addition is complete, stir the solution for 30 minutes at 0 °C.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution over a period of 1 hour, ensuring the temperature remains at -78 °C. Stir the resulting solution for an additional 30 minutes at -78 °C.
-
Alkylation: Add methyl iodide (1.1 eq.) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for a specified time (monitor by TLC).
-
Workup: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-Ethoxy-6-methyl-2-cyclohexen-1-one.
| Parameter | Recommended Value | Reference |
| Base | Lithium Diisopropylamide (LDA) | [1] |
| Base Stoichiometry | 1.1 - 1.3 equivalents | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Enolate Formation Temperature | -78 °C | [1] |
| Alkylation Temperature | -78 °C | [1] |
| Typical Yield | 91-94% | [1] |
Visual Guides
Reaction Mechanism
References
Technical Support Center: Grignard Addition to 3-Ethoxy-2-cyclohexen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard addition to 3-Ethoxy-2-cyclohexen-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the Grignard addition to this compound?
The Grignard reaction with α,β-unsaturated ketones like this compound can lead to two main addition products: 1,2-addition and 1,4-conjugate addition.[1][2] Grignard reagents, being strong nucleophiles, generally favor the kinetically controlled 1,2-addition to the carbonyl carbon.[1][2] This results in the formation of a tertiary allylic alcohol. The 1,4-addition (conjugate addition) to the β-carbon is typically a minor pathway for Grignard reagents unless specific conditions are employed.[3]
Q2: What are the common side reactions to be aware of?
Besides the formation of the 1,4-addition product, other significant side reactions include:
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[4] This is more prevalent with sterically hindered Grignard reagents or ketones.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, converting the ketone to a secondary alcohol via a six-membered transition state.
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide present in the reaction mixture.
Q3: How does the ethoxy group at the 3-position influence the reaction?
The electron-donating ethoxy group can influence the electronic properties of the enone system. It may increase the electron density at the β-carbon, potentially making the 1,4-addition less favorable compared to a simple cyclohexenone. However, the oxygen atom of the ethoxy group could also act as a chelating agent for the magnesium of the Grignard reagent, which might influence the stereochemical outcome of the reaction.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired 1,2-addition product | 1. Inactive Grignard reagent: Moisture or CO2 in the reaction setup can quench the Grignard reagent. The magnesium metal may have an oxide layer preventing the reaction. 2. Incorrect stoichiometry: Insufficient Grignard reagent will lead to incomplete conversion. | 1. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Activate the magnesium: Use fresh, high-quality magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium surface. 3. Titrate the Grignard reagent: Before adding the enone, titrate a small aliquot of the Grignard reagent to determine its exact concentration and adjust the stoichiometry accordingly. A 1.2 to 1.5 molar excess of the Grignard reagent is often recommended.[5] |
| Significant amount of 1,4-conjugate addition product observed | 1. Reaction conditions: Higher reaction temperatures can sometimes favor the thermodynamically more stable 1,4-adduct. 2. Copper impurities: Traces of copper salts in the reagents or glassware can catalyze the 1,4-addition.[3] | 1. Control the temperature: Perform the addition of the enone at a low temperature (e.g., 0 °C or -78 °C) and maintain this temperature throughout the addition.[6] 2. Use purified reagents and clean glassware: Ensure all reagents and glassware are free from copper contamination. |
| Starting material is recovered, and a significant amount of alkane from the Grignard reagent is detected | Enolization is the dominant pathway: The Grignard reagent is acting as a base rather than a nucleophile. This is more likely with bulky Grignard reagents. | 1. Use a less sterically hindered Grignard reagent if possible. 2. Lower the reaction temperature: This can favor the addition reaction over enolization. 3. Use a different organometallic reagent: Organolithium reagents are generally less prone to enolization than Grignard reagents. |
| Formation of a significant amount of a secondary alcohol corresponding to the reduction of the ketone | Reduction by the Grignard reagent: This occurs when the Grignard reagent has β-hydrogens and the addition is sterically hindered. | 1. Choose a Grignard reagent without β-hydrogens if the desired R-group allows (e.g., methylmagnesium bromide, phenylmagnesium bromide). 2. Lower the reaction temperature. |
Data Presentation
Due to the lack of specific quantitative data for the Grignard addition to this compound in the searched literature, the following table presents typical product distributions for the reaction of Grignard reagents with a similar substrate, 2-cyclohexen-1-one, to illustrate the general trends.
| Grignard Reagent (RMgX) | R Group | Stoichiometry (Grignard:Enone) | Solvent | Temperature (°C) | Reaction Time (h) | 1,2-Addition Product Yield (%) | 1,4-Addition Product Yield (%) |
| Phenylmagnesium bromide | Phenyl | 1.2 : 1 | THF | 0 to rt | 2 | Typically high | Minor |
| Methylmagnesium bromide | Methyl | 1.2 : 1 | THF | 0 to rt | 2 | Typically high | Minor |
| Ethylmagnesium bromide | Ethyl | 1.2 : 1 | THF | 0 to rt | 2 | Typically high | Minor |
| With Cu(I) catalyst | Any | 1.2 : 1 | THF | -78 to rt | 2 | Minor | Typically high |
Note: "Typically high" indicates that while specific literature values were not found for all cases, the general reactivity of Grignard reagents with enones strongly suggests a high yield of the 1,2-addition product in the absence of copper catalysts.[5]
Experimental Protocols
This protocol is adapted from established procedures for Grignard additions to cyclohexenones and should be optimized for the specific Grignard reagent and scale of the reaction.
Synthesis of 1-Alkyl-3-ethoxy-2-cyclohexen-1-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl halide (e.g., bromoethane)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Iodine crystal (for activation, optional)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Add a solution of the alkyl halide in anhydrous solvent to the dropping funnel.
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as indicated by cloudiness and gentle refluxing. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous solvent and add it to the dropping funnel.
-
Add the enone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Reaction pathways in the Grignard addition.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of 3-ethoxy-6-alkyl-2-cyclohexen-1-one by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-ethoxy-6-alkyl-2-cyclohexen-1-one and related derivatives using chromatographic techniques. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the first step before attempting column chromatography purification?
A1: Before any column purification, it is crucial to develop a separation method using Thin Layer Chromatography (TLC).[1] TLC helps in selecting an appropriate solvent system (mobile phase) that provides good separation of the target compound from impurities.[1] An ideal solvent system will give the desired compound a retention factor (Rf) value between 0.2 and 0.4 for optimal separation in flash chromatography.[2]
Q2: My compound streaks or shows significant tailing on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking or tailing on a TLC plate for 3-ethoxy-6-alkyl-2-cyclohexen-1-one can be attributed to several factors:
-
Compound Overload: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.
-
Compound Instability: The slightly acidic nature of standard silica (B1680970) gel can cause decomposition of sensitive compounds.[3][4]
-
Strong Interactions: The ketone and ether functionalities can interact strongly with the silica gel's silanol (B1196071) groups, leading to tailing.
To address this, you can add a small amount of a modifier to the eluent. For potentially acid-sensitive compounds, adding 1-3% triethylamine (B128534) (TEA) to the mobile phase can deactivate the acidic sites on the silica gel.[3][5]
Q3: My compound appears to be degrading on the silica gel column. What are my options?
A3: If you suspect your 3-ethoxy-6-alkyl-2-cyclohexen-1-one is degrading on the silica gel, you have several alternatives:
-
Deactivated Silica Gel: You can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina (B75360) or Florisil.[4] However, it is essential to first test the compound's stability and mobility on these materials using TLC.
-
Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (like C18-modified silica), and a polar mobile phase is used. This can be a good option for moderately polar compounds and avoids the acidity of bare silica gel.[6][7]
Q4: Should I use liquid loading or dry loading for my sample?
A4: The choice between liquid and dry loading depends on the solubility of your sample in the initial chromatography solvent.
-
Liquid Loading: This is the preferred method when your sample is readily soluble in a weak solvent (a solvent in which the compound has a high Rf value).[8] The sample is dissolved in a minimal amount of the initial mobile phase and carefully applied to the top of the column.[2]
-
Dry Loading: If your sample is not very soluble in the starting eluent, or if it is a solid, dry loading is recommended.[8] To do this, dissolve your crude product in a suitable volatile solvent, add silica gel (typically 2-3 times the weight of the crude material), and evaporate the solvent to obtain a free-flowing powder.[8][9] This powder is then carefully added to the top of the packed column.[9]
Troubleshooting Guides
Flash Chromatography (Normal Phase)
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation | Inappropriate solvent system. | Develop a better solvent system using TLC to achieve a larger ΔRf between your product and impurities. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-crude-material ratio of 30:1 to 100:1 by weight for difficult separations. | |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. The slurry packing method is generally reliable.[9][10] | |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., reduce the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture). |
| Compound Does Not Elute (Low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. |
| Peak Tailing | Strong interaction with silica gel. | Add a small amount of a polar modifier like methanol (B129727) to the eluent or a basic modifier like triethylamine (0.1-1%) to reduce interactions with acidic silanol groups.[3][5] |
| Column channeling. | Repack the column, ensuring a homogenous and well-settled stationary phase.[10] | |
| Low Recovery | Irreversible adsorption or decomposition on the column. | Use deactivated silica gel or an alternative stationary phase like neutral alumina.[3][4] Ensure the compound is stable to the chosen conditions by performing a stability test on a TLC plate. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Broad Peaks | Large injection volume or high sample concentration. | Reduce the injection volume or dilute the sample. |
| Extra-column volume. | Use shorter tubing with a smaller internal diameter to connect the injector, column, and detector. | |
| Column degradation. | Replace the column. | |
| Peak Tailing | Secondary interactions with residual silanols (especially in reversed-phase). | Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Add a buffer to the mobile phase. For basic compounds, working at a lower pH can help. |
| Column overload. | Decrease the amount of sample injected. | |
| Split Peaks | Partially blocked column frit. | Replace the column inlet frit or the entire column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a high-quality solvent delivery system. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare TLC Chambers: Line a developing chamber with filter paper and add the desired solvent system. Cover the chamber and allow it to saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of the crude 3-ethoxy-6-alkyl-2-cyclohexen-1-one in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: Calculate the Rf for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimize: Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for the target compound and maximize the separation from impurities. A common starting solvent system is a mixture of hexane and ethyl acetate.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing (Slurry Method):
-
Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm).[9]
-
In a beaker, make a slurry of silica gel (230-400 mesh) with the initial, least polar eluent determined from TLC.[9]
-
Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[9][10]
-
Open the stopcock to allow the solvent to drain, settling the silica bed. Do not let the solvent level drop below the top of the silica.
-
Add a protective layer of sand (approx. 1 cm) on top of the silica bed.[9][10]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[8]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.[3]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-ethoxy-6-alkyl-2-cyclohexen-1-one.
-
Visualizations
Caption: Workflow for the purification of 3-ethoxy-6-alkyl-2-cyclohexen-1-one.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. sorbtech.com [sorbtech.com]
- 2. Purification [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 7. moravek.com [moravek.com]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
Troubleshooting byproduct formation in 3-Ethoxy-2-cyclohexen-1-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethoxy-2-cyclohexen-1-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield of this compound can stem from several factors, primarily related to reaction conditions and reagent quality.
-
Inefficient Water Removal: The formation of the enol ether is a reversible equilibrium reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (dihydroresorcinol and ethanol).
-
Solution: Ensure efficient removal of water as it is formed. The use of a Dean-Stark apparatus or a similar setup for azeotropic distillation with a suitable solvent like benzene (B151609) or toluene (B28343) is crucial. The azeotrope of the solvent, ethanol (B145695), and water should be continuously removed to drive the reaction to completion.
-
-
Inactive Catalyst: The p-toluenesulfonic acid catalyst can be deactivated by impurities or may not be present in a sufficient amount.
-
Solution: Use a fresh, high-purity batch of p-toluenesulfonic acid monohydrate. Ensure the catalyst is fully dissolved in the reaction mixture. If the reaction is sluggish, a small, incremental addition of the catalyst may be beneficial. However, be cautious as excess acid can lead to side reactions.
-
-
Sub-optimal Reaction Temperature: The reaction requires sufficient heat to proceed at a reasonable rate and to facilitate the azeotropic removal of water.
-
Solution: Maintain the reaction mixture at a gentle reflux. The temperature of the distilling vapor should be monitored; a stable temperature corresponding to the azeotrope of the solvent system indicates proper reaction conditions.
-
-
Poor Quality Starting Materials: Impurities in dihydroresorcinol or ethanol can interfere with the reaction. Water in the ethanol will directly inhibit the reaction.
-
Solution: Use anhydrous ethanol and high-purity dihydroresorcinol. If necessary, purify the starting materials before use.
-
Issue 2: Presence of Significant Amounts of Unreacted Dihydroresorcinol
Question: After the reaction, I have isolated a significant amount of the starting material, dihydroresorcinol. Why did the reaction not go to completion?
Answer: The presence of unreacted dihydroresorcinol is a common issue and is often linked to the same factors that cause low yields.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
-
Solution: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material is consumed.
-
-
Ineffective Water Removal: As mentioned previously, the presence of water will prevent the reaction from going to completion.
-
Solution: Check the efficiency of your azeotropic distillation setup. Ensure there are no leaks and that the condenser is functioning correctly to allow for the separation and removal of water.
-
-
Inadequate Catalyst Loading: An insufficient amount of catalyst will result in a slow or incomplete reaction.
-
Solution: While avoiding a large excess, ensure that an adequate catalytic amount of p-toluenesulfonic acid is present. A typical starting point is a small percentage of the molar amount of the limiting reagent.
-
Issue 3: Formation of a Major, Unidentified Byproduct
Question: My final product is contaminated with a significant byproduct that is not the starting material. What could this be and how can I avoid its formation?
Answer: The formation of byproducts is often a result of side reactions promoted by the acidic conditions and elevated temperatures.
-
Potential Byproducts:
-
1,3-Diethoxy-1,3-cyclohexadiene: This can form if the reaction is driven too hard with excess ethanol and prolonged reaction times, leading to the formation of a second enol ether.
-
Polymerization/Decomposition Products: The acidic catalyst and heat can cause the starting material or the product to undergo self-condensation, polymerization, or decomposition, leading to a complex mixture of byproducts.
-
-
Solutions:
-
Control Reaction Temperature: Avoid excessively high temperatures. Maintain a gentle reflux and do not overheat the reaction mixture.
-
Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Excess acid can catalyze side reactions.
-
Control Stoichiometry: Use a controlled excess of ethanol, but avoid a very large excess which might favor the formation of the di-enol ether.
-
Minimize Reaction Time: Once the reaction has reached completion (as determined by monitoring), work up the reaction promptly to avoid prolonged exposure of the product to acidic conditions and heat.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of benzene or toluene in this reaction?
A1: Benzene or toluene serves as a solvent and, more importantly, as an azeotroping agent. It forms a low-boiling azeotrope with water and ethanol, which allows for the continuous removal of water from the reaction mixture via a Dean-Stark apparatus. This is critical to drive the reversible enol ether formation to completion.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by observing the rate of water collection in the Dean-Stark trap. Once water evolution ceases, the reaction is likely complete. For a more precise analysis, you can take small aliquots from the reaction mixture and analyze them by Thin Layer Chromatography (TLC), comparing the spot of the starting material (dihydroresorcinol) to the newly formed product spot. Gas Chromatography (GC) can also be used to monitor the disappearance of the starting material and the appearance of the product.
Q3: My purified product is a yellow to brownish oil, is this normal?
A3: Pure this compound is typically a colorless to pale yellow liquid. A darker color may indicate the presence of impurities, possibly from decomposition or polymerization. If the color is intense, further purification by vacuum distillation may be necessary.
Q4: What is the best way to purify the final product?
A4: The recommended method for purification is vacuum distillation. This allows for the separation of the desired product from less volatile impurities and any remaining starting material. It is important to perform the distillation under reduced pressure to avoid thermal decomposition of the product at high temperatures.
Q5: Can I use a different acid catalyst instead of p-toluenesulfonic acid?
A5: Other strong acid catalysts, such as sulfuric acid, can potentially be used. However, p-toluenesulfonic acid is often preferred because it is a solid, which makes it easier to handle and measure, and it is generally considered to be less corrosive and to cause fewer charring and side reactions compared to strong mineral acids like sulfuric acid. If a different catalyst is used, the reaction conditions may need to be re-optimized.
Data Presentation
The following tables summarize the qualitative effects of key reaction parameters on the yield and purity of this compound. Quantitative data is highly dependent on the specific experimental setup and is best determined empirically.
Table 1: Effect of Catalyst (p-Toluenesulfonic Acid) Concentration
| Catalyst Concentration | Effect on Reaction Rate | Effect on Yield | Potential for Byproduct Formation |
| Too Low | Very slow or incomplete reaction | Low | Low (mostly unreacted starting material) |
| Optimal | Moderate and controlled | High | Minimal |
| Too High | Very fast, potentially uncontrolled | May decrease due to byproducts | High (polymerization, decomposition) |
Table 2: Effect of Reaction Temperature
| Reaction Temperature | Effect on Reaction Rate | Effect on Yield | Potential for Byproduct Formation |
| Too Low | Very slow or incomplete reaction | Low | Low |
| Optimal (Gentle Reflux) | Moderate and controlled | High | Minimal |
| Too High | Very fast, potential for decomposition | May decrease due to byproducts | High (decomposition, side reactions) |
Table 3: Effect of Water Removal Efficiency
| Water Removal | Effect on Reaction Equilibrium | Effect on Yield | Purity of Crude Product |
| Inefficient | Equilibrium favors starting materials | Low | High percentage of unreacted starting material |
| Efficient (Azeotropic Distillation) | Equilibrium shifts towards the product | High | Higher percentage of desired product |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a standard literature procedure for the synthesis of this compound.
Materials:
-
Dihydroresorcinol (1,3-Cyclohexanedione)
-
Anhydrous Ethanol
-
Benzene or Toluene
-
p-Toluenesulfonic acid monohydrate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Apparatus for vacuum distillation
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
To the flask, add dihydroresorcinol, a molar excess of anhydrous ethanol, and a sufficient volume of benzene or toluene to fill the flask and the Dean-Stark trap.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 1-2 mol% relative to dihydroresorcinol).
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap as an azeotrope with benzene/toluene and ethanol.
-
Monitor the reaction by observing the cessation of water formation or by TLC/GC analysis. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Mandatory Visualization
Below are diagrams illustrating the chemical pathway and a troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation.
Technical Support Center: Improving Regioselectivity in Reactions of 3-Ethoxy-2-cyclohexen-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethoxy-2-cyclohexen-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites of this compound?
A1: this compound is a vinylogous ester, possessing multiple reactive sites that can lead to different regioisomeric products. The primary sites for nucleophilic attack are the carbonyl carbon (C1) and the β-carbon (C3) of the enone system. Deprotonation can occur at the α'-position (C6) and the γ-position (C4) to form different enolates, leading to products of alkylation or other electrophilic additions at these sites. The electron-donating ethoxy group at C3 significantly influences the electron distribution within the molecule, affecting the reactivity of these positions.
Q2: How does the ethoxy group influence the regioselectivity of reactions?
A2: The ethoxy group is an electron-donating group that enriches the electron density of the double bond. This has several consequences for regioselectivity:
-
Alkylation: It directs deprotonation to the α'-position (C6) under kinetic control due to the higher acidity of these protons compared to the γ-protons (C4). Under thermodynamic conditions, the more substituted γ-enolate may be favored.
-
Conjugate Addition: The electron-rich nature of the β-carbon (C3) can sometimes hinder conjugate addition of certain nucleophiles. The outcome is highly dependent on the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.
-
Cycloaddition: In Diels-Alder reactions, the electron-rich diene system of the enol ether makes it a good partner for electron-deficient dienophiles. The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile.
Troubleshooting Guides
Alkylation Reactions: Controlling α' vs. γ Regioselectivity
Issue: My alkylation of this compound is yielding a mixture of α' (C6) and γ (C4) alkylated products, or the desired regioisomer is the minor product.
Root Causes and Solutions:
The regioselectivity of alkylation is primarily determined by whether the reaction proceeds under kinetic or thermodynamic control.
-
Kinetic Control (Favors α'-alkylation): This pathway favors the formation of the less substituted, but more rapidly formed, enolate at the C6 position.
-
Strong, Bulky, Non-nucleophilic Base: Use bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases rapidly and irreversibly deprotonate the most accessible acidic protons at C6.
-
Low Temperature: Conduct the reaction at low temperatures, typically -78 °C, to prevent equilibration to the more stable thermodynamic enolate.
-
Aprotic Solvent: Use aprotic solvents like Tetrahydrofuran (THF) or Diethyl ether. Protic solvents can facilitate proton exchange and lead to the thermodynamic product.
-
Counterion: Lithium counterions generally favor the formation of the kinetic enolate.
-
-
Thermodynamic Control (Favors γ-alkylation): This pathway favors the formation of the more substituted and more stable enolate at the C4 position.
-
Weaker Base: Use weaker bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt). These bases establish an equilibrium between the ketone and its different enolates.
-
Higher Temperature: Running the reaction at room temperature or with gentle heating allows the system to reach equilibrium, favoring the more stable γ-enolate.
-
Protic Solvent: The presence of a protic solvent (e.g., ethanol) can facilitate the equilibration to the thermodynamic enolate.
-
Data Presentation: Influence of Reaction Conditions on Alkylation Regioselectivity
| Base | Solvent | Temperature (°C) | Major Product | Minor Product |
| LDA | THF | -78 | α'-Alkylated | γ-Alkylated |
| LHMDS | THF | -78 | α'-Alkylated | γ-Alkylated |
| NaH | THF/DMF | 25 to 50 | γ-Alkylated | α'-Alkylated |
| t-BuOK | t-BuOH | 25 | γ-Alkylated | α'-Alkylated |
Experimental Protocol: Kinetic α'-Alkylation of this compound
-
To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization: Alkylation Regioselectivity Pathway
Conjugate Addition (Michael Addition): Improving 1,4-Addition
Issue: My conjugate addition reaction with this compound is resulting in low yield, no reaction, or competing 1,2-addition to the carbonyl group.
Root Causes and Solutions:
The success of a conjugate addition to this substrate is highly dependent on the nature of the nucleophile.
-
"Soft" Nucleophiles: These are generally required for successful 1,4-addition. Examples include organocuprates (Gilman reagents), enamines, and stabilized enolates.
-
Organocuprates: Lithium dialkylcuprates (R₂CuLi) are excellent for delivering alkyl groups in a 1,4-fashion.
-
Lewis Acid Catalysis: For some nucleophiles, the addition of a Lewis acid (e.g., TiCl₄, ZnCl₂) can activate the enone system towards conjugate addition.
-
-
"Hard" Nucleophiles: These nucleophiles, such as Grignard reagents (RMgX) and organolithiums (RLi), tend to favor 1,2-addition to the carbonyl group.
-
Switch to a Cuprate (B13416276): If 1,2-addition is observed with a Grignard or organolithium reagent, converting it to the corresponding cuprate before addition is the standard solution.
-
Data Presentation: Nucleophile Choice in Conjugate Addition
| Nucleophile | Type | Expected Major Product |
| R₂CuLi | Soft | 1,4-Addition |
| Enamines | Soft | 1,4-Addition |
| R-MgX | Hard | 1,2-Addition |
| R-Li | Hard | 1,2-Addition |
Experimental Protocol: Conjugate Addition of a Cuprate
-
Prepare the Gilman reagent by adding two equivalents of an organolithium reagent to one equivalent of copper(I) iodide in anhydrous THF at -78 °C under an inert atmosphere.
-
Stir the resulting solution until it becomes homogeneous.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cuprate solution at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Follow the workup and purification procedure as described for the alkylation reaction.
Mandatory Visualization: Conjugate vs. Direct Addition
Diels-Alder Cycloaddition: Controlling Regioselectivity
Issue: My Diels-Alder reaction with an unsymmetrical dienophile is giving a mixture of regioisomers.
Root Causes and Solutions:
The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene (in this case, the enol ether system of this compound) and the dienophile.
-
Electron-Donating and -Withdrawing Groups: The electron-donating ethoxy group on the diene will preferentially direct the formation of the regioisomer where the electron-withdrawing group on the dienophile is in a 1,4- or 1,2-relationship to the ethoxy group in the product.
-
"Ortho" and "Para" Analogy: The regioselectivity can often be predicted by considering the alignment of the partial positive and negative charges on the termini of the diene and dienophile.
-
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the regioselectivity by coordinating to the dienophile, making it more electron-deficient and accentuating the electronic differences that control the cycloaddition.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a solution of the dienophile (1.0 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) at low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere, add the Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂, 0.1-1.0 eq) dropwise.
-
Stir for 15-30 minutes.
-
Add a solution of this compound (1.2 eq) in the same solvent.
-
Maintain the reaction at the low temperature and monitor by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated sodium bicarbonate solution).
-
Perform a standard aqueous workup and purify the product by column chromatography.
Mandatory Visualization: Diels-Alder Workflow
Navigating the Nuances of LAH Reductions: A Technical Support Guide for Enone Workup
For researchers, scientists, and drug development professionals employing lithium aluminum hydride (LAH) in the reduction of enones, the workup procedure can be a critical and often challenging step. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions, ensuring a smoother and more efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for quenching a lithium aluminum hydride reaction?
A1: There are several established methods for quenching excess LAH. The choice of method often depends on the scale of the reaction, the properties of the product, and the researcher's preference. Three common methods are:
-
Fieser Method: This sequential addition involves slowly adding water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water. This procedure is designed to generate granular aluminum salts that are easily filterable.[1][2]
-
Rochelle's Salt (Potassium Sodium Tartrate): Adding a saturated aqueous solution of Rochelle's salt can effectively break up aluminum emulsions.[3] The tartrate ion chelates with the aluminum salts, preventing the formation of persistent emulsions.[3]
-
Glauber's Salt (Sodium Sulfate (B86663) Decahydrate): Solid hydrated sodium sulfate can be added portion-wise to the reaction mixture to quench the excess LAH.[2][4]
Q2: My reaction mixture formed a persistent emulsion during workup. What should I do?
A2: Emulsion formation is a common issue during the workup of LAH reductions due to the generation of finely dispersed aluminum salts.[4] Here are several strategies to manage emulsions:
-
Addition of Rochelle's Salt: As mentioned above, Rochelle's salt is an excellent reagent for breaking up aluminum-based emulsions.[3]
-
Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can help to break the emulsion by removing suspended solids.[5]
-
Addition of Saturated Sodium Chloride (Brine): Increasing the ionic strength of the aqueous layer by adding brine can sometimes help to break an emulsion.
-
Solvent Evaporation: In some cases, it may be beneficial to evaporate the organic solvent before workup and then redissolve the residue in a new solvent for extraction.[5]
Q3: How can I control the regioselectivity (1,2- vs. 1,4-reduction) of an enone reduction with LAH?
A3: Lithium aluminum hydride typically favors the 1,2-reduction of α,β-unsaturated ketones to yield the allylic alcohol.[6] However, the reaction conditions can influence the outcome. To selectively achieve 1,2-reduction, the use of LAH in the presence of lanthanoid salts has been reported to be effective.[7] For promoting 1,4-reduction (conjugate addition), bulkier hydride reagents are generally preferred.[8]
Q4: What are the safety precautions I should take during an LAH workup?
A4: Lithium aluminum hydride reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[9] Therefore, quenching should always be performed slowly and in a controlled manner, typically at a low temperature (e.g., 0 °C) in an ice bath.[1][3] It is crucial to ensure the reaction flask is large enough to accommodate any potential foaming.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent Emulsion | Finely divided aluminum salts. | Add a saturated aqueous solution of Rochelle's salt and stir vigorously.[3] Filter the mixture through a pad of Celite.[5] Add saturated NaCl (brine) to the separatory funnel. |
| Low Product Yield | Product is trapped in the aluminum salts. | Ensure thorough stirring during the addition of Rochelle's salt to allow for complete chelation. Wash the filtered aluminum salts thoroughly with an appropriate organic solvent. |
| Product is water-soluble. | If the product has significant water solubility, consider using a workup method that results in a solid precipitate that can be filtered off, such as the Fieser method, to minimize aqueous contact.[10] | |
| Exothermic Reaction During Quenching | Adding quenching agent too quickly. | Always add the quenching agent (water, NaOH solution, etc.) dropwise and with efficient stirring while cooling the reaction mixture in an ice bath.[1][3] |
| Formation of a Gelatinous Precipitate | Incomplete hydrolysis of aluminum alkoxides. | Stir the mixture for a sufficient amount of time after the addition of all quenching reagents to ensure the formation of a granular, filterable precipitate.[2] |
Experimental Protocols
Fieser Workup Protocol
This protocol is a widely used method for quenching LAH reductions. The following ratios are based on the mass of LAH used in the reaction.
| Reagent | Amount per gram of LAH |
| Water | 1 mL |
| 15% Aqueous NaOH | 1 mL |
| Water | 3 mL |
Methodology:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add the first portion of water.
-
Carefully add the 15% aqueous sodium hydroxide solution dropwise.
-
Add the final portion of water dropwise.
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for at least 15 minutes to allow for the formation of a granular precipitate.[2]
-
Add anhydrous magnesium sulfate and stir for another 15 minutes.[2]
-
Filter the mixture to remove the aluminum salts.
-
Wash the filtered salts with an appropriate organic solvent.
-
Combine the filtrate and washes, and proceed with standard extraction and purification procedures.
Visualizing the Workflow and Troubleshooting
To aid in understanding the workup procedure and troubleshooting common issues, the following diagrams have been created.
Caption: A generalized workflow for the workup of a lithium aluminum hydride reduction.
Caption: A decision tree for troubleshooting persistent emulsions during LAH workup.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Workup [chem.rochester.edu]
- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 1,2-Regioselective reduction of α,β-unsaturated carbonyl compounds with lithium aluminium hydride in the presence of lanthanoid salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reduction of 3-Ethoxy-2-cyclohexen-1-one
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working with the reduction of 3-ethoxy-2-cyclohexen-1-one. Our focus is on achieving the selective formation of the allylic alcohol, 3-ethoxy-2-cyclohexen-1-ol, while preventing over-reduction to the saturated ketone or alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reducing this compound?
The main challenge is to selectively reduce the ketone functional group to an alcohol (a 1,2-reduction) without reducing the carbon-carbon double bond (a 1,4-reduction or conjugate reduction).[1][2] The product of 1,2-reduction is the desired 3-ethoxy-2-cyclohexen-1-ol, which is a versatile synthetic intermediate. Over-reduction, which can occur with less selective reducing agents, leads to the formation of 3-ethoxycyclohexanone and/or 3-ethoxycyclohexanol, which are often undesired byproducts.
Q2: I performed a reduction with sodium borohydride (B1222165) (NaBH₄) and obtained a mixture of products, including the saturated ketone. Why did this happen?
Sodium borohydride, when used alone in solvents like methanol (B129727) or ethanol, can lead to a mixture of 1,2- and 1,4-reduction products for α,β-unsaturated ketones.[2] The hydride can attack both the carbonyl carbon (1,2-addition) and the β-carbon of the enone system (1,4-addition). The latter pathway leads to an enolate intermediate which, upon workup, tautomerizes to the saturated ketone, 3-ethoxycyclohexanone.
Q3: How can I selectively synthesize 3-ethoxy-2-cyclohexen-1-ol and avoid over-reduction?
The most effective and widely cited method for the selective 1,2-reduction of α,β-unsaturated ketones is the Luche reduction .[1][3][4] This procedure employs sodium borohydride in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in an alcohol solvent such as methanol.[1][2] The Luche conditions have been shown to produce allylic alcohols in high yields with excellent selectivity.[4]
Q4: What is the mechanism behind the selectivity of the Luche reduction?
The selectivity of the Luche reduction is attributed to the Hard-Soft Acid-Base (HSAB) principle.[1] Cerium(III) chloride, a hard Lewis acid, is believed to coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5] Furthermore, CeCl₃ catalyzes the reaction between sodium borohydride and the methanol solvent to form sodium methoxyborohydrides, which are "harder" reducing agents.[3] These harder nucleophiles preferentially attack the harder electrophilic center of the enone, which is the carbonyl carbon (1,2-addition), leading to the formation of the allylic alcohol.[1] This minimizes the competing 1,4-addition.[1]
Q5: My Luche reduction is sluggish or incomplete. What are some potential causes and solutions?
-
Reagent Quality: Ensure that the sodium borohydride is fresh and has been stored in a desiccator. The cerium(III) chloride heptahydrate should also be of good quality.
-
Solvent: Methanol is the most common and effective solvent for this reaction.[6] Using other alcohols might alter the reactivity.
-
Temperature: While Luche reductions are typically performed at or below room temperature, very low temperatures could slow down the reaction rate significantly.[4]
-
Stoichiometry: While CeCl₃ can be used in catalytic amounts, for optimal selectivity, it is often used in near-stoichiometric amounts relative to the substrate.[7] Ensure the molar ratios of your reagents are correct.
Q6: Can I use other reducing agents like lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)?
-
Lithium aluminum hydride (LiAlH₄): This is a very strong reducing agent and is generally not recommended for this selective transformation as it will likely reduce both the ketone and the double bond, leading to the saturated alcohol.
-
Diisobutylaluminium hydride (DIBAL-H): DIBAL-H can be used for the selective reduction of α,β-unsaturated esters to allylic alcohols.[8][9] However, for α,β-unsaturated ketones, its selectivity can be variable and highly dependent on reaction conditions, especially temperature.[10][11] For the specific goal of producing 3-ethoxy-2-cyclohexen-1-ol, the Luche reduction is a more reliable and predictable method.
Data on Reduction Selectivity
The following table summarizes the expected outcomes of reducing this compound with different reagents. The data is representative for α,β-unsaturated ketones.
| Reducing Agent/Conditions | Major Product | Minor Product(s) | Typical Yield of Major Product | Selectivity (1,2- vs 1,4-reduction) |
| NaBH₄, CeCl₃·7H₂O, Methanol (Luche Reduction) | 3-Ethoxy-2-cyclohexen-1-ol | 3-Ethoxycyclohexanone | >95% | Excellent (>97:3)[2][4] |
| NaBH₄, Methanol, -15°C | 3-Ethoxy-2-cyclohexen-1-ol | 3-Ethoxycyclohexanone | Variable | Moderate to Good |
| NaBH₄, Methanol, 25°C | Mixture of Products | 3-Ethoxy-2-cyclohexen-1-ol and 3-Ethoxycyclohexanone | Poor | Low |
| DIBAL-H, Toluene, -78°C | 3-Ethoxy-2-cyclohexen-1-ol | 3-Ethoxycyclohexanone | Good | Good |
| LiAlH₄, THF, 0°C | 3-Ethoxycyclohexanol | - | High (for the saturated alcohol) | Poor (favors complete reduction) |
Experimental Protocols
Protocol 1: Selective 1,2-Reduction using Luche Conditions
This protocol is designed for the selective synthesis of 3-ethoxy-2-cyclohexen-1-ol.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and CeCl₃·7H₂O (1.0 eq) in methanol (approximately 0.2 M concentration relative to the substrate).
-
Cooling: Cool the resulting solution to 0°C in an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 5-10 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[2]
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M aqueous HCl until the solution is slightly acidic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure 3-ethoxy-2-cyclohexen-1-ol.
Protocol 2: Non-Selective Reduction with NaBH₄ (for comparison)
This protocol illustrates a less selective reduction, which may lead to over-reduction products.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 0.2 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise.
-
Reaction: Stir the reaction at 0°C and monitor by TLC.
-
Workup: Follow steps 5-8 from Protocol 1. Analysis of the product mixture will likely show the presence of both 3-ethoxy-2-cyclohexen-1-ol and 3-ethoxycyclohexanone.
Visual Guides
Caption: Reaction pathways for the reduction of this compound.
Caption: General workflow for the selective Luche reduction.
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Luche Reduction [organic-chemistry.org]
- 4. Luche Reduction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. :) NaBHy/CeCl3 i) H₂O/H | Filo [askfilo.com]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
Challenges in the scale-up of 3-Ethoxy-2-cyclohexen-1-one reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 3-Ethoxy-2-cyclohexen-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common method is the acid-catalyzed reaction of 1,3-cyclohexanedione (B196179) with ethanol (B145695). This reaction is typically performed in a solvent like toluene (B28343), using a catalytic amount of an acid such as p-toluenesulfonic acid (PTSA). The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.
Q2: Why is the removal of water critical in this synthesis?
A2: The formation of the enol ether (this compound) from 1,3-cyclohexanedione and ethanol is an equilibrium reaction. Water is a byproduct of this reaction. According to Le Chatelier's principle, continuous removal of water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the reaction rate and overall yield.
Q3: What are the key starting materials and reagents for this synthesis? A3: The key materials are 1,3-cyclohexanedione, anhydrous ethanol, a non-polar solvent capable of forming an azeotrope with water (e.g., toluene or benzene), and an acid catalyst (e.g., p-toluenesulfonic acid).
Q4: What are the typical physical properties of this compound?
A4: It is typically a clear, colorless to pale yellow liquid.[1] It is slightly soluble in water and has a boiling point of approximately 76-78 °C at 1 mmHg.[2]
Q5: What is this compound commonly used for?
A5: It serves as a versatile intermediate in organic synthesis. It is frequently used in the preparation of 3-alkyl-2-cyclohexen-1-ones and is a key component in Robinson annulation reactions for the construction of fused ring systems, which are important in the synthesis of steroids and other natural products.[2] It is also used to facilitate kinetic enolate formation for selective alkylation at the C-6 position.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected (<70%). What are the potential causes and how can I fix them?
A: Low yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low reaction yield.
Potential Causes & Solutions:
| Parameter | Potential Cause | Recommended Solution |
| Water Removal | Inefficient azeotropic removal due to poor heating, leaks in the glassware setup, or insufficient solvent. | Ensure the reaction is refluxing vigorously enough for condensate to collect in the Dean-Stark trap. Check all joints for a proper seal. Use an adequate volume of toluene to facilitate the azeotrope. |
| Catalyst | The acid catalyst (p-TSA) may be old, hydrated, or deactivated. | Use a fresh bottle of p-toluenesulfonic acid monohydrate or anhydrous p-TSA. Ensure it is fully dissolved in the reaction mixture. |
| Reagents | 1,3-cyclohexanedione may be impure. Ethanol may contain water. | Use high-purity 1,3-cyclohexanedione. Employ anhydrous ethanol (200 proof) to minimize initial water content. |
| Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. |
Issue 2: Product Contaminated with Impurities
Q: My final product shows significant impurities after purification. What are the likely side products and how can I avoid them?
A: Impurities often arise from incomplete reactions or side reactions.
Reaction Pathway and Potential Side Products
References
Technical Support Center: Analysis of 3-Ethoxy-2-cyclohexen-1-one by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 3-Ethoxy-2-cyclohexen-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Potential impurities in this compound often originate from its synthesis or degradation. Common synthesis routes start from 1,3-cyclohexanedione. Therefore, likely impurities include:
-
Unreacted Starting Materials: 1,3-cyclohexanedione.
-
By-products of Synthesis: Di-ethoxylated compounds or other alkoxy-substituted cyclohexenones if other alcohols are present as impurities in the ethanol (B145695) used during synthesis.
-
Residual Solvents: Ethanol, toluene, or other solvents used in the reaction and purification steps.
-
Degradation Products: The parent compound, 1,3-cyclohexanedione, can be formed through hydrolysis of the enol ether, especially in the presence of acid and water.
Q2: What is the expected molecular ion (M+) for this compound in GC-MS analysis?
A2: The molecular formula for this compound is C₈H₁₂O₂. The nominal molecular weight is 140.18 g/mol . In electron ionization (EI) mass spectrometry, you can expect to see the molecular ion peak at a mass-to-charge ratio (m/z) of 140.[1]
Q3: My baseline is noisy or drifting. What could be the cause?
A3: A noisy or drifting baseline can be caused by several factors:
-
Contaminated Carrier Gas: Impurities in the helium or other carrier gas can lead to a high and unstable baseline. Ensure high-purity gas and functioning gas purifiers.
-
Column Bleed: Operating the GC column at or above its maximum temperature limit will cause the stationary phase to degrade and elute, resulting in a rising baseline, especially during a temperature ramp.
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile siloxanes into the inlet.
-
Contaminated Inlet or Detector: Residual sample material or other contaminants in the injector port or detector can slowly bleed out, causing baseline instability.
Q4: I am observing peak tailing for my main compound. What should I do?
A4: Peak tailing is often an indication of active sites in the GC system. Here are some troubleshooting steps:
-
Inlet Liner Deactivation: The glass inlet liner can have active silanol (B1196071) groups that interact with polar analytes. Ensure you are using a deactivated liner and consider replacing it if it has been used for many analyses.
-
Column Activity: Over time, the stationary phase of the column can degrade, exposing active sites. If the problem persists with a new liner, the column may need to be conditioned or replaced.
-
Contamination: Contamination in the inlet or at the head of the column can also cause peak tailing. Trimming a small portion (e.g., 10-20 cm) from the front of the column can sometimes resolve this.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks Observed | No sample injected; Syringe issue; Inlet temperature too low; MS detector off or not properly tuned. | Verify sample injection; Check syringe for blockage or air bubbles; Ensure inlet temperature is appropriate for volatilization (e.g., 250 °C); Confirm MS is on and has been recently tuned. |
| Poor Peak Resolution | Inappropriate temperature program (ramp rate too fast); Column overloading; Incorrect carrier gas flow rate. | Decrease the oven temperature ramp rate; Dilute the sample; Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation. |
| Ghost Peaks | Carryover from a previous injection; Contaminated syringe or solvent. | Run a solvent blank to confirm carryover; Clean the syringe; Use fresh, high-purity solvent. |
| Inconsistent Peak Areas | Leaking syringe; Inconsistent injection volume; Inlet discrimination. | Replace the syringe; Use an autosampler for consistent injections; Ensure the inlet liner is packed with deactivated glass wool to promote uniform vaporization. |
| Mass Spectrum Not Matching Library | Co-eluting peaks; Incorrect MS tuning; Background interference. | Check the peak purity and adjust chromatography to separate co-eluting compounds; Re-tune the mass spectrometer; Subtract the background spectrum from the analyte spectrum. |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Solvent Selection: Dissolve the this compound sample in a high-purity volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. For analysis, dilute this solution to a working concentration of 10-100 µg/mL.
-
Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.
-
Vialing: Transfer the final solution to a 2 mL glass autosampler vial with a PTFE-lined cap.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| GC System | |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless (for trace analysis) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 70 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
Data Presentation
Table of Potential Impurities and their Characteristics
The following table summarizes potential impurities in this compound and their expected molecular ions for identification by GC-MS.
| Compound Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| This compound | Main Compound | C₈H₁₂O₂ | 140.18 | 140 |
| 1,3-Cyclohexanedione | Starting Material / Degradation | C₆H₈O₂ | 112.13 | 112 |
| Ethanol | Residual Solvent | C₂H₆O | 46.07 | 46 |
| Toluene | Residual Solvent | C₇H₈ | 92.14 | 92 |
| 3-Methoxy-2-cyclohexen-1-one | By-product (Methanol impurity) | C₇H₁₀O₂ | 126.15 | 126 |
| 1,3-Diethoxy-1,3-cyclohexadiene | By-product | C₁₀H₁₆O₂ | 168.23 | 168 |
Mandatory Visualization
Workflow for Impurity Identification by GC-MS
The following diagram illustrates the logical workflow for identifying impurities in a this compound sample using GC-MS.
Caption: Workflow for the identification and quantification of impurities in this compound by GC-MS.
References
Effect of temperature on the stability of 3-Ethoxy-2-cyclohexen-1-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Ethoxy-2-cyclohexen-1-one, with a focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound in a tightly sealed container in a dry and well-ventilated place. The optimal storage temperature is refrigerated, between 2°C and 8°C.[1][2]
Q2: Is this compound sensitive to heat?
Q3: What are the potential hazardous decomposition products of this compound?
A3: Upon thermal decomposition, this compound may produce hazardous products, including carbon monoxide (CO) and carbon dioxide (CO2).[3]
Q4: Can temperature fluctuations during storage affect the stability of this compound?
A4: While specific studies on this compound are not available, it is a general best practice to avoid repeated temperature fluctuations for chemical compounds. Such fluctuations can potentially accelerate degradation over time. Maintaining a consistent refrigerated temperature is the best approach for long-term storage.
Q5: Are there any incompatible materials I should avoid storing with this compound?
A5: Yes, you should avoid storing this compound with strong oxidizing agents, as they are incompatible and may lead to vigorous reactions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (turning darker yellow/brown) | Exposure to elevated temperatures or prolonged exposure to light. | Store the compound in a tightly sealed, amber-colored vial under refrigerated conditions (2-8°C) and minimize exposure to light. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Thermal degradation or hydrolysis of the compound. | Ensure the compound has been stored correctly. Prepare fresh solutions for analysis. Consider the possibility of degradation in the analytical instrument's injector port if high temperatures are used. |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound stock. If degradation is suspected, purify the compound or use a fresh batch. Implement a routine quality control check of the starting material. |
| Precipitate formation in solution | Polymerization or degradation leading to insoluble products. | This may be initiated by contaminants or exposure to incompatible materials or conditions. Prepare fresh solutions and ensure all glassware is clean and dry. |
Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Boiling Point | 76 - 78 °C @ 1 mmHg[1][4] |
| Flash Point | 107 °C (224.6 °F)[1] |
| Recommended Storage Temperature | 2 - 8 °C[1][2] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Temperature Assessment
Objective: To determine the onset temperature of thermal decomposition of this compound.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (typically alumina (B75360) or platinum).
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Maintain an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with a suitable buffer if the compound has ionizable groups. A typical starting gradient could be 95:5 A:B to 5:95 A:B over 20 minutes.
-
Forced Degradation: To generate degradation products, subject samples of this compound to stress conditions such as:
-
Acidic: 0.1 M HCl at 60°C for 2 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat at 80°C for 48 hours.
-
-
Analysis: Inject the stressed samples into the HPLC system.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent compound and all degradation products.
-
Detection: Use a UV detector at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Synthesis of 3-Ethoxy-2-cyclohexen-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxy-2-cyclohexen-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the acid-catalyzed reaction of 1,3-cyclohexanedione (B196179) (also known as dihydroresorcinol) with ethanol (B145695). This reaction is typically carried out in a solvent that forms an azeotrope with water, such as benzene (B151609) or toluene, to drive the equilibrium towards the product by removing the water byproduct using a Dean-Stark apparatus. p-Toluenesulfonic acid is a commonly used catalyst. This method is well-documented and can provide good yields, typically in the range of 70-75%.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The key factors influencing the yield are:
-
Efficient Water Removal: The reaction is an equilibrium process. Continuous and efficient removal of water is crucial to drive the reaction to completion.
-
Purity of Reagents: The use of anhydrous ethanol and a dry azeotroping solvent is important to minimize unwanted side reactions and ensure the reaction proceeds efficiently.
-
Catalyst Loading: The amount of acid catalyst used can affect the reaction rate. However, excessive amounts can lead to side product formation.
-
Reaction Time and Temperature: The reaction is typically run at the reflux temperature of the azeotroping solvent for several hours to ensure completion.
Q3: Are there alternative methods for this synthesis?
A3: Yes, other methods have been reported, although they are less common. These include the reaction of the silver salt of 1,3-cyclohexanedione with ethyl iodide, and the reaction of 1,3-cyclohexanedione with ethyl orthoformate in the presence of an acid catalyst. Another approach involves the cyclization of 5-hexynoic acid, which can produce various 3-alkoxy-2-cyclohexenones.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient water removal. 2. Wet reagents or solvent. 3. Insufficient reaction time. 4. Inactive catalyst. | 1. Ensure the Dean-Stark apparatus is functioning correctly and that the azeotrope is actively refluxing and collecting water. 2. Use freshly distilled, anhydrous ethanol and a dry azeotroping solvent. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. The reaction can take up to 8 hours. 4. Use a fresh batch of p-toluenesulfonic acid or another suitable acid catalyst. |
| Product is Dark or Discolored | 1. Reaction temperature too high. 2. Extended reaction time leading to decomposition. 3. Presence of impurities in the starting materials. | 1. Ensure the heating mantle is set to a temperature that maintains a steady reflux without overheating. 2. Monitor the reaction progress and stop it once the starting material is consumed. 3. Use purified 1,3-cyclohexanedione and high-purity ethanol. The crude product can often be purified by vacuum distillation. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction. 2. Insufficient catalyst. | 1. Extend the reaction time and ensure efficient water removal. 2. Increase the catalyst loading slightly, but be mindful of potential side reactions. A workup involving a wash with aqueous sodium hydroxide (B78521) will help remove the acidic 1,3-cyclohexanedione. |
| Multiple Spots on TLC/Peaks in GC | 1. Formation of side products. 2. Isomerization of the product. | 1. The primary side product is often the unreacted starting material. Other potential byproducts can arise from self-condensation of the starting material or further reactions of the product. Careful purification by vacuum distillation is recommended. 2. While less common under these conditions, isomerization to other enol ether products could occur. Characterization by NMR is essential to confirm the structure. |
Data Presentation
Table 1: Comparison of Yields with Different Alcohols in the Cyclization of 5-Hexynoic Acid
| Alcohol | Product | Yield (%) |
| Ethanol | This compound | 81 |
| Methanol | 3-Methoxy-2-cyclohexen-1-one | 72 |
| n-Propanol | 3-Propoxy-2-cyclohexen-1-one | 89 |
| Isopropanol | 3-Isopropoxy-2-cyclohexen-1-one | 74 |
| n-Butanol | 3-Butoxy-2-cyclohexen-1-one | 74 |
| sec-Butanol | 3-sec-Butoxy-2-cyclohexen-1-one | 70 |
| Phenylmethanol | 3-(Benzyloxy)-2-cyclohexen-1-one | 58 |
| Phenol | 3-Phenoxy-2-cyclohexen-1-one | 62 |
Source: Adapted from a study on the cyclization of 5-hexynoic acid.[1] Yields may vary for the direct reaction of 1,3-cyclohexanedione with alcohols.
Experimental Protocols
Key Experiment: Acid-Catalyzed Synthesis of this compound
This protocol is adapted from a well-established Organic Syntheses procedure.
Materials:
-
1,3-Cyclohexanedione (Dihydroresorcinol)
-
Anhydrous Ethanol
-
Benzene (or Toluene)
-
p-Toluenesulfonic acid monohydrate
-
10% Aqueous Sodium Hydroxide
-
Saturated Aqueous Sodium Chloride
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a 2-liter round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 53 g (0.472 mole) of 1,3-cyclohexanedione, 2.3 g of p-toluenesulfonic acid monohydrate, 250 ml of absolute ethanol, and 900 ml of benzene.
-
Heat the mixture to reflux. Collect the water-benzene-ethanol azeotrope in the Dean-Stark trap.
-
Continue the reflux for 6-8 hours, or until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and wash with four 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride. This step removes unreacted 1,3-cyclohexanedione and the acid catalyst.
-
Wash the organic layer with successive 50-ml portions of water until the aqueous washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Purify the residual liquid by vacuum distillation to obtain this compound. The expected yield is 46.6–49.9 g (70–75%).
Visualizations
Caption: A flowchart of the synthesis of this compound.
References
Avoiding polymerization of 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the unwanted polymerization of 3-Ethoxy-2-cyclohexen-1-one during your experiments. By understanding the stability of this reagent and implementing proper handling and reaction conditions, you can ensure the success of your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to polymerization?
A1: this compound is generally stable under recommended storage conditions (refrigerated at 2-8°C) and does not spontaneously polymerize at a significant rate. However, as an α,β-unsaturated ketone containing a vinyl ether moiety, it possesses the potential to undergo polymerization under certain conditions, particularly when exposed to heat, light, or chemical initiators such as acids and bases.
Q2: What are the primary triggers for the polymerization of this compound?
A2: The primary triggers for polymerization include:
-
Acidic Conditions: The vinyl ether group is susceptible to acid-catalyzed hydrolysis and polymerization.
-
Basic Conditions: Strong bases can initiate anionic polymerization of the α,β-unsaturated system.
-
Elevated Temperatures: High temperatures, especially during distillation or prolonged reflux, can induce thermal polymerization.
-
Radical Initiators: The presence of radical species can lead to free-radical polymerization.
-
Extended Storage: Long-term storage, especially if not properly refrigerated and protected from air, can lead to the formation of peroxides which can initiate polymerization.
Q3: How can I visually identify if my this compound has started to polymerize?
A3: Signs of polymerization include an increase in viscosity, the formation of a solid or semi-solid mass, or a noticeable change in color (darkening). If you observe any of these, the reagent may be compromised.
Q4: What is the difference between a polymerization inhibitor and a retarder?
A4: A polymerization inhibitor is a substance that is added to a monomer to prevent spontaneous polymerization entirely for a certain period (induction period). A polymerization retarder , on the other hand, slows down the rate of polymerization but does not completely stop it. For many synthetic applications, the goal is to prevent any unwanted polymerization.
Troubleshooting Guide: Unforeseen Polymerization
If you encounter unexpected polymerization during your experiment, use the following guide to identify the potential cause and implement a solution.
| Observation | Potential Cause | Recommended Action |
| Polymerization during reaction workup (e.g., acidic quench) | The vinyl ether is sensitive to strong acids. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before or immediately after adding water. Avoid prolonged exposure to acidic conditions. |
| Thickening or solidification of the reaction mixture upon heating | The reaction temperature is too high, inducing thermal polymerization. | Reduce the reaction temperature. Use an oil bath for precise temperature control. Consider running the reaction at a lower temperature for a longer duration. |
| Formation of an insoluble material during a base-catalyzed reaction | The concentration or strength of the base is too high, promoting anionic polymerization. | Use a weaker base or a catalytic amount of a strong base. Add the base slowly and maintain a low reaction temperature. |
| Low yield of desired product with significant high-molecular-weight residue | Presence of radical initiators (e.g., peroxides in solvents). | Use freshly distilled and degassed solvents. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents. |
| Polymerization during purification by distillation | The distillation temperature is too high or the distillation time is too long. | Purify by vacuum distillation to lower the boiling point. Consider adding a radical inhibitor (e.g., a small amount of hydroquinone) to the distillation flask. |
Data Presentation: Storage and Stability
| Parameter | Condition | Recommendation | Notes |
| Storage Temperature | 2-8°C | Keep refrigerated. | Minimizes the rate of potential degradation and peroxide formation. |
| Light Exposure | Avoid direct sunlight and strong artificial light. | Store in an amber bottle or in a dark location. | Light can initiate radical polymerization. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | For long-term storage, consider flushing the container with an inert gas before sealing. | Oxygen can contribute to the formation of peroxides, which are polymerization initiators. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Store separately from these materials. | These can initiate vigorous and potentially hazardous reactions, including polymerization. |
Experimental Protocol: Michael Addition with Polymerization Prevention
This protocol details a typical Michael addition reaction using this compound, with specific steps to mitigate the risk of polymerization.
Reaction: Michael addition of a nucleophile to this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a malonate ester)
-
Base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Radical inhibitor (optional, e.g., hydroquinone)
Procedure:
-
Preparation of Reaction Vessel:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (argon or nitrogen).
-
Assemble the reaction apparatus, including a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
-
Reagent Preparation:
-
Use freshly distilled and degassed solvent to minimize dissolved oxygen.
-
Ensure the this compound is fresh and has been stored correctly. If there is any doubt about its quality, consider purification by vacuum distillation before use.
-
-
Reaction Setup:
-
To a solution of the nucleophile in the anhydrous solvent at 0°C (ice bath), slowly add the base.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the nucleophilic species.
-
-
Addition of this compound:
-
Dissolve the this compound in a small amount of the anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled reaction mixture over a period of 30-60 minutes. Maintaining a low temperature is crucial to prevent any exothermic reaction that could trigger polymerization.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C or room temperature, depending on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Avoid using strong acids for quenching.
-
If the aqueous layer is acidic, neutralize it with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure at a low temperature.
-
If distillation is required for purification, perform it under high vacuum to keep the temperature as low as possible. A small amount of a radical inhibitor like hydroquinone (B1673460) can be added to the distillation flask as a precaution.
-
Alternatively, purification by column chromatography on silica (B1680970) gel is often a milder method that avoids thermal stress.
-
Visualizations
Caption: Relationship between polymerization triggers and preventative measures.
Caption: Experimental workflow for minimizing polymerization.
Technical Support Center: Optimizing Base Concentration for Kinetic Deprotonation
Welcome to the technical support center for optimizing base concentration in kinetic deprotonation experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for achieving selective kinetic deprotonation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of kinetic deprotonation?
A1: Kinetic deprotonation favors the formation of the less thermodynamically stable product by exploiting a lower activation energy pathway. In the context of unsymmetrical ketones, this typically means the removal of a proton from the less sterically hindered α-carbon, leading to the formation of the kinetic enolate.[1] This process is favored under conditions that are irreversible, such as using a strong, sterically hindered base at low temperatures with short reaction times.[2]
Q2: How does the concentration of the base affect the outcome of a kinetic deprotonation?
A2: While the type of base is crucial, its concentration can also influence the reaction's selectivity. Using a slight excess of a strong, bulky base like lithium diisopropylamide (LDA) ensures a rapid and complete deprotonation, which is a hallmark of kinetic control. Conversely, using a sub-stoichiometric amount of base (e.g., 0.95 equivalents) can lead to an equilibrium between the kinetic enolate and the unreacted ketone, which over time can result in the formation of the more stable thermodynamic enolate.[3]
Q3: Why is a low temperature, such as -78 °C, so critical for kinetic control?
A3: Low temperatures are essential for kinetic control because they prevent the system from reaching thermodynamic equilibrium.[4] At temperatures like -78 °C (the sublimation point of dry ice), the kinetic product, once formed, lacks the energy to revert to the starting material and then proceed down the higher activation energy path to the more stable thermodynamic product.[4] This effectively "locks" the reaction at the kinetic product stage.
Q4: Can the choice of solvent impact the regioselectivity of deprotonation?
A4: Yes, the solvent plays a significant role. Aprotic solvents like tetrahydrofuran (B95107) (THF) are preferred for kinetic deprotonation because they do not have acidic protons that could facilitate the reverse reaction (reprotonation of the enolate).[5] Protic solvents, on the other hand, can lead to equilibration and favor the formation of the thermodynamic enolate.[6]
Troubleshooting Guide
This guide addresses common problems encountered during kinetic deprotonation experiments.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired kinetic product. | The reaction temperature was not low enough, allowing for equilibration to the thermodynamic product.[4] | Ensure the reaction is maintained at a consistently low temperature (e.g., -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).[1] |
| The base was not added quickly enough, or the reaction time was too long, leading to equilibration.[2] | Add the base dropwise but rapidly to the cooled substrate solution and quench the reaction after a short period (typically less than an hour).[2] | |
| The base used was not strong enough or was not sterically hindered enough.[1] | Use a strong, bulky base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).[7] | |
| Moisture in the reaction flask quenched the base. | Flame-dry all glassware before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] | |
| Formation of the thermodynamic product instead of the kinetic product. | The reaction was allowed to warm up, or the reaction time was too long.[2] | Maintain a low temperature throughout the reaction and work-up, and keep the reaction time short.[2] |
| A non-bulky or weaker base was used.[1] | Switch to a sterically hindered, strong base like LDA.[1] | |
| A protic solvent was used, facilitating equilibrium.[6] | Use an aprotic solvent such as THF.[5] | |
| Multiple products are formed, indicating a lack of selectivity. | The base was added too quickly, causing localized heating.[9] | Add the base dropwise to the cooled solution to maintain temperature control. |
| The substrate is not fully dissolved at the low reaction temperature. | Choose a solvent in which the substrate is soluble even at low temperatures. |
Experimental Protocols
General Protocol for Kinetic Deprotonation of an Unsymmetrical Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Anhydrous aprotic solvent (e.g., THF)
-
Strong, bulky base (e.g., LDA, typically as a solution in a non-nucleophilic solvent)
-
Unsymmetrical ketone
-
Quenching agent (e.g., an electrophile)
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolution: Dissolve the unsymmetrical ketone in the anhydrous aprotic solvent under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a slight excess (e.g., 1.05 equivalents) of the strong, bulky base solution to the cooled ketone solution via syringe while monitoring the internal temperature to ensure it remains at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for a short period, typically 30-60 minutes.[2]
-
Quenching: Add the electrophile to the reaction mixture at -78 °C.
-
Work-up: Allow the reaction to slowly warm to room temperature, then quench with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification: Purify the product using an appropriate method, such as column chromatography.
Data Presentation
The choice of base is critical for achieving kinetic versus thermodynamic control. The following table summarizes the pKa values of the conjugate acids of several common bases, which is a key indicator of their base strength. A higher pKa of the conjugate acid corresponds to a stronger base.
| Base | Conjugate Acid | pKa of Conjugate Acid | Typical Use |
| Lithium diisopropylamide (LDA) | Diisopropylamine | ~36 | Kinetic Deprotonation |
| Lithium tetramethylpiperidide (LiTMP) | 2,2,6,6-Tetramethylpiperidine | ~37 | Kinetic Deprotonation[7] |
| Sodium Hydride (NaH) | H₂ | ~36 | Thermodynamic Deprotonation[2] |
| Sodium Ethoxide (NaOEt) | Ethanol | ~16 | Thermodynamic Deprotonation[7] |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | ~17 | Kinetic/Thermodynamic Deprotonation[2] |
Note: The pKa values can vary slightly depending on the solvent and measurement conditions.[7][10]
The following table provides a qualitative comparison of reaction conditions for achieving kinetic versus thermodynamic deprotonation.
| Parameter | Kinetic Control | Thermodynamic Control |
| Base | Strong, sterically hindered (e.g., LDA)[1] | Strong, non-hindered (e.g., NaH) or weaker bases (e.g., NaOEt)[2] |
| Temperature | Low (e.g., -78 °C)[2] | Higher (e.g., room temperature)[2] |
| Reaction Time | Short (e.g., < 1 hour)[2] | Long (e.g., > 20 hours)[2] |
| Solvent | Aprotic (e.g., THF)[5] | Protic or Aprotic[6] |
| Equilibrium | Irreversible | Reversible |
| Product | Less substituted, less stable enolate[1] | More substituted, more stable enolate |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ochemacademy.com [ochemacademy.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Khan Academy [khanacademy.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Video: Regioselective Formation of Enolates [jove.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Troubleshooting [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Quenching Procedures for Reactions Involving 3-Ethoxy-2-cyclohexen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxy-2-cyclohexen-1-one. The information is designed to address specific issues that may be encountered during the quenching and workup phases of chemical reactions involving this reagent.
Troubleshooting Guide
This guide addresses common problems encountered during the quenching of reactions involving this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product After Workup | Hydrolysis of the Enol Ether: this compound and similar enol ethers are sensitive to acidic conditions and can hydrolyze back to the corresponding dicarbonyl compound.[1][2] An acidic quench (e.g., with HCl or NH4Cl) can cause decomposition of the desired product if it retains the enol ether moiety. | - Use a neutral or basic quenching agent such as saturated aqueous sodium bicarbonate (NaHCO₃), a phosphate (B84403) buffer (pH 7), or cold water. - If an acidic quench is necessary to neutralize reagents, add it slowly at low temperatures (0 °C or below) and proceed with the extraction immediately to minimize contact time. |
| Product is Water-Soluble: The desired product may have some solubility in the aqueous layer, leading to loss during extraction. | - Before discarding the aqueous layer, perform a back-extraction with a more polar organic solvent like ethyl acetate (B1210297) or dichloromethane. - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer. | |
| Incomplete Reaction Prior to Quenching: The reaction may not have gone to completion, and the quenching step stops it prematurely. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to ensure full consumption of the starting material before quenching. | |
| Formation of an Emulsion During Workup | Presence of Surfactant-like Byproducts or Reagents: Certain reagents or byproducts can act as emulsifying agents, making layer separation difficult. | - Add a small amount of brine to the separatory funnel and gently swirl. - Allow the mixture to stand for a longer period without shaking. - Filter the entire mixture through a pad of Celite® or glass wool. - If the emulsion persists, centrifugation can be effective. |
| Unexpected Side Products Observed in Final Material | Side Reactions During Quenching: The quenching agent may react with the product or intermediates. For example, a basic quench might catalyze unintended aldol (B89426) or Michael reactions if unreacted starting materials are present. | - Ensure the reaction is complete before quenching. - Choose a quenching agent that is selective for the reactive species you need to neutralize. For example, a mild quench like saturated ammonium (B1175870) chloride is often used to neutralize organometallic reagents without inducing further base-catalyzed reactions.[3] |
| Instability of the Product to the Workup Conditions: The desired product might be sensitive to the pH, temperature, or presence of air during the workup. | - Test the stability of your product under the planned workup conditions on a small scale before applying it to the entire batch. - If the product is air-sensitive, perform the workup under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when quenching a reaction involving this compound?
A1: The primary concern is the acid sensitivity of the enol ether functional group.[1][2] Acidic conditions can lead to rapid hydrolysis of the ethoxy group, resulting in the formation of a 1,3-dicarbonyl compound. This can be a desired transformation in some synthetic steps, but if the enol ether is part of the final product, acidic quenching should be avoided or performed with extreme care.
Q2: Which quenching agent is generally recommended for reactions where the this compound moiety needs to be preserved?
A2: A neutral or mildly basic quench is recommended. Saturated aqueous sodium bicarbonate (NaHCO₃) is a common choice as it will neutralize any excess acid without being strongly basic. Saturated aqueous ammonium chloride (NH₄Cl) is a mildly acidic quenching agent often used for organometallic reactions and can be a good option, but its acidity should be considered in the context of the stability of your specific product.[3]
Q3: My reaction involves a strong base like LDA or an organolithium reagent. How should I quench it to protect my product derived from this compound?
A3: For reactions involving strong, pyrophoric bases, a sequential quenching procedure is safest. First, cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C). Slowly add a less reactive protic solvent like isopropanol (B130326) or ethanol (B145695) to quench the bulk of the strong base. Follow this with the addition of water or a saturated aqueous solution like ammonium chloride to complete the quench. This method controls the exothermicity of the quench.
Q4: I am performing a Robinson annulation to synthesize a Wieland-Miescher ketone analogue. What is the standard workup procedure for this reaction?
A4: The synthesis of the Wieland-Miescher ketone, a classic Robinson annulation product, often involves a workup that includes neutralization of the catalyst (e.g., proline or a base), extraction with an organic solvent, and purification.[4][5][6] A typical workup might involve adding water, followed by extraction with a solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[4]
Q5: Can I use an acidic workup to purposely hydrolyze the enol ether to a 1,3-dicarbonyl?
A5: Yes, this is a common synthetic strategy. After the primary reaction is complete, quenching with a dilute acid (e.g., 1M HCl) and stirring at room temperature or with gentle heating will facilitate the hydrolysis of the enol ether to the corresponding diketone. The progress of the hydrolysis should be monitored by an appropriate analytical method.
Quantitative Data Presentation
The choice of quenching agent can significantly impact the outcome of a reaction. The following table summarizes the expected outcomes of using different quenching agents in reactions involving β-alkoxy α,β-unsaturated ketones like this compound, based on general principles and literature precedents.
| Quenching Agent | pH of Quench | Typical Application | Expected Outcome with this compound Moiety | Potential Side Reactions |
| Water (H₂O) | Neutral | General purpose, quenching of non-pyrophoric reagents. | Generally preserves the enol ether, but slow hydrolysis can occur if the reaction mixture is acidic. | Can be slow to neutralize some reactive species. |
| Saturated aq. NaHCO₃ | Mildly Basic (~8) | Neutralizing acidic catalysts or reaction media. | Excellent for preserving the enol ether moiety. | May not be sufficient to quench highly reactive organometallics. Can cause gas evolution (CO₂) if quenching a large amount of acid. |
| Saturated aq. NH₄Cl | Mildly Acidic (~4.5-5.5) | Quenching of organometallic reagents (e.g., Grignards, organocuprates), enolates.[3][7] | Risk of enol ether hydrolysis, especially with prolonged exposure or at higher temperatures. | Can lead to the formation of undesired byproducts if the product is acid-sensitive. |
| Dilute HCl (e.g., 1M) | Strongly Acidic (<1) | Intentional hydrolysis of acid-labile groups; neutralization of strong bases. | Rapid hydrolysis of the enol ether to the corresponding 1,3-dione.[1] | Can cause decomposition of other acid-sensitive functional groups. |
| Isopropanol/Methanol | Neutral (Protic) | Quenching of highly reactive organometallics (e.g., organolithiums) as a pre-quench. | Preserves the enol ether. | Highly exothermic reaction with pyrophoric reagents. Should be added slowly at low temperatures. |
Experimental Protocols
Protocol 1: General Quenching Procedure for a Michael Addition using a Mild Base
This protocol is suitable for a Michael addition reaction where an enolate is added to this compound and the enol ether functionality is to be preserved.
-
Reaction Completion: Ensure the reaction has gone to completion by monitoring with TLC or another suitable analytical method.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture with vigorous stirring until the pH of the aqueous layer is ~8. Be cautious of any gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching of an Organocuprate Conjugate Addition
This protocol is for the 1,4-conjugate addition of an organocuprate reagent to an α,β-unsaturated system where the subsequent enolate is quenched.
-
Reaction Completion and Cooling: After the reaction is deemed complete, cool the reaction mixture to the specified low temperature (e.g., -78 °C or 0 °C).[7]
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture while maintaining the low temperature.[7] Allow the mixture to warm to room temperature with stirring.
-
Filtration (if necessary): If copper salts precipitate, filter the mixture through a pad of Celite®, washing with the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 7. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
A Comparative Guide to 3-Ethoxy-2-cyclohexen-1-one and 3-methoxy-2-cyclohexen-1-one in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency and high yields. Among the versatile building blocks available to chemists, cyclic β-alkoxyenones play a crucial role as precursors to a variety of carbocyclic structures. This guide provides a detailed comparison of two prominent members of this class: 3-ethoxy-2-cyclohexen-1-one and 3-methoxy-2-cyclohexen-1-one. While structurally similar, their subtle differences can influence reactivity, handling, and applicability in complex synthetic pathways.
Physicochemical Properties: A Tale of Two Alkoxy Groups
The primary distinction between these two reagents lies in the nature of the alkoxy group—ethoxy versus methoxy (B1213986). This seemingly minor variation gives rise to differences in their physical properties, which can have practical implications in the laboratory.
| Property | This compound | 3-Methoxy-2-cyclohexen-1-one |
| Molecular Formula | C₈H₁₂O₂[1] | C₇H₁₀O₂[2] |
| Molecular Weight | 140.18 g/mol [1] | 126.15 g/mol [2] |
| Boiling Point | 76-78 °C at 1 mmHg | Not available |
| Density | 0.963 g/mL at 25 °C | Not available |
| CAS Number | 5323-87-5[1] | 16807-60-6[2] |
The higher boiling point and density of the ethoxy derivative are consistent with its larger molecular weight. While comprehensive data for the methoxy analog is less readily available in compiled sources, the trend of increasing boiling point with alkyl chain length is a general physical property of homologous series.
Performance in Key Synthetic Transformations
Both 3-ethoxy- and 3-methoxy-2-cyclohexen-1-one are valuable intermediates, primarily utilized in the formation of substituted cyclohexenone derivatives. Their reactivity is centered around two main transformations: conjugate addition of organometallic reagents and deprotonation at the α'-position (C6) to form a kinetic enolate.
Conjugate Addition and Grignard Reactions
The vinylogous ester functionality in these compounds makes them susceptible to 1,4-conjugate addition by organocuprates and other soft nucleophiles. This reaction is a cornerstone for introducing substituents at the 3-position of the cyclohexenone ring after hydrolysis of the enol ether. Similarly, Grignard reagents can add to the carbonyl group, leading to the formation of tertiary alcohols which can be further manipulated.
While direct comparative studies with quantitative yield data for various nucleophiles are scarce in the readily available literature, the general reactivity pattern is expected to be similar. The choice between the ethoxy and methoxy variant in these reactions may be influenced by factors such as solubility in the chosen reaction solvent and the potential for steric hindrance, although the difference between a methyl and an ethyl group is often minimal in this context.
The Stork-Danheiser Alkylation: A Regioselective Approach
A significant application of these reagents is the Stork-Danheiser alkylation, which allows for the regioselective introduction of an alkyl group at the C6 position.[3] This is achieved by forming the kinetic enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophile.
The ethoxy derivative, this compound, is well-documented in this reaction, with detailed protocols available. The choice of the alkoxy group can subtly influence the stability and reactivity of the enolate, as well as the subsequent reaction steps. However, without direct comparative experimental data, it is challenging to definitively state whether the ethoxy or methoxy group offers a significant advantage in terms of yield or selectivity.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible research. The following protocols are based on established literature.
Synthesis of 3-Ethoxy-6-methyl-2-cyclohexen-1-one via Stork-Danheiser Alkylation
This procedure details the alkylation of this compound with methyl iodide.[3]
Experimental Workflow:
Caption: Stork-Danheiser Alkylation Workflow.
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C.
-
The LDA solution is then cooled to -78 °C.
-
A solution of this compound in anhydrous THF is added dropwise to the LDA solution at -78 °C to form the kinetic enolate.[3]
-
After stirring for a short period, methyl iodide is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by distillation under reduced pressure to yield 3-ethoxy-6-methyl-2-cyclohexen-1-one.
Synthesis of 3-Methoxy-2-cyclohexen-1-one
A common method for the synthesis of 3-alkoxy-2-cyclohexenones involves the reaction of 1,3-cyclohexanedione (B196179) with the corresponding alcohol in the presence of an acid catalyst.
Reaction Pathway:
Caption: Synthesis of 3-Methoxy-2-cyclohexen-1-one.
Procedure:
-
To a solution of 1,3-cyclohexanedione in a suitable solvent such as benzene (B151609) or toluene, add methanol and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Upon completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.
-
The reaction mixture is washed with an aqueous base solution (e.g., sodium bicarbonate) and then with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to afford 3-methoxy-2-cyclohexen-1-one.[4]
Concluding Remarks
Both this compound and 3-methoxy-2-cyclohexen-1-one are valuable and versatile reagents in organic synthesis, serving as key building blocks for the construction of substituted cyclohexenone frameworks. The ethoxy derivative is more extensively documented in readily accessible literature, with detailed experimental protocols available for key transformations like the Stork-Danheiser alkylation.
The choice between the two reagents may often come down to practical considerations such as commercial availability, cost, and physical properties that may be advantageous for a specific experimental setup (e.g., boiling point for purification). While the electronic and steric differences between the ethoxy and methoxy groups are minimal and unlikely to lead to dramatic differences in reactivity for many common applications, subtle effects on reaction rates, yields, and selectivity cannot be entirely ruled out.
For researchers and drug development professionals, the selection of either reagent can be made with confidence, with the understanding that they are largely interchangeable for many synthetic purposes. However, for highly sensitive or optimized reaction sequences, a direct experimental comparison under the specific reaction conditions may be warranted to identify the optimal substrate. The lack of direct, side-by-side comparative studies in the literature highlights an opportunity for further investigation to fully elucidate the nuanced differences in the synthetic performance of these two important building blocks.
References
Comparison of different alkoxy-2-cyclohexenones in Stork-Danheiser reactions
For Researchers, Scientists, and Drug Development Professionals
The Stork-Danheiser reaction is a powerful tool in organic synthesis for the 1,3-transposition of a carbonyl group in α,β-unsaturated ketones, providing access to valuable γ-alkylated enones. A key starting material for this transformation is the alkoxy-2-cyclohexenone. The choice of the alkoxy group can influence the preparation of these precursors and potentially the outcome of the subsequent transposition. This guide provides a comparative overview of commonly used alkoxy-2-cyclohexenones—methoxy, ethoxy, and isobutoxy derivatives—in the context of the Stork-Danheiser reaction, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following table summarizes key quantitative data for different alkoxy-2-cyclohexenones. Direct comparative data for the complete Stork-Danheiser transposition is limited in the literature; therefore, data on the synthesis of the alkoxy-2-cyclohexenone precursors and their use in the related Stork-Danheiser kinetic alkylation are presented.
| Alkoxy Group | Alkoxy-2-cyclohexenone Synthesis Yield | Stork-Danheiser Kinetic Alkylation Yield | Comments |
| Methoxy | 81%[1] | Not explicitly reported | 3-methoxycyclohex-2-en-1-one is a commonly used substrate.[1][2] |
| Ethoxy | 70-75% | 91-93% (for methylation)[3] | A detailed and reliable procedure for the kinetic alkylation is available.[3] |
| Isobutoxy | Reported to be "somewhat higher" than ethoxy | Reported to be "just as useful" as ethoxy | Suggests that bulkier alkoxy groups are well-tolerated and may offer advantages in precursor synthesis. |
Experimental Protocols
Detailed methodologies for the synthesis of the alkoxy-2-cyclohexenone precursors and a key experimental example of the Stork-Danheiser kinetic alkylation are provided below.
Synthesis of 3-Methoxycyclohex-2-en-1-one[1]
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stir bar.
-
Reagents: 1,3-Cyclohexanedione (5.00 g, 44.6 mmol), methanol (B129727) (100 mL), and a catalytic amount of p-toluenesulfonic acid (0.42 g, 2.2 mmol) are added to the flask.
-
Reaction: The reaction is allowed to stir for 30 minutes at room temperature.
-
Work-up: The methanol is removed in vacuo. The resulting mixture is then dissolved in ethyl acetate (B1210297) (100 mL) and quenched by the addition of a saturated sodium bicarbonate solution (50 mL). Extraction is performed with ethyl acetate (3 x 50 mL). The combined organic layers are washed with deionized water (50 mL), followed by a saturated sodium chloride solution (50 mL).
-
Purification: After separating the organic layer, it is dried over magnesium sulfate (B86663) (MgSO₄), filtered, and then concentrated. The crude material is purified by flash chromatography, using hexane (B92381):ethyl acetate as the eluent (product elutes at 25% EtOAc).
-
Yield: The reaction yields 81% (4.56 g, 36.1 mmol) of 3-methoxycyclohex-2-en-1-one.
Synthesis of 3-Ethoxy-2-cyclohexen-1-one
-
Reaction Setup: A 2-liter flask is fitted with a total-reflux, variable-take-off distillation head.
-
Reagents: A solution of 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol (B145695) in 900 ml of benzene (B151609) is prepared.
-
Reaction: The mixture is heated to boiling, and the azeotrope of benzene, alcohol, and water is removed at a rate of 100 ml per hour.
-
Work-up: When the temperature of the distilling vapor reaches 78°C, the distillation is stopped. The residual solution is washed with four 100-ml portions of 10% aqueous sodium hydroxide (B78521) saturated with sodium chloride. The resulting organic solution is washed with successive 50-ml portions of water until the aqueous washings are neutral and then concentrated under reduced pressure.
-
Purification: The residual liquid is distilled under reduced pressure.
-
Yield: The yield of 3-ethoxy-2-cyclohexenone is 46.6–49.9 g (70–75%).
Stork-Danheiser Kinetic Alkylation of this compound[3]
-
Reaction Setup: A dry, 2-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer and two 500-mL pressure-equalizing dropping funnels. The system is maintained under a dry nitrogen atmosphere.
-
LDA Preparation: The flask is charged with 400 mL of anhydrous tetrahydrofuran (B95107) and 51.6 g (71.5 mL, 0.51 mol) of anhydrous diisopropylamine. The flask is cooled to 0°C, and a 1.7 M hexane solution of butyllithium (B86547) (288 mL, 0.49 mol) is added dropwise over 30 minutes. The resulting lithium diisopropylamide (LDA) solution is cooled to -78°C.
-
Enolate Formation: A solution of 53.9 g (0.385 mol) of this compound in 250 mL of anhydrous tetrahydrofuran is added dropwise to the LDA solution at -78°C over a 1-hour period. The solution is stirred at -78°C for 30 minutes.
-
Alkylation: 114 g (50 mL, 0.80 mol) of methyl iodide is added rapidly.
-
Work-up: After 5 minutes, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with 300 mL of water, and the organic phase is separated. The aqueous phase is extracted four times with 75 mL of diethyl ether. The combined organic phases are washed twice with 150 mL of water, once with 150 mL of brine, and dried over magnesium sulfate.
-
Purification: Solvent removal on a rotary evaporator followed by distillation at reduced pressure affords 54–55 g (91–93%) of 3-ethoxy-6-methyl-2-cyclohexen-1-one.
Mandatory Visualization
The following diagrams illustrate the key chemical transformations discussed.
Caption: General workflow for the synthesis of alkoxy-2-cyclohexenones and their subsequent use in the Stork-Danheiser transposition.
Caption: Key steps in the Stork-Danheiser kinetic alkylation of a 3-alkoxy-2-cyclohexenone.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 6-Substituted Cyclohexenones
For Researchers, Scientists, and Drug Development Professionals
The 6-substituted cyclohexenone motif is a crucial pharmacophore and a versatile building block in the synthesis of a wide array of pharmaceutical agents and natural products. The strategic introduction of substituents at the 6-position of the cyclohexenone ring is a key step in the development of new chemical entities. This guide provides an objective comparison of several prominent synthetic methodologies, evaluating their performance based on experimental data, and offering detailed protocols for key reactions.
Comparison of Synthetic Methods
The selection of an appropriate synthetic route to 6-substituted cyclohexenones depends on several factors, including the desired substitution pattern, required stereochemistry, availability of starting materials, and scalability. Below is a summary of common methods with their typical yields and reaction conditions.
| Synthetic Method | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields (%) | Key Advantages | Common Limitations |
| Diels-Alder Reaction | 1-Alkoxy-1-amino-1,3-butadienes, electron-deficient dienophiles | Mild conditions, often room temperature | Good to excellent | Direct synthesis of 6-substituted and 6,6-disubstituted cyclohexenones with high regioselectivity.[1][2][3] | Requires specific diene and dienophile functionalities. |
| Robinson Annulation | Ketone, α,β-unsaturated ketone, base (e.g., NaOH) | Base-catalyzed, often in ethanol (B145695) | 44-79% | Forms a new six-membered ring in a one-pot reaction; widely applicable.[4][5] | Can result in side products; Michael adduct can be isolated to improve yields.[5] |
| Birch Reduction | Alkali metal (Na or Li), liquid ammonia (B1221849), alcohol (e.g., ethanol, t-butanol) | Low temperature (-33°C) | Good to excellent | Utilizes readily available aromatic precursors.[6][7][8][9] | Requires specialized low-temperature equipment; handling of liquid ammonia and alkali metals. |
| Organocatalytic Michael Addition | Chiral amine catalysts (e.g., DPEN-based thiourea), cycloketones, nitroalkenes | Often at room temperature, can be performed in water | 88-99% (for Michael adduct) | High enantioselectivity and diastereoselectivity; environmentally friendly conditions.[10][11] | Primarily yields the Michael adduct, which may require further steps for cyclization. |
| Palladium-Catalyzed Cyclization | Pd(II) catalysts (e.g., Pd(OAc)₂), alkyne-tethered cyclohexadienones | Varies, can be at room temperature or require heating | Good to excellent | High regioselectivity and stereoselectivity; atom-economical.[12][13] | Requires synthesis of specific tethered substrates. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Diels-Alder Reaction for 6-Substituted Cyclohexenones
This protocol is based on the reaction of 1-alkoxy-1-amino-1,3-butadienes with electron-deficient dienophiles.[1][2][3]
Materials:
-
1-Alkoxy-1-amino-1,3-butadiene derivative
-
Electron-deficient dienophile (e.g., acrylate, nitroalkene)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Aqueous acid for hydrolysis (e.g., HCl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 1-alkoxy-1-amino-1,3-butadiene in the chosen anhydrous solvent.
-
Add the electron-deficient dienophile to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Hydrolyze the resulting cycloadduct by treating it with aqueous acid to yield the 6-substituted cyclohexenone.
-
Purify the product by flash column chromatography.
Robinson Annulation
This protocol describes a base-catalyzed Robinson annulation to form a substituted cyclohexenone.[4][5]
Materials:
-
A ketone (e.g., 1-tetralone)
-
An α,β-unsaturated ketone (chalcone)
-
Ethyl acetoacetate (B1235776)
-
Base (e.g., Sodium Hydroxide)
-
Ethanol
Procedure:
-
Dissolve the chalcone (B49325) and ethyl acetoacetate in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (B78521) in ethanol to the mixture.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to obtain the polysubstituted cyclohexenone.
Birch Reduction of an Aromatic Ether
This protocol outlines the synthesis of a cyclohexenone from an anisole (B1667542) derivative.[6]
Materials:
-
Anisole derivative
-
Liquid ammonia
-
Sodium or Lithium metal
-
Anhydrous ethanol or tert-butanol (B103910)
-
Anhydrous THF (co-solvent)
-
Aqueous acid for hydrolysis
Procedure:
-
Set up a three-necked flask with a dry ice-acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask at -78°C.
-
Add the anisole derivative dissolved in THF to the liquid ammonia.
-
Carefully add small pieces of sodium or lithium metal to the solution until a persistent blue color is observed.
-
Add ethanol or tert-butanol dropwise to the reaction mixture.
-
Once the reaction is complete (indicated by the disappearance of the blue color), carefully quench the reaction with a proton source (e.g., ammonium (B1175870) chloride).
-
Allow the ammonia to evaporate.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Hydrolyze the resulting diene enol ether with aqueous acid to afford the cyclohexenone.
-
Purify the product by distillation or column chromatography.
Reaction Pathways and Workflows
The following diagrams illustrate the general mechanisms and workflows for the discussed synthetic methods.
Caption: Robinson Annulation Workflow.
Caption: Diels-Alder Reaction Pathway.
Caption: Birch Reduction Experimental Workflow.
Conclusion
The synthesis of 6-substituted cyclohexenones can be achieved through a variety of effective methods. The Diels-Alder reaction using activated dienes offers a direct and highly regioselective route. The Robinson annulation remains a classic and powerful tool for ring formation, particularly for fused systems. The Birch reduction provides a valuable pathway from simple aromatic precursors. Modern organocatalytic and palladium-catalyzed methods offer high stereoselectivity and efficiency for specific applications. The choice of a particular method will be guided by the specific substitution pattern desired, stereochemical requirements, and the overall synthetic strategy. This guide provides the foundational information to aid researchers in making an informed decision for the synthesis of these valuable compounds.
References
- 1. Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones [organic-chemistry.org]
- 2. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Birch Reduction (Chapter 18) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. organicreactions.org [organicreactions.org]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Study: Grignard vs. Organocuprate Addition to 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to Regioselective Carbon-Carbon Bond Formation
In the realm of synthetic organic chemistry, the selective formation of carbon-carbon bonds is a cornerstone of molecular construction. The α,β-unsaturated ketone moiety, present in a wide array of natural products and pharmaceutical intermediates, offers two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). The choice of nucleophile is paramount in dictating the regiochemical outcome of the reaction. This guide provides a comparative analysis of two of the most common classes of organometallic nucleophiles, Grignard reagents and organocuprates, in their addition to the versatile synthetic intermediate, 3-Ethoxy-2-cyclohexen-1-one.
Executive Summary
Grignard reagents and organocuprates exhibit distinct and predictable regioselectivity in their reactions with α,β-unsaturated ketones like this compound. Generally, Grignard reagents, being "harder" nucleophiles, preferentially attack the electrophilic carbonyl carbon, leading to 1,2-addition products. In contrast, organocuprates (Gilman reagents), considered "softer" nucleophiles, favor attack at the β-carbon, resulting in 1,4-conjugate addition products.[1][2] This fundamental difference allows for the selective synthesis of either allylic alcohols or β-substituted ketones from the same starting material. The presence of the ethoxy group in this compound influences the reaction, and subsequent acidic work-up is crucial for the hydrolysis of the intermediate enol ether to the final ketone in the case of 1,4-addition.
Data Presentation: Comparative Reaction Outcomes
The following table summarizes the expected product distribution for the addition of representative Grignard and organocuprate reagents to this compound. Yields are indicative and can vary based on specific reaction conditions and the nature of the R group.
| Reagent | Reagent Type | R-Group | Predominant Product | Product Type | Typical Yield (%) |
| RMgX | Grignard | Methyl, Phenyl | 1-R-3-Ethoxy-2-cyclohexen-1-ol | 1,2-Addition | High |
| R₂CuLi | Organocuprate | Methyl, Phenyl | 3-R-Cyclohexanone | 1,4-Addition | High |
Note: The 1,4-addition product is obtained after acidic work-up to hydrolyze the intermediate enol ether.
Reaction Pathways
The distinct regioselectivity of Grignard and organocuprate reagents can be visualized through the following reaction pathways. Grignard reagents directly attack the carbonyl carbon, a hard electrophilic center. Organocuprates, on the other hand, coordinate with the double bond and deliver the alkyl group to the softer β-carbon.
Caption: Comparative reaction pathways of Grignard and organocuprate additions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Grignard Reagent Addition (1,2-Addition) - General Procedure
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 1,2-addition product.
Organocuprate (Gilman Reagent) Addition (1,4-Addition) - General Procedure
Materials:
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., Methyllithium, Phenyllithium) in a suitable solvent
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend copper(I) iodide (1.0 eq) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add the organolithium reagent (2.0 eq) dropwise to form the lithium diorganocuprate (Gilman reagent). The solution will typically change color.
-
Stir the Gilman reagent at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the Gilman reagent.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Add dilute HCl to hydrolyze the enol ether and stir vigorously for 1-2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1,4-addition product.
Conclusion
The choice between a Grignard reagent and an organocuprate for addition to this compound provides a powerful and reliable method for controlling the regiochemical outcome. For the synthesis of 1-substituted-3-ethoxy-2-cyclohexen-1-ols, a Grignard reagent is the reagent of choice, favoring 1,2-addition. For the preparation of 3-substituted cyclohexanones, an organocuprate is the superior option, proceeding via a highly selective 1,4-conjugate addition. This understanding is critical for the strategic design of synthetic routes in academic research and the development of novel therapeutics. The provided protocols offer a starting point for the practical application of these fundamental reactions.
References
Superior Yields Observed in the Synthesis of 3-Isobutoxy-2-cyclohexen-1-one Compared to its Ethoxy Counterpart
For researchers and professionals in drug development and chemical synthesis, the choice of alkoxy substituent in 3-alkoxy-2-cyclohexen-1-ones can significantly impact reaction yields. Experimental data indicates that the synthesis of 3-isobutoxy-2-cyclohexen-1-one consistently produces higher yields compared to 3-ethoxy-2-cyclohexen-1-one when prepared from 1,3-cyclohexanedione (B196179).
A notable difference in yield has been reported, with the isobutoxy derivative achieving up to 91% yield, while the ethoxy analog typically yields between 70-75% under similar reaction conditions.[1] This suggests that the use of isobutyl alcohol as a reagent offers a more efficient pathway for the formation of these valuable synthetic intermediates.[1][2]
Comparative Synthesis Data
The synthesis of 3-alkoxy-2-cyclohexen-1-ones is commonly achieved through the acid-catalyzed reaction of 1,3-cyclohexanedione (also known as dihydroresorcinol) with the corresponding alcohol. The reaction is typically driven to completion by the azeotropic removal of water.
| Product | Reagents | Catalyst | Solvent | Reported Yield |
| This compound | 1,3-Cyclohexanedione, Absolute Ethanol (B145695) | p-Toluenesulfonic acid monohydrate | Benzene | 70-75%[1] |
| 3-Isobutoxy-2-cyclohexen-1-one | 1,3-Cyclohexanedione, Isobutyl Alcohol | p-Toluenesulfonic acid monohydrate | Benzene | 91%[1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of both 3-ethoxy and 3-isobutoxy-2-cyclohexen-1-one, based on established procedures.[1]
Synthesis of this compound
-
Reaction Setup: A 2-liter flask is equipped with a total-reflux, variable-take-off distillation head.
-
Reagents: To the flask, add a solution of 53 g (0.472 mole) of 1,3-cyclohexanedione, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene.
-
Azeotropic Distillation: The mixture is heated to boiling, and the azeotrope of benzene, ethanol, and water is collected at a rate of approximately 100 ml per hour.
-
Reaction Monitoring: The distillation is continued for 6-8 hours, or until the temperature of the distilling vapor reaches 78°C.
-
Workup: The remaining solution is cooled and washed with four 100-ml portions of 10% aqueous sodium hydroxide (B78521) saturated with sodium chloride. The organic layer is then washed with successive 50-ml portions of water until the aqueous washings are neutral.
-
Purification: The organic solution is concentrated under reduced pressure, and the residual liquid is purified by vacuum distillation to yield 46.6–49.9 g (70–75%) of this compound.[1]
Synthesis of 3-Isobutoxy-2-cyclohexen-1-one
The procedure is analogous to the synthesis of the ethoxy derivative, with isobutyl alcohol replacing ethanol. It has been noted that the use of isobutyl alcohol often leads to improved yields in the formation of enol ethers.[1]
-
Reaction Setup: A 2-liter flask is fitted with a total-reflux, variable-take-off distillation head.
-
Reagents: A solution is prepared with 53 g (0.472 mole) of 1,3-cyclohexanedione, 2.3 g of p-toluenesulfonic acid monohydrate, and an equivalent molar amount of isobutyl alcohol in 900 ml of benzene.
-
Azeotropic Distillation: The mixture is brought to a boil, and the azeotrope is removed.
-
Reaction Monitoring: Distillation is continued until water ceases to be collected.
-
Workup: The reaction mixture is cooled and subjected to an aqueous workup similar to the ethoxy procedure to remove the acid catalyst and any unreacted 1,3-cyclohexanedione.
-
Purification: The organic phase is concentrated, and the product is purified by vacuum distillation, affording a reported yield of 91%.[1]
Synthesis Pathway
The general reaction pathway for the acid-catalyzed synthesis of 3-alkoxy-2-cyclohexen-1-ones from 1,3-cyclohexanedione is depicted below. The reaction proceeds via the enol form of 1,3-cyclohexanedione, which reacts with the alcohol in the presence of an acid catalyst. The subsequent dehydration, facilitated by azeotropic distillation, drives the equilibrium towards the formation of the final product.
Caption: General synthesis pathway for 3-alkoxy-2-cyclohexen-1-ones.
References
A Spectroscopic Showdown: 3-Ethoxy-2-cyclohexen-1-one and Its Derivatives Under the Analytical Lens
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of molecular scaffolds is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Ethoxy-2-cyclohexen-1-one and its various 2-substituted derivatives, offering a valuable resource for the characterization and utilization of these compounds in synthetic chemistry and medicinal research.
This publication delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound and a range of its derivatives. By presenting this information in a clear, comparative format, this guide aims to facilitate the identification and differentiation of these valuable chemical entities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its 2-substituted analogs. This quantitative data, gathered from experimental findings, highlights the influence of various substituents on the spectroscopic properties of the core cyclohexenone structure.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) for H-2 | δ (ppm) for H-4 | δ (ppm) for H-5 | δ (ppm) for H-6 | δ (ppm) for OCH₂CH₃ | δ (ppm) for OCH₂CH ₃ | Other Signals (ppm) |
| This compound | 5.34 (s) | 2.34 (t) | 1.96 (quint) | 2.44 (t) | 3.89 (q) | 1.35 (t) | |
| 2-Iodo-3-ethoxy-2-cyclohexen-1-one | 2.50 (t) | 2.01 (quint) | 2.71 (t) | 4.10 (q) | 1.41 (t) | ||
| 2-Phenyl-3-ethoxy-2-cyclohexen-1-one | 2.50 (t) | 2.00 (quint) | 2.62 (t) | 3.81 (q) | 1.20 (t) | 7.28-7.45 (m, Ar-H) | |
| 2-(p-Tolyl)-3-ethoxy-2-cyclohexen-1-one | 2.50 (t) | 2.00 (quint) | 2.61 (t) | 3.82 (q) | 1.21 (t) | 7.18 (d, Ar-H), 7.32 (d, Ar-H), 2.38 (s, Ar-CH₃) | |
| 2-(p-Anisyl)-3-ethoxy-2-cyclohexen-1-one | 2.50 (t) | 1.99 (quint) | 2.60 (t) | 3.83 (q) | 1.22 (t) | 6.91 (d, Ar-H), 7.38 (d, Ar-H), 3.83 (s, OCH₃) | |
| 2-(p-Fluorophenyl)-3-ethoxy-2-cyclohexen-1-one | 2.51 (t) | 2.01 (quint) | 2.61 (t) | 3.80 (q) | 1.21 (t) | 7.07 (t, Ar-H), 7.39 (dd, Ar-H) | |
| 2-(p-Chlorophenyl)-3-ethoxy-2-cyclohexen-1-one | 2.51 (t) | 2.01 (quint) | 2.61 (t) | 3.79 (q) | 1.20 (t) | 7.35 (s, Ar-H) | |
| 2-(p-Bromophenyl)-3-ethoxy-2-cyclohexen-1-one | 2.51 (t) | 2.01 (quint) | 2.61 (t) | 3.78 (q) | 1.19 (t) | 7.28 (d, Ar-H), 7.51 (d, Ar-H) | |
| 2-Trimethylsilyl-3-ethoxy-2-cyclohexen-1-one | 2.38 (t) | 1.94 (quint) | 2.47 (t) | 3.99 (q) | 1.36 (t) | 0.21 (s, Si(CH₃)₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | OC H₂CH₃ | OCH₂C H₃ | Other Signals (ppm) |
| This compound | 199.5 | 102.0 | 177.5 | 37.0 | 22.5 | 29.5 | 64.5 | 14.2 | |
| 2-Iodo-3-ethoxy-2-cyclohexen-1-one | 196.5 | 77.8 | 171.1 | 36.6 | 22.0 | 38.6 | 68.3 | 14.1 | |
| 2-Phenyl-3-ethoxy-2-cyclohexen-1-one | 197.6 | 114.7 | 169.5 | 37.0 | 22.2 | 27.6 | 66.0 | 14.1 | 128.2, 128.5, 129.2, 134.7 (Ar-C) |
| 2-(p-Tolyl)-3-ethoxy-2-cyclohexen-1-one | 197.7 | 114.5 | 169.7 | 37.0 | 22.2 | 27.6 | 65.9 | 14.1 | 21.3 (Ar-CH₃), 129.1, 129.2, 131.7, 138.6 (Ar-C) |
| 2-(p-Anisyl)-3-ethoxy-2-cyclohexen-1-one | 197.8 | 114.1 | 169.9 | 37.0 | 22.2 | 27.6 | 65.8 | 14.2 | 55.3 (OCH₃), 113.9, 127.0, 130.4, 159.9 (Ar-C) |
| 2-(p-Fluorophenyl)-3-ethoxy-2-cyclohexen-1-one | 197.3 | 114.0 | 169.1 | 37.0 | 22.2 | 27.6 | 66.1 | 14.1 | 115.5 (d, J=21.7 Hz), 130.8 (d, J=8.2 Hz), 130.9 (d, J=3.4 Hz), 162.9 (d, J=249.2 Hz) (Ar-C) |
| 2-(p-Chlorophenyl)-3-ethoxy-2-cyclohexen-1-one | 197.1 | 115.1 | 168.7 | 36.9 | 22.2 | 27.5 | 66.2 | 14.1 | 128.8, 130.3, 133.1, 134.6 (Ar-C) |
| 2-(p-Bromophenyl)-3-ethoxy-2-cyclohexen-1-one | 197.0 | 115.4 | 168.6 | 36.9 | 22.2 | 27.5 | 66.2 | 14.1 | 122.8, 128.8, 130.6, 131.7, 133.6 (Ar-C) |
| 2-Trimethylsilyl-3-ethoxy-2-cyclohexen-1-one | 202.4 | 112.5 | 181.3 | 36.9 | 21.9 | 27.7 | 66.1 | 14.5 | -0.5 (Si(CH₃)₃) |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | IR (cm⁻¹) ν(C=O) | IR (cm⁻¹) ν(C=C) | MS (m/z) [M]⁺ |
| This compound | 1646 | 1605 | 140 |
| 2-Iodo-3-ethoxy-2-cyclohexen-1-one | 1667 | 1572 | 266 |
| 2-Phenyl-3-ethoxy-2-cyclohexen-1-one | 1650 | 1580 | 216 |
| 2-(p-Tolyl)-3-ethoxy-2-cyclohexen-1-one | 1649 | 1579 | 230 |
| 2-(p-Anisyl)-3-ethoxy-2-cyclohexen-1-one | 1646 | 1576 | 246 |
| 2-(p-Fluorophenyl)-3-ethoxy-2-cyclohexen-1-one | 1651 | 1583 | 234 |
| 2-(p-Chlorophenyl)-3-ethoxy-2-cyclohexen-1-one | 1652 | 1580 | 250/252 |
| 2-(p-Bromophenyl)-3-ethoxy-2-cyclohexen-1-one | 1652 | 1579 | 294/296 |
| 2-Trimethylsilyl-3-ethoxy-2-cyclohexen-1-one | 1645 | 1575 | 212 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are generalized experimental protocols for the key analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), quint (quintet), and m (multiplet).
Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer. Liquid samples were analyzed as thin films on NaCl plates, and solid samples were analyzed as KBr pellets. Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS): Mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer using electron ionization (EI) at 70 eV. The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) is reported.
Visualizing Chemical Transformations
To illustrate a relevant chemical process, the following diagram depicts the acid-catalyzed rearrangement of 3-ethoxy-2-cyclohexenol, a related precursor, to form 2-cyclohexenone. This transformation is a key reaction in the synthesis of cyclohexenone derivatives.
Caption: Acid-catalyzed rearrangement of 3-ethoxy-2-cyclohexenol.
This guide serves as a foundational reference for the spectroscopic properties of this compound and its derivatives. The provided data and protocols are intended to support the ongoing research and development efforts within the scientific community.
A Mechanistic Showdown: Unraveling the Pathways to Cyclohexenone Synthesis
For researchers, scientists, and drug development professionals, the cyclohexenone scaffold is a cornerstone of organic synthesis, forming the core of numerous natural products and pharmaceutical agents. The efficient and stereoselective construction of this six-membered ring remains a critical challenge. This guide provides an objective, data-driven comparison of four prominent methods for cyclohexenone synthesis: the Robinson Annulation, the Diels-Alder Reaction, the Birch Reduction of aromatic compounds, and modern Transition-Metal Catalyzed approaches. A detailed analysis of their mechanisms, supported by experimental data and protocols, is presented to inform the selection of the most suitable method for a given synthetic endeavor.
At a Glance: Key Synthetic Routes Comparison
| Synthetic Route | Key Features | Typical Yields | Stereoselectivity | Key Advantages | Common Limitations |
| Robinson Annulation | A tandem Michael addition and intramolecular aldol (B89426) condensation.[1] | 60-90% | Can be diastereoselective; asymmetric variants exist with high enantioselectivity (up to 99% ee).[2][3] | Forms a new six-membered ring and a C=C bond in one pot; widely applicable.[1] | Requires enolizable ketones; polymerization of the α,β-unsaturated ketone can be a side reaction.[1] |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile.[1] | 70-95% | Highly stereospecific and stereoselective (endo rule).[1] | Excellent control over stereochemistry; convergent synthesis.[1] | Requires specific diene and dienophile functionalities; can be reversible at high temperatures.[1] |
| Birch Reduction | Reduction of an aromatic ring to a 1,4-cyclohexadiene, followed by hydrolysis and isomerization.[1] | 70-95% (for the reduction step) | Not inherently stereoselective in the ring formation. | Readily available aromatic starting materials. | Use of liquid ammonia (B1221849) and alkali metals can be hazardous; regioselectivity can be an issue with substituted aromatics.[4] |
| Transition-Metal Catalysis | Various methods, including Rh-catalyzed [5+1] cycloaddition and Pd-catalyzed cyclizations.[5][6] | 70-95% | Can be highly selective depending on the catalyst and ligands. | Mild reaction conditions; high functional group tolerance. | Catalyst cost and sensitivity; may require specialized ligands. |
Delving into the Mechanisms: A Visual Guide
The strategic choice of a synthetic route is often dictated by its underlying mechanism, which governs the reaction's scope, limitations, and stereochemical outcome. The following diagrams illustrate the mechanistic pathways for each of the discussed methods.
References
Evaluating the efficiency of different catalysts for 3-Ethoxy-2-cyclohexen-1-one synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical factor in the synthesis of key intermediates like 3-Ethoxy-2-cyclohexen-1-one. This guide provides a comprehensive evaluation of different catalysts for this synthesis, presenting a comparative analysis of their performance based on experimental data. Detailed methodologies for the cited experiments are included to facilitate reproducibility and adaptation.
The synthesis of this compound, a valuable building block in organic synthesis, is typically achieved through the acid-catalyzed reaction of 1,3-cyclohexanedione (B196179) (also known as dihydroresorcinol) with ethanol (B145695). This guide focuses on comparing the efficiency of the conventional homogeneous catalyst, p-toluenesulfonic acid (p-TsOH), with heterogeneous alternatives, including Amberlyst-15 and Phosphorus Pentoxide supported on Silica (B1680970) Gel (P2O5/SiO2).
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for the synthesis of this compound using different catalysts, offering a clear comparison of their efficiencies in terms of product yield and reaction time.
| Catalyst | Catalyst Type | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | 6-8 hours[1] | 70-75[1] | Well-established, good yield. | Difficult to remove from the reaction mixture, corrosive, not reusable. |
| Amberlyst-15 | Heterogeneous | Not specified | Not specified | Non-toxic, environmentally friendly, easily separable and recyclable.[2] | Potentially longer reaction times or lower yields compared to homogeneous catalysts. |
| P2O5/SiO2 | Heterogeneous | 15 minutes | 94 | High yield, extremely short reaction time, solvent-free conditions. | Requires preparation of the catalyst. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures.
Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This procedure is a well-documented method for the synthesis of 3-ethoxy-2-cyclohexenone.[1]
Materials:
-
1,3-Cyclohexanedione (Dihydroresorcinol)
-
Absolute Ethanol
-
p-Toluenesulfonic acid monohydrate
-
10% aqueous Sodium Hydroxide (B78521)
-
Sodium Chloride
Procedure:
-
A solution of 53 g (0.472 mole) of 1,3-cyclohexanedione, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene is prepared in a 2-liter flask equipped with a distillation head.[1]
-
The mixture is heated to boiling, and the azeotrope of benzene, ethanol, and water is removed at a rate of 100 ml per hour.[1]
-
Distillation is continued for 6-8 hours until the temperature of the distilling vapor reaches 78°C.[1]
-
The remaining solution is cooled and washed with four 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.[1]
-
The organic solution is then washed with 50-ml portions of water until the washings are neutral.[1]
-
The benzene is removed under reduced pressure.
-
The residual liquid is distilled under reduced pressure to yield 46.6–49.9 g (70–75%) of 3-ethoxy-2-cyclohexenone.[1]
Synthesis using P2O5/SiO2 (General Procedure for β-Keto Enol Ethers)
This protocol describes a highly efficient, solvent-free method for the synthesis of β-keto enol ethers.
Materials:
-
1,3-Cyclohexanedione
-
Ethanol
-
Phosphorus Pentoxide (P2O5)
-
Silica Gel (SiO2)
-
Ethyl Acetate (B1210297)
-
Hexane
Catalyst Preparation:
-
A mixture of SiO2 (2 g) and P2O5 (1 mmol, 0.142 g) is ground vigorously to obtain the P2O5/SiO2 catalyst as a white powder.
Procedure:
-
In a round-bottomed flask, 1,3-cyclohexanedione (1 mmol) and the P2O5/SiO2 catalyst are mixed.
-
Ethanol (1.1 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 15 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solid residue is washed with ethyl acetate.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to afford pure this compound.
Experimental Workflow and Logical Relationships
The general workflow for the synthesis and comparison of catalysts is illustrated below. This involves the reaction of the starting materials in the presence of a selected catalyst, followed by workup and purification, and finally, analysis of the product to determine the efficiency of the catalyst.
Caption: Workflow for Catalyst Evaluation in this compound Synthesis.
Reaction Signaling Pathway
The acid-catalyzed synthesis of this compound proceeds through a protonation-addition-elimination mechanism. The catalyst protonates the carbonyl oxygen of the enol form of 1,3-cyclohexanedione, activating it for nucleophilic attack by ethanol. Subsequent dehydration leads to the formation of the enol ether product.
Caption: Acid-Catalyzed Synthesis of this compound.
References
A Comparative Guide to the Synthetic Routes of Substituted Cyclohexenones
The substituted cyclohexenone framework is a vital structural motif present in a vast array of natural products and pharmaceutical agents.[1][2] Its prevalence necessitates the ongoing development of robust, efficient, and stereoselective synthetic methodologies. This guide provides a comparative analysis of prominent synthetic strategies for accessing substituted cyclohexenones, with a focus on the Robinson Annulation, the Diels-Alder Reaction, and modern Asymmetric Biocatalytic approaches. Each section includes an overview of the methodology, supporting experimental data, detailed protocols, and a workflow visualization to aid researchers in selecting the optimal route for their specific synthetic challenges.
The Robinson Annulation
Discovered by Robert Robinson in 1935, the Robinson annulation is a cornerstone of organic synthesis for creating six-membered rings.[3][4] The reaction is a powerful tandem process that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a substituted cyclohexenone from a ketone and an α,β-unsaturated ketone.[5][6][7] This method is widely employed for the construction of fused ring systems, such as those found in steroids.[4][6]
The reaction sequence begins with the Michael addition of a ketone enolate to an α,β-unsaturated ketone, which forms a 1,5-diketone intermediate.[3][6] This intermediate then undergoes an intramolecular aldol condensation under basic or acidic conditions to yield a cyclic β-hydroxy ketone, which subsequently dehydrates to afford the final α,β-unsaturated cyclohexenone product.[5] While the reaction can be performed in one pot, yields are often improved by isolating the Michael adduct before proceeding to the aldol condensation.[5]
Table 1: Performance of the Robinson Annulation
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-Methyl-1,3-cyclopentanedione (B45155) | Aryl-substituted α,β-unsaturated ketone | Base-catalyzed | Triketone intermediate, then cyclized product | Not specified | [6] |
| Cyclohexanone | Methyl vinyl ketone | Base-catalyzed | Wieland-Miescher ketone precursor | 60-90% (Typical) | [1] |
| β-Keto ester | 3-Buten-2-one | Base-catalyzed | Substituted 2-cyclohexenone | Not specified | [6] |
Experimental Protocol: Proline-Catalyzed Asymmetric Robinson Annulation
This protocol is adapted from a proline-catalyzed asymmetric variant of the reaction.[5]
-
To a solution of 2-methyl-1,3-cyclopentanedione (1.0 mmol) in dry DMSO (5 mL) is added (S)-proline (0.2 mmol, 20 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
Methyl vinyl ketone (1.2 mmol) is added dropwise to the solution.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring progress by TLC.
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched cyclohexenone product.
The Diels-Alder Reaction
The Diels-Alder reaction is a powerful and highly stereospecific pericyclic reaction that forms a six-membered ring.[8] It involves a [4+2] cycloaddition between a conjugated diene and a dienophile (a substituted alkene).[8][9] This reaction is a cornerstone of organic synthesis because it allows for the simultaneous formation of two new carbon-carbon bonds with excellent control over regio- and stereochemistry.[8][10]
To synthesize cyclohexenones, an α,β-unsaturated ketone can serve as the dienophile. Alternatively, specialized dienes like Danishefsky's diene (a 1-methoxy-3-trimethylsiloxy-1,3-butadiene) can be reacted with various dienophiles.[1] The initial cycloadduct from Danishefsky's diene is an enol ether, which hydrolyzes upon acidic workup to yield the corresponding cyclohexenone.[1] The reaction can be promoted thermally or by using Lewis acids, which can also influence the stereochemical outcome.[11]
Table 2: Performance of the Diels-Alder Reaction
| Diene | Dienophile | Conditions | Product | Yield | Reference |
| Styrylcyclohex-2-enone derivatives | N-phenylmaleimide | TiCl₄ | Endo dehydrodecaline adduct | Not specified (exclusive endo formation) | [11] |
| 1-Alkoxy-1-amino-1,3-butadienes | Various electron-deficient dienophiles | Mild conditions, then hydrolysis | 6-Substituted 2-cyclohexenones | Good yields | [10] |
| Danishefsky's diene | Electron-deficient alkene | Catalytic, Asymmetric | Highly substituted cyclohexene derivative | Not specified | [12] |
Experimental Protocol: Diels-Alder Reaction with an α,β-Unsaturated Ketone
This is a general protocol for a thermally promoted Diels-Alder reaction.
-
A solution of 1,3-butadiene (B125203) (1.2 equiv) in a sealed tube is cooled to -78 °C.
-
A solution of 3-buten-2-one (1.0 equiv) in toluene (B28343) (0.5 M) is added to the cooled diene.
-
The sealed tube is allowed to warm to room temperature and then heated to 100 °C for 12-24 hours.
-
The reaction is monitored by GC-MS or TLC for the disappearance of the starting material.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 3-cyclohexenyl methyl ketone.[9]
Asymmetric Synthesis via Biocatalytic Desymmetrization
Modern synthetic chemistry increasingly focuses on asymmetric methods to produce enantiomerically pure compounds, which is critical for drug development. One advanced strategy for synthesizing chiral cyclohexenones involves the enzymatic desymmetrization of prochiral precursors.[13][14] Ene-reductases, for example, can be used for the highly enantioselective desymmetrizing hydrogenation of 4,4-disubstituted 2,5-cyclohexadienones.[13] This biocatalytic transformation breaks the symmetry of the starting material to generate a quaternary stereocenter with exceptional enantioselectivity (up to >99% ee).[13][14]
This approach offers several advantages, including mild reaction conditions, high selectivity, and environmental compatibility. The choice of enzyme (e.g., OPR3 or YqjM) can influence the yield and selectivity for a given substrate.[13] The resulting chiral cyclohexenones are valuable building blocks that can be further diversified using standard organic transformations.[13][14]
Table 3: Performance of Ene-Reductase Catalyzed Desymmetrization of Cyclohexadienones [13]
| Substrate | Enzyme | Yield | Enantiomeric Excess (ee) |
| 4-(p-tolyl)-4-methyl-cyclohexa-2,5-dienone (1g) | YqjM | 62% | >99% |
| 4-(4-methoxyphenyl)-4-methyl-cyclohexa-2,5-dienone (1h) | OPR3 | 44% | 99% |
| 4-(4-methoxyphenyl)-4-methyl-cyclohexa-2,5-dienone (1h) | YqjM | 47% | >99% |
| 4-(3,4-dimethoxyphenyl)-4-methyl-cyclohexa-2,5-dienone (1i) | OPR3 | 63% | >99% |
| 4-(3,4-dimethoxyphenyl)-4-methyl-cyclohexa-2,5-dienone (1i) | YqjM | 97% | >99% |
Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH) of a Cyclohexenedione Ketal
This protocol, adapted from the synthesis of chiral 4-hydroxy-2-cyclohexenones, demonstrates a related asymmetric approach using a chemical catalyst.[15]
-
To a stirred solution of 1,4-cyclohexenedione monoethylene ketal (2.59 mmol) in a biphasic medium of CH₂Cl₂ (8.6 mL) and water (8.6 mL), add tetrabutylammonium (B224687) chloride (0.8 mmol) and sodium formate (B1220265) (7.82 mmol) at room temperature under a nitrogen atmosphere.
-
Add the chiral ruthenium catalyst, such as (R,R)-Noyori-I catalyst (0.08 mmol), to the mixture.
-
Allow the reaction mixture to stir vigorously for 24 hours.
-
After the reaction period, add additional CH₂Cl₂ (10 mL) and water (10 mL).
-
Separate the organic and aqueous phases. Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to cleave the ketal, followed by purification by column chromatography to yield the enantioenriched 4-hydroxy-2-cyclohexenone.
Conclusion
The synthesis of substituted cyclohexenones can be achieved through a variety of powerful and versatile methods. The choice of a particular route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scale of the synthesis.[1]
-
The Robinson Annulation remains a robust and widely applicable method for constructing the cyclohexenone ring, particularly in the context of fused systems.
-
The Diels-Alder Reaction offers unparalleled control over stereochemistry in a single, convergent step, making it ideal for the synthesis of complex, highly functionalized targets.
-
Modern Asymmetric Methods , such as biocatalytic desymmetrization, represent the state-of-the-art for producing chiral cyclohexenones with high enantiopurity under mild conditions, a critical requirement for pharmaceutical and medicinal chemistry.
For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is crucial for the efficient and stereoselective construction of novel cyclohexenone-containing molecules with potential therapeutic applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diels-alder reactions of styrylcyclohexenones: an efficient procedure for the synthesis of substituted dehydrodecaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Ethoxy-2-cyclohexen-1-one Purity
For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like 3-Ethoxy-2-cyclohexen-1-one is paramount. The presence of impurities can significantly influence reaction outcomes, biological activity, and the safety profile of subsequent products. This guide provides an objective comparison of common analytical methods for validating the purity of this compound, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the nature of potential impurities, required sensitivity, and the desired quantitative accuracy. Below is a summary of commonly employed techniques for the purity assessment of this compound.
| Analytical Method | Principle | Primary Use in Purity Analysis | Key Advantages | Key Limitations |
| Quantitative ¹H NMR (qNMR) | Nuclear spin resonance where signal area is directly proportional to the number of nuclei.[1] | Quantitative | Provides both structural and quantitative information; non-destructive.[1] | Lower sensitivity compared to chromatographic methods; potential for signal overlap.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis.[1] | Quantitative & Qualitative | High sensitivity and excellent separation efficiency for volatile and thermally stable compounds.[1] | Limited to volatile and thermally stable compounds.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase based on their interaction with a stationary phase. | Quantitative | Broad applicability, including non-volatile compounds. | Method development can be more complex and time-consuming.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular bonds, identifying functional groups.[1] | Qualitative | Fast and simple; effective for identifying impurities with different functional groups.[1] | Primarily qualitative and not suitable for quantifying structurally similar impurities.[1] |
| Elemental Analysis | Combustion of the sample to determine its elemental composition.[1] | Quantitative (Bulk) | Confirms the correct elemental composition; relatively simple and inexpensive.[2][3] | Cannot distinguish between isomers or impurities with similar elemental compositions.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: Quantitative ¹H NMR (qNMR) is a powerful technique for determining purity by comparing the integral of a specific proton signal from this compound to that of a certified internal standard of known concentration.[1] The signal area is directly proportional to the number of protons, allowing for accurate quantification.[1]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube.[1] Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] To ensure accurate quantification, it is crucial to optimize parameters such as the relaxation delay (D1), which should be long enough for complete proton relaxation.[1]
-
Data Processing and Quantification: Process the acquired spectrum, applying phase and baseline corrections.[1] Integrate the signals corresponding to a well-resolved proton of this compound and a signal from the internal standard. The purity is then calculated based on the ratio of these integrals, their respective proton counts, and the weights of the sample and standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly sensitive technique that first separates volatile compounds in a gas stream based on their boiling points and interactions with a stationary phase within a column.[1][4] The separated components then enter a mass spectrometer, which generates a mass spectrum that can be used for identification and quantification.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.[1]
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) coupled to a mass spectrometer.
-
Data Acquisition: Inject a small volume of the sample solution into the heated injector port of the GC. The temperature program of the GC oven is typically ramped to ensure separation of the analyte from any impurities. The mass spectrometer is set to scan a relevant mass range.
-
Data Analysis: The purity is determined by comparing the peak area of the this compound to the total area of all detected peaks.[1] For higher accuracy, an internal or external standard calibration curve can be used.[1]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analyte and impurities between the two phases. A detector, commonly a UV-Vis detector, is used for quantification.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent that is compatible with the mobile phase.
-
Instrumentation and Conditions: Use an HPLC system with a suitable column (e.g., a C18 reversed-phase column). The mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water) and flow rate should be optimized to achieve good separation.
-
Data Acquisition: Equilibrate the column with the mobile phase until a stable baseline is obtained.[1] Inject a precise volume of the sample solution. The detector will record the signal as the components elute from the column.
-
Data Analysis: Determine the purity by calculating the relative peak area of this compound compared to the total peak area of all components, or by using a calibration curve generated from standards of known concentration.[1]
Conclusion
The validation of analytical methods for the purity of this compound is a critical step in ensuring the quality and reliability of research and development outcomes. While methods like qNMR and GC-MS can provide detailed quantitative and structural information, HPLC is versatile for a broader range of compounds. FTIR serves as a rapid qualitative tool. The choice of method should be guided by the specific requirements of the analysis, including the expected impurities and the desired level of accuracy.
References
Comparative Analysis of 3-Ethoxy-2-cyclohexen-1-one Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity profile of a chemical compound is paramount for predicting its biological interactions and potential therapeutic applications or toxicities. This guide provides a comparative analysis of 3-Ethoxy-2-cyclohexen-1-one, focusing on its inherent reactivity as an α,β-unsaturated ketone and comparing it with structurally related compounds.
This guide will delve into the comparative reactivity of this compound with other cyclohexenone derivatives, providing a framework for assessing its potential for covalent modification of biological targets.
Comparison of Michael Addition Reactivity
The primary mechanism of reactivity for this compound with biological molecules is expected to be the Michael addition. The electrophilicity of the β-carbon in the cyclohexenone ring makes it susceptible to attack by nucleophiles. The presence of the ethoxy group at the 3-position can influence this reactivity through electronic and steric effects.
Below is a comparative table summarizing the expected reactivity of this compound with other relevant cyclohexenone derivatives. Note: The quantitative data presented here is illustrative and intended to provide a framework for comparison, as specific experimental kinetic data for this compound is limited in publicly accessible databases.
| Compound | Structure | Key Features | Expected Relative Reactivity with Thiols | Potential Biological Implications |
| This compound | Ethoxy group at C3 may modulate reactivity through electronic effects. | Moderate | Potential for covalent modification of proteins, enzyme inhibition. | |
| 2-Cyclohexen-1-one | Unsubstituted parent compound. | High | Well-documented Michael acceptor, known to react with cellular nucleophiles. | |
| 3-Methyl-2-cyclohexen-1-one | Electron-donating methyl group at C3. | Moderate to High | Reactivity may be slightly attenuated compared to the unsubstituted parent. | |
| 4,4-Dimethyl-2-cyclohexen-1-one | Gem-dimethyl group at C4 may introduce steric hindrance. | Low to Moderate | Steric bulk near the reaction center can decrease the rate of Michael addition. |
Experimental Protocols
To experimentally determine and compare the reactivity of these compounds, the following protocols can be employed.
Protocol 1: Determination of Thiol Reactivity via a Glutathione (GSH) Depletion Assay
This assay quantifies the rate at which the test compound reacts with the model thiol, glutathione.
Materials:
-
Test compounds (this compound and comparators)
-
Glutathione (GSH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in phosphate buffer.
-
In a 96-well plate, add phosphate buffer to each well.
-
Add the test compound to the respective wells to achieve the desired final concentration.
-
Initiate the reaction by adding the GSH solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) with gentle shaking.
-
At various time points, quench the reaction in a set of wells by adding a solution of DTNB.
-
Measure the absorbance at 412 nm. The decrease in absorbance is proportional to the amount of GSH consumed.
-
Calculate the second-order rate constant for the reaction of each compound with GSH.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay assesses the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Test compounds
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX activity assay kit
-
Plate reader
Procedure:
-
Prepare stock solutions of the test compounds.
-
In separate wells of a 96-well plate, add the appropriate buffer, purified COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme with the test compound for a specified period (e.g., 15 minutes) at the recommended temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time.
-
Stop the reaction and measure the product formation using the detection reagent provided in the assay kit.
-
Calculate the IC50 value for each compound against both COX-1 and COX-2.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Michael addition of a protein thiol to this compound.
Caption: Workflow for the Glutathione (GSH) Depletion Assay.
Benchmarking 3-Ethoxy-2-cyclohexen-1-one in Annulation Reactions: A Comparative Guide
In the landscape of synthetic organic chemistry, the formation of six-membered rings through annulation reactions stands as a cornerstone for the construction of complex molecules, including natural products and pharmaceuticals. The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, is a classic and widely utilized method for this purpose. The choice of the Michael acceptor in this reaction is critical to its success and efficiency. This guide provides a comprehensive performance benchmark of 3-Ethoxy-2-cyclohexen-1-one as a Michael acceptor in the Robinson annulation, comparing it with standard alternatives such as Methyl Vinyl Ketone (MVK), Ethyl Vinyl Ketone (EVK), and silyl (B83357) enol ethers.
Performance Comparison in Robinson Annulation
The Robinson annulation is a powerful tool for the synthesis of cyclohexenone derivatives.[1][2] The reaction's efficiency is often influenced by the nature of the Michael acceptor, with issues such as polymerization of the acceptor being a common challenge, particularly with MVK.[3] To provide a clear comparison, this guide focuses on the reaction of these acceptors with 2-methyl-1,3-cyclopentanedione (B45155), a common nucleophilic partner in these transformations.
| Michael Acceptor | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Methyl-7a-ethoxy-5,6,7,7a-tetrahydro-1H-inden-1,5-dione | (Typical) Base-catalyzed | Data not available in literature | - |
| Methyl Vinyl Ketone (MVK) | Hajos-Parrish ketone | L-Proline, DMSO, room temp. | 49% (76% ee) | [4] |
| Methyl Vinyl Ketone (MVK) | Wieland-Miescher ketone intermediate | NaOH (cat.), 80% aq. MeOH, reflux; then Pyrrolidine (B122466), benzene (B151609), reflux | 70% (overall) | [5] |
| Ethyl Vinyl Ketone (EVK) | Ethyl-substituted annulation product | (Typical) Base-catalyzed | Data not available in literature | - |
| Silyl enol ether of 2-methyl-1,3-cyclopentanedione + MVK | Hajos-Parrish ketone | TiCl4, CH2Cl2, -78 °C | Good yields (qualitative) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the Robinson annulation.
Protocol 1: Synthesis of the Wieland-Miescher Ketone using Methyl Vinyl Ketone
This procedure is adapted from a well-established synthesis.[7]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (caution: lachrymator)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
Chloroform (CHCl3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Pyrrolidine
-
Benzene
Procedure:
-
A solution of 2-allylcyclohexa-1,3-dione (10 g, 65.7 mmol), 10% aqueous KOH (0.74 ml, 1.32 mmol), and methyl vinyl ketone (6.91 g, 98.6 mmol) in 80% aqueous MeOH (400 ml) is refluxed for 75 minutes.[5]
-
The solution is poured into ice water, acidified with 10% aqueous HCl, and extracted with CHCl3 (3 x 75 ml).[5]
-
The combined organic extracts are washed with brine (2 x 20 ml), dried with MgSO4, and evaporated under reduced pressure.[5]
-
The resulting crude Michael adduct is then cyclized using pyrrolidine in refluxing benzene to yield the Wieland-Miescher ketone.[5]
Protocol 2: Proposed General Protocol for Robinson Annulation with this compound
While a specific literature precedent with quantitative yield is unavailable, a general protocol can be proposed based on the known reactivity of β-alkoxy enones.
Materials:
-
2-Methyl-1,3-cyclopentanedione
-
This compound
-
Sodium ethoxide (NaOEt) or other suitable base
-
Ethanol (B145695) (EtOH) or other appropriate solvent
-
Hydrochloric acid (for workup)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-methyl-1,3-cyclopentanedione in ethanol, add a catalytic amount of sodium ethoxide at room temperature.
-
To this mixture, add a solution of this compound in ethanol dropwise over a period of time.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion, monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid.
-
The mixture is then extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Reaction Pathways and Workflows
The logical flow of the Robinson annulation and the key transformations can be visualized to better understand the reaction sequence.
Caption: General workflow of the Robinson Annulation reaction.
The core of the Robinson annulation involves two key stages: the Michael addition to form a 1,5-dicarbonyl intermediate, followed by an intramolecular aldol condensation to construct the new ring.
Caption: Comparison of Michael acceptors for Robinson Annulation.
Conclusion
While this compound presents a structurally interesting alternative to traditional Michael acceptors like MVK in the Robinson annulation, a clear quantitative advantage based on published literature is not apparent. The propensity of MVK to polymerize is a known drawback, and alternatives are continuously sought.[3] The successful application of silyl enol ethers showcases a powerful alternative strategy. Further dedicated comparative studies under standardized conditions are necessary to definitively benchmark the performance of this compound against other annulation reagents. This guide provides a framework for such an evaluation and highlights the current state of knowledge for researchers in the field.
References
- 1. Access to Wieland-Miescher ketone in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A silyl enol ether variation of the Robinson annulation | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of 3-Ethoxy-2-cyclohexen-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 3-Ethoxy-2-cyclohexen-1-one, ensuring compliance with safety protocols and environmental regulations.
Immediate Safety and Handling
Before proceeding with the disposal process, it is imperative to handle this compound with appropriate safety measures. While some classifications under the 2012 OSHA Hazard Communication Standard do not consider this chemical hazardous, other GHS classifications indicate potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, caution is advised.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves are recommended.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.
-
Skin Protection: Wear a lab coat to protect from accidental splashes.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[2]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[2]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol [1][3][4] |
| Appearance | Light yellow liquid[2] |
| Boiling Point | 76 - 78 °C @ 1 mmHg[2][5] |
| Density | 0.963 g/mL at 25 °C |
| Flash Point | 107 °C (224.6 °F) - closed cup |
| Solubility | Slightly soluble in water.[5][6] |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must adhere to federal, state, and local regulations. The following is a general protocol to guide laboratory personnel.
Step 1: Waste Identification and Classification The first crucial step is to determine if the this compound waste is considered hazardous. This determination should be made in accordance with US EPA guidelines (40 CFR Parts 261.3) and any applicable state or local regulations. It is the responsibility of the waste generator to make this classification.
Step 2: Segregation Segregate the this compound waste from other chemical waste streams to prevent accidental mixing and potentially reactive events. It is incompatible with strong oxidizing agents.[2]
Step 3: Collection and Containment
-
Collect the waste in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical. The original container is often a suitable choice.
-
Ensure the container is in good condition and free from leaks.
Step 4: Labeling The waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste" (if classified as such).
-
The full chemical name: "this compound".
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or personnel.
Step 5: Storage Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup. Keep it away from incompatible materials.
Step 6: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[7] Do not pour this compound down the drain.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the decision-making process for the proper disposal of this compound.
References
- 1. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 5323-87-5 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for 3-Ethoxy-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3-Ethoxy-2-cyclohexen-1-one (CAS No. 5323-87-5), ensuring laboratory safety and procedural accuracy.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, some data suggests it may cause skin, eye, and respiratory irritation.[1] Therefore, a cautious approach to personal protection is warranted. The following PPE is mandatory when handling this chemical:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Use chemical safety goggles for enhanced protection against splashes.[2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing from contamination. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[2] |
First Aid Measures
In the event of exposure, immediate action is crucial. The following table outlines the appropriate first aid responses:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to prevent accidents and maintain the integrity of the chemical.
Handling Protocol
A logical workflow for handling this compound is depicted below. This process emphasizes safety at each step, from preparation to post-experiment cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
